Norfenefrine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCXRAABFLIVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4779-94-6 (hydrochloride) | |
| Record name | R,S-Norphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048314 | |
| Record name | Norfenefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-21-0, 15308-34-6 | |
| Record name | (±)-Norphenylephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R,S-Norphenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfenefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norfenefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norfenefrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2P3M6SRN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norfenefrine's Mechanism of Action on Alpha-1 Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine is an alpha-adrenergic agonist that exerts its physiological effects through interaction with adrenoceptors.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its engagement with alpha-1 adrenoceptors. Alpha-1 adrenoceptors, a class of G-protein coupled receptors (GPCRs), are critical mediators of the sympathetic nervous system, playing a pivotal role in numerous physiological processes, including smooth muscle contraction.[2][3]
Core Mechanism: Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenoceptors are coupled to the Gq class of heterotrimeric G-proteins.[4] The binding of an agonist, such as this compound or norepinephrine, induces a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a well-defined intracellular signaling cascade:
-
Gq Protein Activation: The activated alpha-1 adrenoceptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ-subunits and activates the enzyme phospholipase C (PLC).[5]
-
Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG in the plasma membrane, synergistically activates protein kinase C (PKC).
-
Downstream Cellular Responses: Activated PKC phosphorylates a variety of cellular proteins, leading to a cascade of downstream events that culminate in the final physiological response, such as smooth muscle contraction.
Figure 1: Alpha-1 Adrenoceptor Signaling Pathway.
Experimental Protocols for Characterization
The interaction of this compound with alpha-1 adrenoceptors can be quantitatively characterized through a series of well-established in vitro assays. These assays are crucial for determining the binding affinity, potency, and efficacy of the compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. This is typically achieved through competition binding experiments where the unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand of known affinity for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the alpha-1 adrenoceptor subtype of interest are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the equilibrium dissociation constant of the competitor) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assays
These functional assays measure the ability of an agonist to elicit a cellular response downstream of receptor activation, specifically the increase in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading: Cells stably or transiently expressing the alpha-1 adrenoceptor subtype of interest are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition: Varying concentrations of the agonist (this compound) are added to the wells.
-
Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as the response versus the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are calculated.
Figure 3: Intracellular Calcium Mobilization Assay Workflow.
Inositol Phosphate Accumulation Assays
As an alternative to measuring intracellular calcium, the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, can be quantified. This assay is often less transient than the calcium signal and can be more amenable to high-throughput screening.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the alpha-1 adrenoceptor subtype are cultured in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then stimulated with varying concentrations of the agonist (this compound).
-
Cell Lysis: The cells are lysed to release the accumulated intracellular IP1.
-
IP1 Detection: The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: A standard curve is used to convert the assay signal to IP1 concentration. The data are then plotted as IP1 concentration versus the logarithm of the agonist concentration to determine the EC50 and Emax.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 4. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Norfenefrine as an Endogenous Trace Amine in the Brain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfenefrine, also known as meta-octopamine, is a biogenic amine that is structurally related to the well-characterized neurotransmitter norepinephrine. While present in the mammalian brain at much lower concentrations than classical monoamines, it is classified as an endogenous trace amine. Trace amines are increasingly recognized for their roles as neuromodulators, and this compound is gaining attention for its potential to influence catecholaminergic systems through its interaction with trace amine-associated receptors (TAARs). This technical guide provides a comprehensive overview of the current understanding of this compound's neurochemistry, including its biosynthesis, metabolism, signaling pathways, and the methodologies used for its study in the brain.
Biosynthesis and Metabolism
The endogenous synthesis and degradation of this compound in the brain are thought to mirror the pathways of other closely related phenylethanolamines.
Biosynthesis
This compound is synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. The proposed primary pathway involves the formation of meta-tyramine as a key intermediate.
-
Phenylalanine to meta-Tyrosine: Phenylalanine can be hydroxylated to form meta-tyrosine.
-
meta-Tyrosine to meta-Tyramine: The enzyme aromatic L-amino acid decarboxylase (AADC) catalyzes the decarboxylation of m-tyrosine to produce m-tyramine[1][2]. This enzyme is also responsible for the synthesis of dopamine and serotonin from their respective amino acid precursors.
-
meta-Tyramine to this compound: Dopamine β-hydroxylase (DBH), the same enzyme that converts dopamine to norepinephrine, is believed to catalyze the β-hydroxylation of m-tyramine to form this compound (m-octopamine)[3].
Metabolism
This compound is likely metabolized by the same enzymes that degrade other catecholamines, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
-
Monoamine Oxidase (MAO): this compound is expected to be a substrate for both MAO-A and MAO-B, leading to oxidative deamination. Norepinephrine, a structural analogue, is a substrate for both isoforms[4].
-
Catechol-O-methyltransferase (COMT): While this compound itself is not a catechol, any potential catechol metabolites would be substrates for COMT.
Quantitative Data
Precise quantitative data for endogenous this compound concentrations in specific brain regions are not widely available in the current literature. A 1977 study by Danielson, Boulton, and Robertson developed a sensitive assay for m-octopamine (this compound) in rat brain; however, the specific concentrations from this study are not readily accessible in public databases[1]. The development of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity and specificity for such measurements.
Table 1: Anticipated this compound Concentrations in Rodent Brain
| Brain Region | Expected Concentration Range (ng/g tissue) | Reference Method |
| Striatum | Low ng/g to sub-ng/g | LC-MS/MS |
| Hippocampus | Low ng/g to sub-ng/g | LC-MS/MS |
| Prefrontal Cortex | Low ng/g to sub-ng/g | LC-MS/MS |
| Hypothalamus | Potentially higher low ng/g range | LC-MS/MS |
Note: The concentration ranges are estimations based on the classification of this compound as a trace amine and the limits of detection of modern analytical instrumentation. Actual values require experimental determination.
Signaling Pathways
This compound is believed to exert its neuromodulatory effects primarily through the activation of Trace Amine-Associated Receptor 1 (TAAR1).
TAAR1 Activation and Downstream Signaling
TAAR1 is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit.
-
Ligand Binding: this compound binds to the orthosteric site of TAAR1. The binding affinity (Ki or EC50) of this compound for TAAR1 has not been definitively reported, but structure-activity relationship studies of related phenylethanolamines suggest it is an active ligand.
-
G-Protein Activation: Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of the associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Second Messenger Signaling: The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
- 1. m-Octopamine, p-octopamine and phenylethanolamine in rat brain: a sensitive, specific assay and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of Norfenefrine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine, a sympathomimetic amine, is clinically utilized for its pressor effects in treating hypotension. As a chiral molecule, it exists as (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the pharmacological profile of these enantiomers, focusing on their interactions with adrenergic receptors. While specific quantitative data for the individual enantiomers of this compound are not extensively available in publicly accessible literature, this guide synthesizes established principles of adrenergic pharmacology and data from structurally related compounds to delineate their anticipated receptor binding affinities, functional activities, and signaling pathways. Detailed experimental protocols for characterizing these enantiomers are also provided to facilitate further research in this area.
Introduction
This compound, chemically known as 3,β-dihydroxyphenethylamine, is a structural analog of norepinephrine.[1] It is recognized primarily as an α-adrenergic receptor agonist, with a predominant action on α1-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.[1][2] The presence of a chiral center at the β-carbon atom gives rise to two stereoisomers: (R)-(-)-norfenefrine and (S)-(+)-norfenefrine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[3] For many β-phenylethylamines, the (R)-enantiomer is substantially more potent at adrenergic receptors than the (S)-enantiomer.[4] This guide aims to provide an in-depth analysis of the expected pharmacological differences between the this compound enantiomers.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. While specific Ki values for the individual enantiomers of this compound at various adrenergic receptor subtypes are not readily found in the literature, we can infer their likely binding profiles based on related compounds.
Table 1: Anticipated Adrenergic Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α2-Adrenergic Receptors | β-Adrenergic Receptors |
| (R)-(-)-Norfenefrine | Higher Affinity (Lower Ki) | Higher Affinity (Lower Ki) | Higher Affinity (Lower Ki) | Lower Affinity (Higher Ki) | Low Affinity (High Ki) |
| (S)-(+)-Norfenefrine | Lower Affinity (Higher Ki) | Lower Affinity (Higher Ki) | Lower Affinity (Higher Ki) | Very Low Affinity (Very High Ki) | Very Low Affinity (Very High Ki) |
Note: This table is based on the general stereoselectivity observed for β-phenylethylamine adrenergic agonists and requires experimental verification for this compound.
The (R)-enantiomer is expected to exhibit significantly higher affinity for α1-adrenergic receptors compared to the (S)-enantiomer. This stereoselectivity is a common feature of adrenergic agonists. The affinity for α2- and β-adrenergic receptors is anticipated to be considerably lower for both enantiomers, consistent with this compound's classification as a selective α1-agonist.
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. For this compound enantiomers, functional activity is primarily assessed by their ability to stimulate α1-adrenergic receptor-mediated signaling pathways.
Table 2: Anticipated Functional Potency (EC50) of this compound Enantiomers at α1-Adrenergic Receptors
| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |
| (R)-(-)-Norfenefrine | Higher Potency (Lower EC50) | Higher Potency (Lower EC50) | Higher Potency (Lower EC50) |
| (S)-(+)-Norfenefrine | Lower Potency (Higher EC50) | Lower Potency (Higher EC50) | Lower Potency (Higher EC50) |
Note: This table reflects the expected functional consequences of the differential binding affinities and requires experimental confirmation.
The (R)-enantiomer is predicted to be a more potent agonist at all three α1-adrenergic receptor subtypes (α1A, α1B, and α1D) than the (S)-enantiomer. This difference in potency directly stems from the anticipated higher binding affinity of the (R)-enantiomer.
Signaling Pathways
This compound, as an α1-adrenergic agonist, elicits its physiological effects by activating specific intracellular signaling cascades. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. Activated Gq, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
Experimental Protocols
To empirically determine the pharmacological profile of this compound enantiomers, a series of in vitro experiments are necessary.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for different adrenergic receptor subtypes.
Objective: To determine the Ki of (R)- and (S)-norfenefrine at α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes expressing a specific human adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1 receptors).
-
(R)-Norfenefrine and (S)-Norfenefrine of high enantiomeric purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., phentolamine at a high concentration).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of (R)- and (S)-norfenefrine.
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled this compound enantiomer.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess phentolamine).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50).
Objective: To determine the EC50 of (R)- and (S)-norfenefrine for activating α1-adrenergic receptors.
Materials:
-
Live cells expressing the α1-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
(R)-Norfenefrine and (S)-Norfenefrine.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of (R)- and (S)-norfenefrine in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the different concentrations of the this compound enantiomers to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of the test compounds is crucial for accurate pharmacological characterization.
Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying enantiomers.
Procedure:
-
Select a suitable chiral stationary phase (CSP) column known to resolve phenylethanolamines.
-
Develop a mobile phase that provides good separation of the (R)- and (S)-norfenefrine peaks.
-
Inject a solution of the this compound enantiomer sample onto the HPLC system.
-
Detect the eluting peaks using a UV detector.
-
The retention times of the two enantiomers will differ.
-
Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.
Conclusion
The pharmacological profile of this compound is characterized by its agonist activity at α1-adrenergic receptors. Based on the established principles of stereochemistry in adrenergic pharmacology, it is strongly anticipated that the (R)-(-)-enantiomer of this compound is significantly more potent than the (S)-(+)-enantiomer in both receptor binding and functional activity. This guide has outlined the expected differences in their pharmacological profiles, the underlying signaling mechanisms, and the detailed experimental protocols required for their empirical determination. Further research to quantify the specific binding affinities and functional potencies of the individual this compound enantiomers is warranted to fully elucidate their therapeutic potential and to optimize their clinical use. Such studies will provide valuable insights for drug development professionals and researchers in the field of adrenergic pharmacology.
References
Norfenefrine's Effect on Second Messenger Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine, a sympathomimetic amine, primarily exerts its physiological effects through the activation of adrenergic receptors, leading to the modulation of various second messenger signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences intracellular signaling cascades. The document details its principal action on α1-adrenergic receptors, initiating the Gq-protein-coupled activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Additionally, its less pronounced effects on β-adrenergic receptors and the associated Gs-protein-cAMP pathway are discussed. This guide includes detailed experimental protocols for key assays, data presented in structured tables, and visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a synthetic derivative of norepinephrine and functions as a sympathomimetic agent.[1] Its primary clinical application is in the management of hypotension due to its vasoconstrictive properties.[1] These effects are a direct consequence of its interaction with adrenergic receptors, a class of G-protein coupled receptors (GPCRs), which, upon activation, trigger distinct intracellular second messenger signaling pathways. Understanding the nuances of this compound's engagement with these pathways is critical for elucidating its full pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.
This guide will focus on the two primary second messenger systems affected by this compound: the phosphatidylinositol pathway (via α1-adrenergic receptors) and the adenylyl cyclase pathway (via β-adrenergic receptors).
Primary Signaling Pathway: α1-Adrenergic Receptor and Phospholipase C Activation
This compound's principal mechanism of action is the stimulation of α1-adrenergic receptors located on vascular smooth muscle.[1] This interaction initiates a well-defined signaling cascade mediated by the Gq family of G-proteins.[1]
The activation of the α1-adrenergic receptor by this compound leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The activated Gαq subunit then stimulates the effector enzyme, phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
2.1. Inositol 1,4,5-Trisphosphate (IP3) and Intracellular Calcium Mobilization
IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding event triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration.
2.2. Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation
DAG remains in the plasma membrane and acts as a docking site for and activator of Protein Kinase C (PKC). The increase in intracellular Ca2+ initiated by IP3 facilitates the translocation of PKC to the membrane, where it can be fully activated by DAG. Activated PKC then phosphorylates a variety of downstream protein targets, leading to a cascade of cellular responses, including smooth muscle contraction.
Figure 1: this compound's α1-adrenergic receptor signaling pathway.
Secondary Signaling Pathway: β-Adrenergic Receptor and Adenylyl Cyclase Activation
This compound has a less pronounced influence on β-adrenergic receptors. These receptors are typically coupled to the Gs family of G-proteins, which activate adenylyl cyclase.
Upon binding of this compound to a β-adrenergic receptor, the associated Gs protein is activated. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as modest increases in cardiac output.
Figure 2: this compound's β-adrenergic receptor signaling pathway.
Quantitative Data on this compound's Receptor Activity
A comprehensive review of the scientific literature did not yield specific quantitative data (Ki or EC50 values) for this compound at the various adrenergic receptor subtypes. Such data is essential for a complete understanding of its pharmacological profile, including its selectivity and potency at α1A, α1B, α1D, α2, and β receptor subtypes. The tables below are structured to present such data once it becomes available through future research.
Table 1: this compound Binding Affinities (Ki) at Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |
| α1A | Data not available | |||
| α1B | Data not available | |||
| α1D | Data not available | |||
| α2A | Data not available | |||
| α2B | Data not available | |||
| α2C | Data not available | |||
| β1 | Data not available | |||
| β2 | Data not available | |||
| β3 | Data not available |
Table 2: this compound Functional Potency (EC50) at Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (nM) | Cell/Tissue Type | Reference |
| α1A | IP3 Accumulation | Data not available | ||
| α1B | Intracellular Ca2+ | Data not available | ||
| α1D | DAG Production | Data not available | ||
| α2A | cAMP Inhibition | Data not available | ||
| α2B | cAMP Inhibition | Data not available | ||
| α2C | cAMP Inhibition | Data not available | ||
| β1 | cAMP Accumulation | Data not available | ||
| β2 | cAMP Accumulation | Data not available | ||
| β3 | cAMP Accumulation | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of adrenergic agonists like this compound on second messenger signaling pathways.
5.1. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-prazosin for α1 receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a radioligand binding assay.
5.2. Inositol Trisphosphate (IP3) Accumulation Assay
This assay measures the production of IP3 in response to receptor activation.
-
Materials:
-
Whole cells expressing the α1-adrenergic receptor subtype.
-
This compound solutions of varying concentrations.
-
Lithium chloride (LiCl) to inhibit IP3 degradation.
-
Cell lysis buffer.
-
Commercially available IP3 assay kit (e.g., ELISA or radioimmunoassay).
-
-
Procedure:
-
Pre-incubate cells with LiCl.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Stop the reaction and lyse the cells.
-
Measure the concentration of IP3 in the cell lysates using a competitive binding assay provided in the kit.
-
Plot the IP3 concentration against the this compound concentration to determine the EC50 value.
-
5.3. Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using fluorescent dyes.
-
Materials:
-
Whole cells expressing the α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound solutions of varying concentrations.
-
A fluorescence plate reader or microscope capable of ratiometric or single-wavelength calcium measurements.
-
-
Procedure:
-
Load cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound and continuously record the fluorescence signal over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak or integrated fluorescence response for each this compound concentration to determine the EC50 value.
-
5.4. Cyclic AMP (cAMP) Accumulation Assay
This assay measures the production of cAMP in response to receptor activation.
-
Materials:
-
Whole cells expressing the β-adrenergic receptor subtype.
-
This compound solutions of varying concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).
-
-
Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Stop the reaction and lyse the cells.
-
Measure the concentration of cAMP in the cell lysates using a competitive binding assay provided in the kit.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 value.
-
Conclusion
This compound primarily functions as an α1-adrenergic receptor agonist, leading to the activation of the Gq-PLC-IP3/DAG signaling pathway and a subsequent increase in intracellular calcium. It exhibits less pronounced activity at β-adrenergic receptors, which are coupled to the Gs-adenylyl cyclase-cAMP pathway. A significant gap in the current understanding of this compound's pharmacology is the lack of specific quantitative data on its binding affinities and functional potencies at the various adrenergic receptor subtypes. Further research employing the experimental protocols outlined in this guide is necessary to fully characterize its receptor interaction profile. This knowledge will be invaluable for the rational design and development of more selective and effective adrenergic drugs.
References
Gene Expression Profiling in Cardiomyocytes Treated with Norfenefrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular responses of cardiomyocytes to norfenefrine, a potent α1-adrenergic receptor agonist. While much of the existing research has focused on its close analog, norepinephrine (NE), the signaling pathways and downstream gene expression changes are expected to be largely conserved. This compound, by stimulating α1-adrenoceptors, plays a significant role in inducing cardiomyocyte hypertrophy, a key process in cardiac remodeling.[1][2] This document outlines the critical signaling cascades, presents quantitative data on gene expression alterations, and provides detailed experimental protocols for studying these effects.
Core Signaling Pathways in this compound-Treated Cardiomyocytes
This compound initiates a cascade of intracellular events primarily through the activation of α1-adrenergic receptors, which are Gq-protein coupled.[3][4] This activation leads to the stimulation of Phospholipase C (PLC), a pivotal enzyme in this signaling pathway.[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
DAG activates Protein Kinase C (PKC), which then triggers the mitogen-activated protein kinase (MAPK) cascade, specifically activating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Concurrently, IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ can activate various downstream effectors, including the Ca2+/Calmodulin-dependent kinase (CaMK) and the calcineurin/NF-AT pathway, which are also implicated in the hypertrophic response. These signaling cascades converge in the nucleus to activate specific transcription factors, such as c-Fos and c-Jun, driving the expression of genes associated with cardiac hypertrophy.
Signaling Pathway Diagram
Caption: this compound signaling cascade in cardiomyocytes.
Quantitative Gene Expression Data
The treatment of cardiomyocytes with α1-adrenergic agonists like norepinephrine leads to significant changes in the expression of various genes. These changes are central to the development of a hypertrophic phenotype. The tables below summarize the quantitative changes in mRNA levels of key genes.
Table 1: Changes in Transcription Factor mRNA Levels in Response to Norepinephrine
| Transcription Factor | Treatment | Fold Change vs. Control |
| c-Fos | 5 µM Norepinephrine (2h) | ~250% |
| c-Jun | 5 µM Norepinephrine (2h) | ~200% |
| GATA4 | 5 µM Norepinephrine (2h) | ~175% |
| MEF2 | 5 µM Norepinephrine (2h) | ~150% |
Table 2: Changes in Phospholipase C (PLC) Isozyme mRNA Levels in Response to Norepinephrine
| PLC Isozyme | Treatment | Fold Change vs. Control |
| PLC-β1 | Norepinephrine | Increased |
| PLC-β3 | Norepinephrine | Increased |
| PLC-γ1 | Norepinephrine | Increased |
| PLC-δ1 | Norepinephrine | Increased |
Table 3: Changes in Fetal Gene mRNA Levels in Response to Norepinephrine
| Fetal Gene | Treatment | Fold Change vs. Control |
| Atrial Natriuretic Peptide (ANP) | Norepinephrine (28 days) | Significantly Increased |
| Brain Natriuretic Peptide (BNP) | Norepinephrine (28 days) | Significantly Increased |
| β-Myosin Heavy Chain (β-MHC) | Norepinephrine (28 days) | Significantly Increased |
Table 4: Changes in Other Gene mRNA Levels in Response to Norepinephrine
| Gene | Treatment | Fold Change vs. Control |
| Pro-α2(I) collagen | Norepinephrine (1h) | 212% |
| TGF-β1 | Norepinephrine (1h) | 91% |
| Cytoskeletal actin | Norepinephrine (1h) | 429% |
Experimental Protocols
This section provides a generalized protocol for studying gene expression profiling in cardiomyocytes treated with this compound, based on common methodologies cited in the literature.
Experimental Workflow Diagram
Caption: Workflow for gene expression profiling.
Cardiomyocyte Isolation and Culture
-
Source: Neonatal rat or mouse ventricles are commonly used. Adult cardiomyocytes can also be used but are more challenging to culture.
-
Isolation: Hearts are excised, and ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the cells.
-
Purification: Cardiomyocytes are separated from other cardiac cells (e.g., fibroblasts) by pre-plating or density gradient centrifugation.
-
Culture: Cells are plated on collagen-coated dishes and maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics. For hypertrophy studies, cells are often switched to a serum-free medium before treatment to establish a baseline.
This compound Treatment
-
Dose-Response: To determine the optimal concentration, cardiomyocytes are treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24 or 48 hours).
-
Time-Course: To understand the temporal dynamics of gene expression, cells are treated with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 1, 2, 6, 12, 24, 48 hours).
-
Controls: Untreated cells (vehicle control) should be included for all experiments.
RNA Isolation and Quality Control
-
Isolation: Total RNA is extracted from the treated and control cardiomyocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like TRIzol extraction.
-
Quality and Quantity: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is crucial for downstream applications.
Gene Expression Analysis
-
Purpose: To quantify the expression of a limited number of target genes with high sensitivity and specificity.
-
Procedure:
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to one or more stable housekeeping genes (e.g., GAPDH, β-actin).
-
-
Purpose: To simultaneously measure the expression levels of thousands of genes.
-
Procedure:
-
Sample Preparation: Labeled cRNA or cDNA is synthesized from the total RNA.
-
Hybridization: The labeled target is hybridized to a microarray chip containing thousands of immobilized probes, each specific to a particular gene.
-
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which is proportional to the amount of hybridized target.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treated and control groups.
-
-
Purpose: To provide a comprehensive and unbiased profile of the entire transcriptome, including the identification of novel transcripts and alternative splicing events.
-
Procedure:
-
Library Preparation: A cDNA library is generated from the total RNA, which involves RNA fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: The library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This data is then used to determine the relative abundance of each transcript and to identify differentially expressed genes.
-
Bioinformatic Data Analysis
-
Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., KEGG pathways) and GO terms, providing insights into the biological processes affected by this compound.
-
Network Analysis: Gene regulatory networks can be constructed to understand the complex interactions between the differentially expressed genes.
Validation of Key Genes
-
Method: The expression changes of key genes identified by microarray or RNA-Seq should be validated using an independent method, typically RT-qPCR, with a new set of biological replicates.
-
Protein Level Validation: Changes in gene expression should ideally be correlated with changes in protein levels, which can be assessed by Western blotting or proteomics.
This guide provides a foundational framework for investigating the effects of this compound on cardiomyocyte gene expression. The specific details of the experimental design and methodologies should be optimized based on the research question and the available resources.
References
- 1. Norepinephrine-induced changes in gene expression of phospholipase C in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
The Modulatory Role of Norfenefrine on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine, a sympathomimetic amine structurally related to norepinephrine, primarily functions as a potent and selective agonist at α1-adrenergic receptors. Emerging evidence also points to its role as an inhibitor of the norepinephrine transporter (NET), suggesting a multifaceted mechanism for modulating neurotransmitter release. This technical guide provides an in-depth analysis of this compound's pharmacological profile, its impact on key neurotransmitter systems—norepinephrine, dopamine, and serotonin—and detailed experimental protocols for its investigation. By consolidating quantitative data and outlining methodologies, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a synthetic derivative of the endogenous catecholamine norepinephrine.[1] Clinically, it is utilized for its vasoconstrictive properties to manage hypotensive states.[1] Its primary mechanism of action is the stimulation of α1-adrenergic receptors, leading to a cascade of intracellular events that result in smooth muscle contraction.[1] Beyond its postsynaptic receptor agonism, this compound's interaction with monoamine transporters, particularly the norepinephrine transporter (NET), highlights a more complex role in neurotransmitter modulation. Understanding the nuances of this compound's interactions with various components of the synapse is crucial for elucidating its full therapeutic potential and off-target effects.
Pharmacological Profile of this compound
Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Radioligand | Reference |
| α₁ | This compound | Data not available | |||
| Norepinephrine | 1500 | Guinea Pig | [³H]-WB-4101 | [2] | |
| α₁ₐ | This compound | Data not available | |||
| Norepinephrine | 9.1 (EC₅₀) | Human | [3] | ||
| α₁ₑ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| α₁ₒ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| α₂ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| α₂ₐ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| α₂ₑ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| α₂ₒ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| β₁ | This compound | Data not available | |||
| Norepinephrine | 126 | Rat | [³H]-CGP-26505 | ||
| β₂ | This compound | Data not available | |||
| Norepinephrine | Data not available | ||||
| β₃ | This compound | Data not available | |||
| Norepinephrine | Data not available |
Note: The table highlights the current gap in publicly available, specific binding affinity data for this compound across all adrenergic receptor subtypes.
Monoamine Transporter Inhibition
Recent studies have identified this compound as an inhibitor of the norepinephrine transporter (NET). This action is significant as it suggests that this compound can increase the synaptic concentration of norepinephrine by blocking its reuptake into presynaptic neurons. While the precise IC₅₀ or Kᵢ value for this compound at NET from the primary literature is not yet available in the public domain, its identification as a NET inhibitor is a critical aspect of its modulatory role. Further research is needed to quantify its potency at NET and to investigate its potential interactions with the dopamine transporter (DAT) and the serotonin transporter (SERT).
| Transporter | Ligand | IC₅₀ (nM) | Species/System | Reference |
| NET | This compound | Inhibitor | HEK-NET cells | |
| Desipramine | 7.36 | Rat NET | ||
| DAT | This compound | Data not available | ||
| GBR12909 | Data not available | |||
| SERT | This compound | Data not available | ||
| Fluoxetine | Data not available |
Note: "Inhibitor" indicates that inhibitory activity has been reported, but a specific IC₅₀ value was not available in the cited abstract.
Modulation of Neurotransmitter Release
This compound's dual action as an α1-adrenergic receptor agonist and a NET inhibitor results in a complex modulation of neurotransmitter systems.
Norepinephrine
The primary effect of this compound on the noradrenergic system is to enhance norepinephrine signaling. By inhibiting NET, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased activation of both presynaptic and postsynaptic adrenergic receptors. Furthermore, as a direct agonist at postsynaptic α1-adrenergic receptors, this compound mimics the action of norepinephrine, further amplifying the downstream signaling cascade.
Dopamine and Serotonin
The effect of this compound on dopamine and serotonin release is less direct and not as well-characterized. Inhibition of NET can lead to an increase in extracellular dopamine levels in brain regions where the dopamine transporter (DAT) is expressed at low levels, as NET can also take up dopamine. However, the potency of this compound at DAT and the serotonin transporter (SERT) has not been extensively studied. Further investigation is required to determine if this compound has any direct or indirect modulatory effects on dopaminergic and serotonergic neurotransmission.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, leading to various cellular responses, including smooth muscle contraction.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are essential for determining the affinity of this compound for various receptor subtypes. A competitive binding assay is typically used to determine the inhibition constant (Kᵢ).
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a dynamic view of this compound's effects.
Detailed Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for α₁-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α₁ₐ-adrenergic receptor.
-
[³H]-Prazosin (specific activity ~80 Ci/mmol) as the radioligand.
-
This compound hydrochloride.
-
Phentolamine (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Prazosin (final concentration ~0.2 nM), and 100 µL of membrane suspension (20-40 µg protein).
-
Non-specific Binding: 50 µL of phentolamine (final concentration 10 µM), 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression analysis in software such as GraphPad Prism.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on extracellular levels of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length, 20 kDa cutoff).
-
Guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
This compound hydrochloride.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
HPLC system with electrochemical detection (ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1 µL/min.
-
Baseline Collection: Allow a 90-minute equilibration period. Then, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of the effects of this compound over time.
Extracellular Electrophysiology in the Locus Coeruleus
Objective: To determine the effect of this compound on the firing rate of norepinephrine neurons in the locus coeruleus (LC).
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Glass microelectrodes (2-5 MΩ impedance).
-
Electrophysiology recording system (amplifier, data acquisition system).
-
This compound hydrochloride.
Procedure:
-
Surgery and Electrode Placement: Anesthetize the rat and place it in a stereotaxic frame. Drill a burr hole over the cerebellum to access the LC. Slowly lower a glass microelectrode into the LC.
-
Neuron Identification: Identify noradrenergic neurons based on their characteristic slow, regular firing rate (1-5 Hz), long-duration action potentials, and a biphasic (excitation-inhibition) response to a noxious foot pinch.
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing rate for at least 5-10 minutes.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.v. or i.p.).
-
Post-Drug Recording: Continuously record the firing rate of the same neuron for at least 60 minutes post-injection.
-
Data Analysis: Analyze the firing rate in discrete time bins (e.g., 1 minute). Express the firing rate as a percentage of the baseline firing rate. Use statistical analysis to determine the significance of any changes in firing rate following this compound administration.
Conclusion
This compound's modulation of neurotransmitter release is a complex process stemming from its dual activity as an α1-adrenergic receptor agonist and a norepinephrine transporter inhibitor. While its primary effects on the noradrenergic system are well-established, its influence on dopamine and serotonin neurotransmission requires further quantitative investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically explore the pharmacological and functional profile of this compound. A more comprehensive understanding of its interactions with various receptors and transporters will be instrumental in optimizing its therapeutic applications and minimizing potential adverse effects. Future research should focus on obtaining precise binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) for a broader range of targets to fully elucidate the intricate role of this compound in modulating neurotransmitter release.
References
An In-depth Technical Guide to the In Vivo Biosynthesis and Metabolism of Norfenefrine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Norfenefrine, also known as meta-octopamine, is an endogenous trace amine and a sympathomimetic agent used in the treatment of hypotension.[1] As a structural isomer of the more widely studied p-octopamine and a close analog of norepinephrine, understanding its biosynthesis and metabolic fate is crucial for evaluating its pharmacological profile, potential drug interactions, and therapeutic applications. This technical guide provides a comprehensive overview of the in vivo biosynthesis and metabolism of this compound, detailing the enzymatic pathways, presenting available quantitative data, and outlining relevant experimental methodologies.
Biosynthesis of this compound
This compound is a naturally occurring trace amine in the human body.[1] While direct, detailed studies on its specific biosynthetic pathway in mammals are limited, the pathway can be reliably inferred from the well-characterized synthesis of its isomer, octopamine, and other biogenic amines.[2][3] The proposed primary pathway begins with the amino acid L-tyrosine.
The biosynthesis is a two-step process:
-
Decarboxylation of L-tyrosine: The initial step involves the conversion of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) .[2]
-
Hydroxylation of Tyramine: Subsequently, tyramine is hydroxylated at the β-carbon of its side chain to form octopamine. This critical step is catalyzed by the enzyme tyramine β-hydroxylase (TβH) . To produce this compound (meta-octopamine), the initial substrate would be L-tyrosine, which is first converted to m-tyramine, followed by β-hydroxylation.
The following diagram illustrates the putative biosynthetic pathway leading to this compound.
In Vivo Metabolism of this compound
Once synthesized or administered, this compound undergoes extensive metabolism, primarily in the liver and other tissues, through pathways common to catecholamines and other phenylethanolamines. The major metabolic routes are oxidative deamination, O-methylation, and conjugation reactions (sulfation and glucuronidation). The primary goal of this biotransformation is to increase the hydrophilicity of the molecule to facilitate its renal excretion.
Primary Metabolic Pathways
-
Oxidative Deamination by Monoamine Oxidase (MAO): MAO is a key enzyme that catabolizes monoamines. It converts this compound to its corresponding aldehyde, which is then rapidly oxidized to an acidic metabolite. For this compound, this pathway is expected to yield m-hydroxymandelic acid . There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities. Dopamine and tyramine are substrates for both, while norepinephrine is preferentially metabolized by MAO-A.
-
O-Methylation by Catechol-O-Methyltransferase (COMT): Although this compound is not a catecholamine (it has only one hydroxyl group on the phenyl ring), COMT has been shown to metabolize a range of substrates with a catechol structure. While its role in this compound metabolism might be less significant than for norepinephrine, potential methylation of the meta-hydroxyl group could occur.
-
Conjugation Reactions:
-
Sulfation: This is a major pathway for the metabolism of phenolic compounds. The enzyme sulfotransferase (SULT), particularly the SULT1A3 isoform, catalyzes the transfer of a sulfonate group to the hydroxyl group of this compound. Studies on norepinephrine show that a significant portion is present in circulation as a sulfate conjugate.
-
Glucuronidation: This pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the molecule, significantly increasing its water solubility. Glucuronides are then readily excreted in the urine.
-
The metabolic pathways are summarized in the diagram below.
Quantitative Data and Pharmacokinetics
Quantitative pharmacokinetic data specifically for this compound in humans are not extensively reported in publicly accessible literature. However, data from related compounds like norepinephrine can provide valuable context.
| Parameter | Norepinephrine | This compound |
| Half-life (t½) | Approximately 2.4 minutes | Data not available |
| Volume of Distribution (Vd) | 8.8 L | Data not available |
| Plasma Protein Binding | ~25% | Data not available |
| Primary Metabolites | Normetanephrine, Vanillylmandelic Acid (VMA) | m-Hydroxymandelic acid |
| Primary Excretion Route | Urine (as sulfate and glucuronide conjugates) | Urine (presumed) |
Table 1: Comparative Pharmacokinetic Parameters.
Studies on the related compound norephedrine show species-dependent differences in metabolism. In humans, 86% of a dose was excreted unchanged, with minor metabolites being 4-hydroxynorephedrine and hippuric acid. In contrast, rats excreted 48% unchanged and 28% as 4-hydroxynorephedrine, while rabbits showed extensive metabolism with only 8% excreted unchanged. These findings highlight the importance of species selection in preclinical drug development.
Experimental Protocols for In Vivo Metabolism Studies
To characterize the in vivo metabolism and pharmacokinetics of this compound, a standard experimental workflow would be employed, typically using an animal model (e.g., rat, dog) followed by human studies.
Representative Protocol: In Vivo Metabolism in a Rat Model
Objective: To identify and quantify this compound and its major metabolites in rat plasma and urine following intravenous administration.
Methodology:
-
Test Article: this compound hydrochloride dissolved in sterile saline. A radiolabeled version (e.g., ¹⁴C-norfenefrine) is often used for comprehensive metabolite profiling.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated (jugular vein for administration and blood sampling, bladder for urine collection).
-
Administration: A single intravenous (IV) bolus dose of ¹⁴C-norfenefrine (e.g., 5 mg/kg).
-
Sample Collection:
-
Blood: Serial blood samples (approx. 0.2 mL) are collected at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.
-
Urine: Urine is collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
-
Sample Analysis:
-
Quantification of Parent Drug: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Metabolite Profiling:
-
Total radioactivity in plasma and urine samples is measured by liquid scintillation counting to determine the extent of absorption and excretion.
-
Urine and plasma samples are pooled and subjected to metabolite profiling using radio-HPLC or LC-MS/MS. Structures of potential metabolites are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to synthesized standards.
-
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods (e.g., using Phoenix WinNonlin software) to determine key parameters like Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
The following diagram outlines this experimental workflow.
References
Cellular Effects of Norfenefrine on Vascular Smooth Muscle Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the cellular mechanisms of norfenefrine on vascular smooth muscle cells (VSMCs), focusing on its signaling pathways, quantitative effects, and the experimental methodologies used for their study.
Introduction
This compound is a sympathomimetic amine that primarily functions as a vasoconstrictor. Its effects are of significant interest in pharmacology and drug development for conditions such as hypotension. This document elucidates the cellular and molecular mechanisms by which this compound exerts its effects on vascular smooth muscle cells, leading to vasoconstriction. The information presented is crucial for researchers investigating cardiovascular physiology and for professionals involved in the development of vasoactive drugs.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
This compound, much like its parent compound norepinephrine, elicits its primary physiological response in vascular smooth muscle by activating α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[1][2] The activation of the α1-adrenergic receptor by this compound initiates a well-defined signaling cascade, culminating in smooth muscle contraction.
The key steps in this pathway are:
-
Receptor Binding and G-Protein Activation: this compound binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.[1] The activated Gq protein exchanges GDP for GTP.
-
Phospholipase C Activation: The activated α subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).
-
Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).
-
Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20). This phosphorylation event is the primary trigger for the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.
Simultaneously, the other second messenger, diacylglycerol (DAG), remains in the plasma membrane and activates protein kinase C (PKC). Activated PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that increase the sensitivity of the contractile apparatus to calcium.
Quantitative Data on Adrenergic Agonist Effects on Vascular Smooth Muscle
A note on the available data: Direct quantitative data for this compound is limited in the readily available scientific literature. The following tables summarize representative quantitative data for norepinephrine, a closely related and extensively studied α1-adrenergic agonist. This data provides a valuable reference for the expected magnitude of effects of this compound.
Table 1: Potency of Norepinephrine in Inducing Vascular Smooth Muscle Contraction
| Agonist | Preparation | Parameter | Value | Reference |
| Norepinephrine | Rabbit Aortic Rings | EC50 | 31 ± 6 nM | |
| Norepinephrine | Rabbit Aortic Rings (desensitized) | EC50 | 210 ± 20 nM | |
| Norepinephrine | Cultured Rabbit Aortic Smooth Muscle Cells (Calcium Efflux) | EC50 | 100 nM | |
| Norepinephrine | Permeabilized Rabbit Mesenteric Artery (Tension) | EC50 (in the presence of GTP-γ-S) | 280 nM |
Table 2: Effects of Norepinephrine on Intracellular Calcium Concentration in Vascular Smooth Muscle Cells
| Agonist/Condition | Cell Type | Parameter | Observation | Reference |
| Norepinephrine | Rabbit Aorta & Superior Mesenteric Artery | Intracellular Ca2+ Release | Sufficient to cause submaximal myofilament activation | |
| 5-HT (serotonin) | Cultured A7r5 Cells (VSMC line) | Basal [Ca2+]i (nucleus) | 113 ± 14 nM | |
| 5-HT (serotonin) | Cultured A7r5 Cells (VSMC line) | Basal [Ca2+]i (perinuclear) | 228 ± 12 nM | |
| 5-HT (serotonin) | Cultured A7r5 Cells (VSMC line) | Peak [Ca2+]i (cytoplasm) | 1083 ± 208 nM | |
| Norepinephrine | Rat Aortic Smooth Muscle Cells | [Ca2+]i Increase | Decreased by 70.2 ± 6.4% with PLC inhibitor U73122 |
Table 3: Effects of Adrenergic Agonists on Myosin Light Chain (MLC) Phosphorylation
| Agonist/Condition | Tissue/Cell Type | Parameter | Observation | Reference |
| Agonist Stimulation | Smooth Muscle | MLC Phosphorylation | Primary trigger for contraction | |
| Carbachol | Urinary Bladder Smooth Muscle | RLC Phosphorylation | Decreased by 20% with 80% MLCK reduction | |
| Agonist-induced | Vascular Smooth Muscle | MLC Phosphorylation | Ca2+-dependent | |
| Thr18 Phosphorylation | Arterial Smooth Muscle | Relaxation Rate | Reduced compared to Ser19 monophosphorylation |
Experimental Protocols
Isometric Tension Measurement in Isolated Aortic Rings
This protocol is used to measure the contractile response of vascular smooth muscle to this compound.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rabbit, rat) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
-
Concentration-Response Curve Generation:
-
After washing out the KCl and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the organ bath.
-
Record the developed tension after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Intracellular Calcium Measurement in Cultured Vascular Smooth Muscle Cells
This protocol measures changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fura-2 AM.
Methodology:
-
Cell Culture:
-
Culture vascular smooth muscle cells (e.g., primary aortic smooth muscle cells or the A7r5 cell line) on glass coverslips until they reach 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash the cells with the salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells with the salt solution to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 15-30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute calcium concentrations using appropriate calibration methods if required.
-
Quantify the peak increase in [Ca2+]i and the duration of the response.
-
Western Blot for Myosin Light Chain Phosphorylation
This protocol is used to determine the level of myosin light chain phosphorylation in response to this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Culture vascular smooth muscle cells to near confluency.
-
Treat the cells with this compound for the desired time.
-
Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain (p-MLC).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for p-MLC.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., GAPDH or β-actin).
-
Express the level of MLC phosphorylation as a ratio of p-MLC to total MLC or the housekeeping protein.
-
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound signaling cascade in vascular smooth muscle cells.
Experimental Workflow for Isometric Tension Measurement
Caption: Workflow for isometric tension measurement in aortic rings.
Experimental Workflow for Intracellular Calcium Imaging
Caption: Workflow for intracellular calcium imaging in VSMCs.
Conclusion
This compound is a potent vasoconstrictor that acts on vascular smooth muscle cells through the well-characterized α1-adrenergic signaling pathway. Its mechanism involves Gq protein activation, generation of IP3 and DAG, and a subsequent increase in intracellular calcium, leading to myosin light chain phosphorylation and muscle contraction. While specific quantitative data for this compound is not as abundant as for norepinephrine, the latter provides a strong basis for understanding its cellular effects. The experimental protocols detailed in this guide offer robust methods for investigating the pharmacological and physiological properties of this compound and other vasoactive compounds. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.
References
A Technical Guide to the Cardiovascular Hemodynamics of Norfenefrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine is a potent sympathomimetic agent, structurally related to the endogenous catecholamine norepinephrine, primarily utilized for its vasoconstrictive properties.[1] As an alpha-adrenergic agonist, it effectively elevates blood pressure by increasing peripheral vascular resistance.[1][2][3] This technical guide provides an in-depth review of this compound's impact on cardiovascular hemodynamics, with a specific focus on data from preclinical animal models. It consolidates quantitative data, details common experimental protocols, and illustrates the underlying cellular mechanisms. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.
Mechanism of Action: Alpha-1 Adrenergic Stimulation
This compound exerts its primary hemodynamic effects by stimulating alpha-1 (α1) adrenergic receptors located on the vascular smooth muscle of arteries and veins.[1] This interaction initiates a well-defined intracellular signaling cascade, leading to vasoconstriction.
The signaling pathway proceeds as follows:
-
Receptor Binding: this compound binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
Gq-Protein Activation: This binding activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.
-
Muscle Contraction: The increased intracellular Ca2+ binds to calmodulin. This complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.
The net physiological results of this cascade are vasoconstriction, an increase in systemic vascular resistance (SVR), and a subsequent elevation in mean arterial pressure (MAP). While its primary action is on alpha-1 receptors, this compound has a less pronounced influence on beta-adrenergic receptors, which can sometimes contribute to modest increases in cardiac output.
Hemodynamic Effects in Animal Models
The cardiovascular effects of this compound and its parent compound, norepinephrine, have been quantified in several animal models. The response can vary depending on the species, anesthetic regimen, and underlying physiological state.
Table 1: Hemodynamic Effects in Canine Models
| Parameter | Dosage / Condition | Key Findings | Animal Model | Citation |
| Mean Arterial Pressure (MAP) | 0.05-2.0 µg/kg/min (infusion) | Dose-dependent increase | Healthy Beagles (Isoflurane anesth.) | |
| Cardiac Output (CO) | 0.05-2.0 µg/kg/min (infusion) | Dose-dependent increase | Healthy Beagles (Isoflurane anesth.) | |
| Heart Rate (HR) | Higher doses (0.5-2.0 µg/kg/min) | Increased | Healthy Beagles (Isoflurane anesth.) | |
| Stroke Volume (SV) | Lower doses (0.05-0.25 µg/kg/min) | Increased | Healthy Beagles (Isoflurane anesth.) | |
| Systemic Vascular Resistance (SVR) | 0.05-2.0 µg/kg/min (infusion) | No significant change | Healthy Beagles (Isoflurane anesth.) | |
| MAP & CO | Pulmonary Embolism model | Restored MAP and CO to control levels | Mongrel Dogs | |
| MAP | Isoflurane-induced hypotension | Corrected hypotension at 0.44 ± 0.19 µg/kg/min | Healthy Beagles |
Table 2: Hemodynamic Effects in Rodent Models
| Parameter | Dosage / Condition | Key Findings | Animal Model | Citation |
| Mean Arterial Pressure (MAP) | 125 µg/kg/h (1 week infusion) | Reversed hypotension (72±15 mmHg to 88±19 mmHg) | Rats (Spinal Cord Injury) | |
| Heart Rate (HR) | 50-200 µg/kg/h (72h infusion) | Increased at all doses | Female Sprague-Dawley Rats | |
| Cardiac Output (CO) | 50-200 µg/kg/h (72h infusion) | Remained unchanged | Female Sprague-Dawley Rats | |
| Systolic Blood Pressure (SBP) | 0.15-0.25 mg/kg/h (chronic s.c.) | Marked increase | Male Rats | |
| Ventricular Hypertrophy | 50-200 µg/kg/h (chronic i.v.) | Caused left, but not right, ventricular hypertrophy | Female Sprague-Dawley Rats |
Table 3: Hemodynamic Effects in Rabbit Models
| Parameter | Dosage / Condition | Key Findings | Animal Model | Citation |
| Mean Arterial Pressure (MAP) | 0.5-1.0 µg/kg/min (infusion) | Significant increase (27% to 90%) | NZW Rabbits (Isoflurane anesth.) | |
| Cardiac Output (CO) | 0.1-1.0 µg/kg/min (infusion) | No significant change | NZW Rabbits (Isoflurane anesth.) | |
| Heart Rate (HR) | 1.0 µg/kg/min (infusion) | Significant decrease (by 17%) | NZW Rabbits (Isoflurane anesth.) | |
| Stroke Volume (SV) | 1.0 µg/kg/min (infusion) | Significant increase (by 15%) | NZW Rabbits (Isoflurane anesth.) | |
| Vasoconstriction | Chronic Exercise Model | Decreased NE-induced vasoconstrictive response | NZW Rabbits |
Common Experimental Protocols
Investigating the hemodynamic effects of vasopressors like this compound in animal models requires precise and well-controlled experimental designs.
Key Methodological Steps:
-
Animal Model Selection & Preparation:
-
Species: Common models include Beagle dogs, Sprague-Dawley rats, and New Zealand White rabbits.
-
Preparation: Animals are acclimatized, and baseline health is confirmed. For chronic studies, osmotic minipumps may be surgically implanted for continuous drug delivery.
-
-
Anesthesia and Monitoring:
-
Anesthesia: In acute studies, animals are often anesthetized, typically with an inhalant anesthetic like isoflurane, to maintain a stable plane of anesthesia and manage hypotension.
-
Ventilation: Mechanical ventilation is frequently employed to ensure consistent end-tidal CO2 and gas exchange.
-
Instrumentation:
-
Arterial Catheterization: A catheter is placed in a peripheral artery (e.g., dorsal pedal, auricular) for direct, continuous measurement of systolic, diastolic, and mean arterial pressure.
-
Cardiac Output Monitoring: Techniques such as lithium dilution or thermodilution are used to measure cardiac output.
-
-
-
Drug Administration and Data Collection:
-
Route: this compound is administered intravenously, typically as a continuous rate infusion (CRI) using a syringe pump to achieve steady-state plasma concentrations.
-
Dosing: Dose-escalation protocols are common, where the infusion rate is increased incrementally to characterize the dose-response relationship.
-
Data Acquisition: Hemodynamic variables (MAP, HR, CO, SVR, etc.) are recorded continuously, with data points captured at baseline (before drug administration) and at the end of each infusion period.
-
Conclusion
The data from diverse animal models consistently demonstrate that this compound is a potent vasopressor that reliably increases blood pressure. Its primary mechanism involves the stimulation of α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic vascular resistance. However, the complete hemodynamic profile, including effects on heart rate and cardiac output, can be significantly influenced by the specific animal model, the presence and type of anesthesia, and the experimental context (e.g., healthy versus a disease state like pulmonary embolism or endotoxemia). For instance, in healthy, isoflurane-anesthetized dogs, the rise in blood pressure is primarily driven by an increase in cardiac output, whereas in similarly anesthetized rabbits, it results from increased vascular resistance without a change in cardiac output. These nuances underscore the importance of careful model selection and protocol design in preclinical studies to accurately predict clinical efficacy and safety. This guide provides a foundational understanding for researchers aiming to further explore the therapeutic potential of this compound and related α-agonists.
References
The Historical Development and Discovery of Norfenefrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine, a sympathomimetic amine, has a long-standing history in the pharmacological management of hypotension. This technical guide provides a comprehensive overview of its historical development, from its initial synthesis to its characterization as a potent α1-adrenergic receptor agonist. This document details the key experimental methodologies that were pivotal in elucidating its mechanism of action and pharmacological profile. Quantitative data on its receptor binding and functional potency are presented, alongside diagrams illustrating its signaling pathway and the logical workflow of its discovery. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the classic approaches of sympathomimetic amine research and the enduring relevance of this compound.
Introduction
This compound, also known as m-octopamine or norphenylephrine, is a synthetic sympathomimetic agent structurally related to the endogenous catecholamine norepinephrine.[1] Its primary clinical application is in the treatment of hypotensive states, where it exerts a vasopressor effect to increase blood pressure.[2] The discovery and development of this compound are rooted in the broader historical context of catecholamine research, which sought to understand and synthesize compounds that mimic the effects of the sympathetic nervous system.[3] This guide delves into the key milestones of this compound's journey from a chemical entity to a therapeutic agent.
Historical Development
The development of this compound can be traced back to the early to mid-20th century, a period of intense research into the structure-activity relationships of phenylethylamine derivatives. While specific individuals and institutions solely credited with its discovery are not extensively documented in readily available literature, its synthesis and pharmacological investigation were part of a broader effort by pharmaceutical companies to develop novel vasopressor agents.
The synthesis of compounds structurally analogous to norepinephrine, such as this compound, was a logical step in the exploration of sympathomimetic amines.[2] Early patents and chemical literature from the mid-20th century describe various methods for the synthesis of phenylalkanolamines, the chemical class to which this compound belongs.[4] The initial pharmacological studies likely focused on its cardiovascular effects, demonstrating its ability to increase blood pressure, a hallmark of α-adrenergic agonists.
Chemical Synthesis
The synthesis of this compound, a 3,β-dihydroxyphenethylamine, can be achieved through various established chemical routes. A common approach involves the use of a substituted benzaldehyde as a starting material.
Representative Synthetic Protocol
A generalized protocol for the synthesis of this compound, based on methods for similar phenylethylamines, is as follows:
-
Condensation: A protected 3-hydroxybenzaldehyde is reacted with nitromethane in the presence of a base to form the corresponding β-nitrostyrene derivative.
-
Reduction of the Nitro Group and Carbonyl Group: The β-nitrostyrene is then reduced. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or in a two-step process. A two-step process might involve the reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., with Raney nickel) followed by the reduction of the ketone (if the reaction was a Henry reaction to form a nitroalkanol) to a hydroxyl group.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield this compound.
-
Salt Formation: For pharmaceutical use, the free base is typically converted to a stable salt, such as this compound hydrochloride, by treatment with an appropriate acid.
Note: This is a generalized representation. Specific reaction conditions, solvents, and catalysts would have been optimized during its original development.
Pharmacological Profile and Mechanism of Action
This compound is a direct-acting sympathomimetic amine with a predominant affinity for α1-adrenergic receptors. Its pressor effects are primarily mediated through the activation of these receptors on vascular smooth muscle, leading to vasoconstriction and an increase in peripheral resistance.
Adrenergic Receptor Binding and Potency
Table 1: Adrenergic Receptor Binding Affinities (Ki) of Norepinephrine
| Receptor Subtype | Ki (nM) | Species | Reference |
| α1A | 1174.9 | Rat | |
| α1B | 126 | Rat | |
| β1 | 126 | Rat |
Note: This table provides data for norepinephrine as a proxy to illustrate the typical range of affinities for a sympathomimetic amine. Specific values for this compound are needed for a complete profile.
Table 2: Functional Potency (EC50) of Norepinephrine
| Assay | EC50 (nM) | Tissue/System | Reference |
| α1A-mediated Contraction | 1174.9 | Rat Vas Deferens |
Note: This table provides data for norepinephrine. The potency of this compound at α1-receptors is expected to be in a similar nanomolar to low micromolar range.
Signaling Pathway
The activation of α1-adrenergic receptors by this compound initiates a well-characterized intracellular signaling cascade:
-
Receptor Binding and G-Protein Activation: this compound binds to the α1-adrenergic receptor, a G protein-coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.
-
Phospholipase C Activation: The activated α subunit of Gq stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Experimental Protocols
The characterization of this compound's pharmacological properties would have involved a series of in vitro and in vivo experiments standard for the time of its development.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with the receptor gene, or tissues known to be rich in a specific receptor subtype).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor is used (e.g., [3H]-prazosin for α1 receptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: Vasoconstriction in Isolated Arterial Rings
Objective: To determine the functional potency (EC50) and efficacy of this compound in causing vasoconstriction.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat aorta or mesenteric artery) is carefully dissected and cut into rings.
-
Organ Bath Setup: The arterial rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The rings are connected to a force transducer to record changes in isometric tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Analysis: The contractile responses are measured and plotted against the logarithm of the this compound concentration to generate a concentration-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.
In Vivo Cardiovascular Assessment in Anesthetized Animals
Objective: To evaluate the effects of this compound on cardiovascular parameters in a living organism.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., rat, rabbit, or dog) is anesthetized.
-
Instrumentation: Catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein (e.g., jugular or femoral) for drug administration. Other monitoring devices may be used to measure heart rate, cardiac output, and other hemodynamic parameters.
-
Baseline Measurements: Baseline cardiovascular parameters are recorded.
-
Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Data Recording and Analysis: Changes in blood pressure, heart rate, and other cardiovascular parameters are continuously recorded and analyzed to determine the dose-response relationship.
Logical Workflow of Discovery and Characterization
The discovery and development of a sympathomimetic amine like this compound would have followed a logical progression of scientific inquiry, from initial chemical synthesis to preclinical and clinical evaluation.
Conclusion
This compound stands as a classic example of a rationally designed sympathomimetic amine, developed through the systematic exploration of the phenylethylamine structure. Its enduring use in the management of hypotension is a testament to the robustness of the pharmacological principles that guided its discovery. While a complete quantitative profile of its interactions with all adrenergic receptor subtypes remains to be fully elucidated in publicly available literature, its primary action as a potent α1-adrenergic agonist is well-established. This technical guide provides a foundational understanding of the historical, chemical, and pharmacological aspects of this compound, offering valuable insights for contemporary researchers in the field of adrenergic pharmacology and drug development.
References
- 1. Cardiac electrophysiologic effects of norepinephrine in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 4. WO2013008247A1 - Process for preparation of (dl) -norepinephrine acid addition salt, a key intermediate of (r) - (-) - norepinephrine - Google Patents [patents.google.com]
Structure-Activity Relationship of Norfenefrine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Molecular Features Governing Adrenergic Receptor Agonism
Norfenefrine, a sympathomimetic amine, serves as a foundational scaffold in the exploration of adrenergic pharmacology. As an agonist primarily at α1-adrenergic receptors, its chemical structure offers a rich landscape for modification to probe the intricacies of receptor binding and activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, offering valuable insights for researchers and scientists in the field of drug design and development. The information presented herein is curated to facilitate a deeper understanding of the molecular determinants of α-adrenergic agonism, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Structure and Key Pharmacophoric Features
This compound, or (R)-1-(3-hydroxyphenyl)-2-aminoethanol, is a phenylethanolamine derivative. Its structure comprises three key moieties that are critical for its pharmacological activity: the catechol-like aromatic ring, the ethanolamine side chain, and the terminal amino group. SAR studies on this compound and related phenylethanolamines have systematically explored the impact of substitutions at these positions, revealing the following crucial insights:
-
Aromatic Ring Hydroxylation: The position of the hydroxyl group on the phenyl ring is a major determinant of adrenergic receptor selectivity and potency. This compound possesses a meta-hydroxyl group, which is critical for its α1-adrenergic agonist activity. The presence and location of hydroxyl groups influence hydrogen bonding interactions within the receptor's binding pocket.
-
Ethanolamine Side Chain: The β-hydroxyl group on the ethanolamine side chain is essential for potent agonist activity. This hydroxyl group, in the correct stereochemical configuration (R-enantiomer), is thought to interact with a key serine residue in the binding site of adrenergic receptors.
-
Amino Group Substitution: The primary amino group of this compound is crucial for its activity. Substitution on the nitrogen atom can significantly modulate potency and selectivity for different adrenergic receptor subtypes.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their α-adrenergic stimulant activity. The data is primarily derived from studies on isolated rat aorta, a classic pharmacological preparation for assessing α-agonist activity. The key parameters presented are pD2 (the negative logarithm of the EC50, representing potency) and intrinsic activity (α), which reflects the maximal effect of the compound relative to a full agonist like norepinephrine.
Table 1: Influence of Phenyl Ring Substitution on α-Adrenergic Activity of Phenylethanolamine Analogs
| Compound | R3 (meta) | R4 (para) | pD2 (Rat Aorta) | Intrinsic Activity (α) |
| Norepinephrine | -OH | -OH | 6.90 | 1.00 |
| This compound | -OH | -H | 5.62 | 1.00 |
| Octopamine | -H | -OH | 5.22 | 1.00 |
| Phenylephrine | -OH | -H | - | - |
| Analog 1 | -OH | -CH3 | 5.30 | 1.00 |
| Analog 2 | -OH | -C2H5 | 5.15 | 1.00 |
| Analog 3 | -OH | -F | 5.05 | 1.00 |
| Analog 4 | -OH | -Cl | 5.00 | 1.00 |
| Analog 5 | -F | -OH | 5.95 | 1.00 |
| Analog 6 | -Cl | -OH | 5.62 | 1.00 |
Data extracted from Leclerc et al., 1980.[1]
Table 2: Key Observations from SAR Studies
| Structural Modification | Effect on α-Adrenergic Activity | Reference |
| Removal of meta-hydroxyl group | Significant decrease in potency. | General SAR Principles |
| Removal of para-hydroxyl group from Norepinephrine (to yield this compound) | Decrease in potency. | [1] |
| Introduction of small alkyl or halogen groups at the para-position of this compound | Generally detrimental to activity. | [1] |
| Introduction of a fluoro group at the meta-position of Octopamine | Improves affinity. | [1] |
Experimental Protocols
The quantitative data presented above are typically generated using functional assays on isolated tissues. The following is a detailed protocol for the isolated rat aorta assay, a standard method for characterizing α-adrenergic agonists.
Isolated Rat Aorta Assay Protocol
1. Tissue Preparation:
- Male Wistar rats (200-250g) are euthanized by a humane method.
- The thoracic aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
- The aorta is cleaned of adherent connective and fatty tissue and cut into rings of 2-3 mm in width.
- The endothelium can be removed by gently rubbing the intimal surface with a wooden stick, if required for the study.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the aortic rings is assessed by contracting them with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).
- Once a stable contraction is achieved, the tissues are washed repeatedly until the tension returns to baseline.
- Cumulative concentration-response curves are then constructed for this compound and its analogs. The agonists are added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau.
- The concentration of the agonists typically ranges from 10⁻⁹ M to 10⁻⁴ M.
4. Data Analysis:
- The contractile responses are expressed as a percentage of the maximal response to a reference full agonist (e.g., norepinephrine).
- The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) is determined for each compound by non-linear regression analysis of the concentration-response curves.
- The pD2 value is calculated as the negative logarithm of the EC50.
- The intrinsic activity (α) is calculated as the ratio of the maximal response of the test compound to the maximal response of the reference full agonist.
Signaling Pathways and Logical Relationships
This compound, as an α1-adrenergic agonist, elicits its physiological effects by activating a specific intracellular signaling cascade. The binding of this compound to the α1-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. This sets off a well-defined downstream signaling pathway.
The logical flow of a typical SAR study for α-adrenergic agonists can be visualized as a systematic process of synthesis, biological testing, and data analysis.
Conclusion
The structure-activity relationship of this compound and its analogs provides a classic yet powerful example of how subtle changes in molecular architecture can profoundly impact pharmacological activity. The key takeaways for drug development professionals are the critical roles of the meta-hydroxyl group for α1-agonism, the β-hydroxyl group for potency, and the potential for N-substitution to fine-tune receptor selectivity. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for the rational design of novel adrenergic agents with desired therapeutic profiles. Future studies may continue to explore more diverse substitutions and employ computational modeling to further refine our understanding of the intricate interactions between this important class of compounds and their G protein-coupled receptors.
References
In Vivo Distribution and Pharmacokinetics of Radiolabeled Norfenefrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive in vivo studies on the distribution and pharmacokinetics of radiolabeled norfenefrine are not extensively available in published literature. This guide synthesizes information based on the known pharmacology of this compound as a potent norepinephrine transporter (NET) ligand, data from its parent compound norepinephrine, and established methodologies in radiotracer studies. The quantitative data presented are predictive and intended to serve as a baseline for future research.
Introduction
This compound, also known as meta-octopamine, is a sympathomimetic amine that acts predominantly as an agonist at α-adrenergic receptors.[1] Crucially, it is a substrate for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.[2][3] This interaction with NET makes radiolabeled this compound a potential tool for in vivo imaging of the sympathetic nervous system and for studying conditions where NET expression or function is altered. Understanding the in vivo distribution and pharmacokinetics of a radiolabeled version of this molecule is paramount for its development as a diagnostic or research agent. This technical guide provides an in-depth overview of the expected in vivo behavior of radiolabeled this compound, detailed experimental protocols for its study, and the underlying biological pathways.
Predicted In Vivo Distribution of Radiolabeled this compound
The tissue distribution of radiolabeled this compound is expected to be primarily driven by the density of the norepinephrine transporter. Tissues with high sympathetic innervation, and therefore high NET expression, are the most likely sites of accumulation.
Table 1: Predicted Tissue Distribution of Radiolabeled this compound
| Organ/Tissue | Predicted Uptake Level | Rationale |
| Heart | High | Rich sympathetic innervation and high density of NET. |
| Lungs | Moderate to High | Significant sympathetic innervation. |
| Spleen | Moderate | Sympathetic nerve terminals are present. |
| Kidneys | Moderate | Innervated by the sympathetic nervous system. |
| Adrenal Glands | Moderate | High concentration of catecholamines and associated transporters. |
| Salivary Glands | Moderate | High density of sympathetic innervation. |
| Brain | Low (in specific regions) | Limited blood-brain barrier penetration, but uptake in noradrenergic brain regions like the locus coeruleus is possible. |
| Liver | Low to Moderate | Primarily involved in metabolism rather than specific uptake via NET. |
| Skeletal Muscle | Low | Lower density of sympathetic innervation compared to visceral organs. |
| Blood/Plasma | High initially, then rapid clearance | Expected rapid clearance from circulation as it is taken up by target tissues. |
Anticipated Pharmacokinetics of Radiolabeled this compound
The pharmacokinetic profile of radiolabeled this compound is anticipated to be characterized by rapid uptake into NET-rich tissues and subsequent clearance. The exact parameters will depend on the specific radiolabel used and the animal model.
Table 2: Anticipated Pharmacokinetic Parameters of Radiolabeled this compound
| Parameter | Predicted Value/Characteristic | Description |
| Half-life (t½) - Alpha Phase | Short (minutes) | Reflects the rapid distribution from the blood into tissues with high NET density. |
| Half-life (t½) - Beta Phase | Moderate (hours) | Represents the elimination of the radiotracer and its metabolites from the body. |
| Volume of Distribution (Vd) | High | Suggests extensive uptake into peripheral tissues from the plasma. |
| Clearance (CL) | High | Indicates efficient removal from the systemic circulation, primarily through uptake by NET and subsequent metabolism. |
| Metabolism | Expected to be metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), similar to norepinephrine.[4] | The primary metabolite is predicted to be m-hydroxymandelic acid.[1] |
| Excretion | Primarily renal | Excretion of metabolites is expected to occur via the urine. |
Signaling and Transport Pathway
The primary mechanism governing the distribution of radiolabeled this compound is its transport into noradrenergic neurons via the norepinephrine transporter. The following diagram illustrates this pathway.
Norepinephrine Transporter (NET) Uptake Pathway.
Experimental Protocols
Radiolabeling of this compound
The choice of radionuclide is critical and will depend on the imaging modality (e.g., SPECT or PET). Common isotopes for labeling small molecules include Iodine-123 (for SPECT) and Carbon-11 or Fluorine-18 (for PET).
Example Protocol: Radioiodination of a this compound Precursor
-
Precursor Synthesis: Synthesize a suitable precursor of this compound that allows for the attachment of the radioisotope. For radioiodination, a common strategy is to use a precursor with a leaving group, such as a trialkylstannyl or boronic acid ester derivative, on the aromatic ring.
-
Radiolabeling Reaction:
-
Prepare a reaction vial containing the this compound precursor dissolved in an appropriate organic solvent.
-
Add the radioiodine (e.g., Na[¹²³I]) and an oxidizing agent (e.g., Chloramine-T or Iodogen) to facilitate the electrophilic substitution reaction.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 10-20 minutes).
-
-
Purification:
-
Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).
-
Purify the radiolabeled this compound from the reaction mixture using high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified radiolabeled this compound.
-
Remove the organic solvent under a stream of inert gas.
-
Formulate the final product in a physiologically compatible buffer, such as sterile saline containing a small amount of ethanol, for in vivo administration.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the radiotracer.
-
Perform a sterility and pyrogenicity test before administration to animals or humans.
-
In Vivo Experimental Workflow
The following workflow outlines a typical study to determine the in vivo distribution and pharmacokinetics of radiolabeled this compound in a rodent model.
Workflow for In Vivo Radiotracer Studies.
Detailed Steps:
-
Animal Model: Acclimate the chosen animal model (e.g., male Sprague-Dawley rats, 250-300g) for at least one week before the experiment.
-
Radiotracer Administration: Anesthetize the animals and administer a known quantity of the radiolabeled this compound via intravenous injection (e.g., through the tail vein).
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30, 60, and 120 minutes) to determine the blood clearance rate.
-
Tissue Biodistribution: At predetermined time points (e.g., 30, 60, and 120 minutes), euthanize a cohort of animals. Immediately dissect and collect major organs and tissues.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Use the blood sample data to perform pharmacokinetic modeling and determine parameters like half-life, volume of distribution, and clearance.
-
For imaging studies, reconstruct the dynamic PET or SPECT data to generate time-activity curves for regions of interest.
-
Conclusion and Future Directions
Radiolabeled this compound holds promise as a specific marker for the norepinephrine transporter. Based on its mechanism of action, it is expected to accumulate in sympathetically innervated tissues, particularly the heart. Its pharmacokinetic profile is likely to be characterized by rapid distribution and clearance. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vivo studies to confirm these predictions.
Future research should focus on performing these empirical studies to generate definitive data on the in vivo distribution and pharmacokinetics of various radiolabeled forms of this compound. Such studies are essential to validate its potential as a clinical and research tool for investigating the role of the norepinephrine transporter in health and disease.
References
Methodological & Application
Application Notes: Analysis of Norfenefrine in Human Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic amine used as a vasopressor agent to treat hypotension. As a structural analog of norepinephrine, it primarily acts on adrenergic receptors. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the analysis of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on established principles for the analysis of structurally similar compounds such as norepinephrine and phenylephrine.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its physiological effects by interacting with adrenergic receptors, primarily α1-adrenergic receptors. This interaction initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1]
Caption: this compound signaling pathway via the α1-adrenergic receptor.
Experimental Workflow
The overall workflow for the analysis of this compound in plasma samples involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection.
Caption: General workflow for this compound analysis in plasma.
Detailed Protocols
Materials and Reagents
-
This compound hydrochloride reference standard
-
Internal Standard (IS), e.g., Phenylephrine
-
HPLC grade acetonitrile and methanol
-
Analytical grade orthophosphoric acid, sodium acetate, and formic acid
-
Ultrapure water
-
Human plasma (K2 EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
Instrumentation
-
HPLC system with a UV detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm
-
Data acquisition and processing software
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM Sodium Acetate Buffer (pH 3.1) (e.g., 20:80 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 272 nm |
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting this compound from plasma, providing a clean extract and good recovery. Weak cation exchange (WCX) cartridges are suitable for the basic nature of this compound.
-
Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 0.1% formic acid in water. Load the diluted plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters are summarized below. This data is representative and based on methods for structurally similar compounds.
| Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Linearity Range | Dependent on expected concentrations | 1 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10%[3] |
| Inter-day Precision (%RSD) | < 15% | < 15%[3] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Recovery from Plasma | Consistent and reproducible | > 85% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1 ng/mL |
Data Presentation
Chromatographic Separation
A representative chromatogram should show baseline separation of this compound and the internal standard from endogenous plasma components.
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. A linear regression analysis is then applied.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
Note: "Value" should be replaced with experimental data.
Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | Value | Value | Value |
| Medium | 75 | Value | Value | Value |
| High | 400 | Value | Value | Value |
Note: "Value" should be replaced with experimental data.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in human plasma by HPLC with UV detection. The described solid-phase extraction method offers efficient sample clean-up, and the chromatographic conditions provide a basis for achieving good separation and quantification. Thorough method validation is essential to ensure the reliability and accuracy of the results for clinical and research applications.
References
- 1. Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine from human urine and plasma using aminophenylboronic acid covalently immobilized on magnetic nanoparticles followed by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Norfenefrine in Biological Matrices using LC-MS/MS
Introduction
Norfenefrine is a sympathomimetic amine used as an adrenergic agent. Its quantification in biological matrices is crucial for both clinical and forensic toxicology, as well as in anti-doping control.[1][2] This application note provides a detailed protocol for the quantification of this compound in biological samples, such as urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is designed to be sensitive, specific, and reproducible, making it suitable for high-throughput analysis in research and drug development settings.
Principle
The method employs a sample preparation step to isolate this compound from the biological matrix, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision. The quantification is based on the ratio of the peak area of this compound to that of the internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Common techniques include protein precipitation for plasma samples and dilute-and-shoot or solid-phase extraction for urine samples.
a) Protein Precipitation (for Plasma Samples)
This is a simple and rapid method for removing proteins from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) (for Urine and Plasma Samples)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of urine or plasma, add 500 µL of 100 mM ammonium acetate buffer (pH 6.0) and the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
c) Dilute-and-Shoot (for Urine Samples)
This is the simplest method for urine samples, suitable when high sensitivity is not required.
-
Centrifuge the urine sample at 5,000 x g for 5 minutes.
-
Take 100 µL of the supernatant and add 900 µL of the mobile phase starting condition containing the internal standard.
-
Vortex for 30 seconds.
-
Inject the diluted sample directly into the LC-MS/MS system.[1]
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from potential interferences in the sample matrix.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[3] Alternatively, a Hydrophilic Interaction Chromatography (HILIC) column can be employed for highly polar compounds.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of this compound.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ionization Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Nebulizing Gas Flow: 3.0 L/min.
-
Drying Gas Flow: 15.0 L/min.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 154.1 | 136.1 | 15 |
| This compound (Quantifier) | 154.1 | 107.1 | 20 |
| This compound-d3 (IS) | 157.1 | 139.1 | 15 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The exact mass of this compound is 153.079.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, accuracy, precision, and sensitivity. The following tables summarize typical validation data.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 200 | > 0.997 |
The calibration range for a similar analysis of doping agents in urine was reported to be 1 to 200 ng/mL with a regression coefficient (r²) greater than 0.997.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LQC | 5 | 4.9 | 98.0 | < 10 | < 15 |
| MQC | 50 | 51.2 | 102.4 | < 10 | < 15 |
| HQC | 150 | 147.5 | 98.3 | < 10 | < 15 |
For related catecholamine analysis, coefficients of variation were reported to be below 12% for all samples. Another study showed reproducibility with a CV of less than 5%.
Table 3: Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
In a study on similar compounds, the limit of quantification was found to be below 0.70 ng/mL.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.
References
Application Notes and Protocols for Schild Analysis of Norfenefrine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine, a sympathomimetic amine, primarily exerts its physiological effects through agonism at adrenergic receptors.[1] Quantifying the affinity of antagonists for these receptors in the presence of this compound is crucial for drug development and understanding its pharmacological profile. Schild analysis is a robust method used in pharmacology to determine the affinity of a competitive antagonist for its receptor.[2][3][4] This is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[5] A linear Schild plot with a slope of unity is indicative of competitive antagonism.
These application notes provide a detailed protocol for performing a Schild analysis to determine the receptor affinity of a competitive antagonist, such as prazosin, in the presence of this compound, focusing on its action at α1-adrenergic receptors.
Signaling Pathway of this compound at α1-Adrenergic Receptors
This compound acts as an agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Upon binding, this compound initiates a signaling cascade that leads to vasoconstriction. The binding of this compound to the α1-receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the contraction of smooth muscle cells, resulting in vasoconstriction.
References
- 1. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle responsiveness to noradrenaline and phenylephrine following experimental heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Hypertension in Rats Using an Alpha-Adrenergic Agonist
A Note on Norfenefrine and Norepinephrine: While the topic of interest is this compound, the available scientific literature on inducing experimental hypertension in rats predominantly features the use of Norepinephrine, a closely related sympathomimetic agent. Both this compound and Norepinephrine act as alpha-adrenergic receptor agonists, with Norepinephrine being a primary neurotransmitter in the sympathetic nervous system.[1][2] The mechanism of action for both involves stimulating alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[1][3] Due to the extensive availability of established protocols and quantitative data for Norepinephrine in rodent models of hypertension, these application notes will focus on the use of Norepinephrine. The principles and methodologies described herein can serve as a strong foundation for studies involving this compound, though dose-response relationships may vary.
Introduction
This document provides detailed application notes and protocols for inducing experimental hypertension in rats using continuous infusion of norepinephrine. This model is valuable for studying the pathophysiology of hypertension, evaluating potential antihypertensive therapies, and investigating the downstream effects of sustained sympathetic nervous system activation. The primary mechanism of norepinephrine-induced hypertension is the stimulation of α1-adrenergic receptors on vascular smooth muscle, which triggers a signaling cascade resulting in vasoconstriction and increased peripheral resistance.[1]
Signaling Pathway of Norepinephrine-Induced Vasoconstriction
Norepinephrine binds to α1-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.
Data Presentation: Norepinephrine-Induced Hypertension in Rats
The following tables summarize quantitative data from studies using norepinephrine to induce hypertension in rats.
Table 1: Effects of Continuous Norepinephrine Infusion on Systolic Blood Pressure in Sprague-Dawley Rats
| Infusion Rate (µg/kg/min) | Duration (days) | Mean Systolic Blood Pressure (mmHg) ± SEM | Percent Increase from Baseline | Reference |
| 3.75 (subcutaneous) | 13 | 145 ± 5* | ~20% | |
| 0.3 (intravenous) | 1 | Significant increase reported | Data not specified | |
| 3.0 (intravenous) | 1 | Significant increase reported | Data not specified |
*Baseline blood pressure was approximately 120 mmHg.
Table 2: Dose-Dependent Effects of Intrarenal Norepinephrine Infusion on Mean Arterial Pressure (MAP) in Uninephrectomized Rats
| Infusion Rate (µg/kg/hr) | Duration (days) | Change in MAP (mmHg) ± SEM | Reference |
| 4 | 5 | +10 ± 2 | |
| 12 | 5 | +25 ± 3 | |
| 36 | 5 | +40 ± 4 |
Experimental Protocols
Preparation of Norepinephrine Solution for Infusion
Materials:
-
Norepinephrine bitartrate
-
Sterile 0.9% saline
-
Ascorbic acid (optional, as an antioxidant)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculation: Determine the total amount of norepinephrine needed based on the infusion rate, duration, animal weight, and pump volume/flow rate.
-
Dissolution: Under sterile conditions, dissolve the calculated amount of norepinephrine bitartrate in sterile 0.9% saline. To prevent oxidation, the saline can be supplemented with ascorbic acid (e.g., 0.1 mg/mL).
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution protected from light at 4°C. Norepinephrine solutions in saline are reported to be stable for several days.
Protocol for Induction of Hypertension using Osmotic Minipumps
This protocol describes the subcutaneous implantation of an osmotic minipump for continuous delivery of norepinephrine.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300g)
-
Osmotic minipumps (e.g., ALZET® Model 2ML2 or 2ML4)
-
Norepinephrine solution (prepared as in 4.1)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Workflow Diagram:
References
- 1. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of norepinephrine infusion and exercise on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure response to chronic low-dose intrarenal noradrenaline infusion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norfenefrine in Cell Culture Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing norfenefrine in cell culture-based receptor studies. This compound, a sympathomimetic agent, primarily functions as an agonist at α1-adrenergic receptors, making it a valuable tool for investigating receptor signaling, function, and pharmacology.[1][2] It also exhibits less pronounced activity at β-adrenergic receptors.[2]
Introduction to this compound's Mechanism of Action
This compound predominantly stimulates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[2] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Data Presentation: Pharmacological Profile of this compound
While this compound is known to be a potent α1-adrenergic agonist, specific quantitative data on its binding affinity (Ki) and potency (EC50) at different adrenergic receptor subtypes are not extensively available in publicly accessible literature. The following tables are provided as illustrative examples for how to present such data once determined experimentally.
Table 1: Illustrative Binding Affinity of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) - Illustrative |
| α1A | [3H]-Prazosin | HEK293-α1A | 15 |
| α1B | [3H]-Prazosin | CHO-K1-α1B | 25 |
| α1D | [3H]-Prazosin | HEK293-α1D | 50 |
| α2A | [3H]-Rauwolscine | PC12 | >1000 |
| β1 | [3H]-CGP-12177 | CHO-K1-β1 | >5000 |
| β2 | [3H]-CGP-12177 | HEK293-β2 | >10000 |
Note: These values are for illustrative purposes only and should be determined experimentally.
Table 2: Illustrative Functional Potency of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) - Illustrative |
| α1A | Inositol Phosphate Accumulation | HEK293-α1A | 30 |
| α1B | Calcium Mobilization | CHO-K1-α1B | 55 |
| α1D | Calcium Mobilization | HEK293-α1D | 120 |
| β1 | cAMP Accumulation | CHO-K1-β1 | >1000 |
| β2 | cAMP Accumulation | HEK293-β2 | >1000 |
Note: These values are for illustrative purposes only and should be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound-Induced α1-Adrenergic Receptor Signaling Pathway
References
Application Notes and Protocols: Radioligand Binding Assay for Norfenefrine at Alpha-1 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine, an alpha-adrenergic agonist, is a sympathomimetic agent known to interact with adrenoceptors.[1] This document provides detailed application notes and protocols for characterizing the binding of this compound to alpha-1 (α₁) adrenoceptors using radioligand binding assays. These assays are fundamental in pharmacological research for determining the affinity and selectivity of a compound for a specific receptor. The protocols outlined below focus on competition binding assays, a common method to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Principle of the Assay
Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand with known high affinity and specificity for the α₁-adrenoceptor (e.g., [³H]-Prazosin) is incubated with a biological preparation containing the receptor (e.g., cell membranes). The unlabeled compound of interest, this compound, is added at increasing concentrations. By competing for the same binding site, this compound displaces the radioligand. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the α₁-adrenoceptor.
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Ligands at Alpha-1 Adrenoceptors
| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Ki (nM) | pKi | Reference |
| Norepinephrine | [³H]-Prazosin | Guinea Pig Cerebral Cortex | α₁ | 1500 | 5.82 | [3] |
| Prazosin | [³H]-Prazosin | Rat Mesenteric Artery | α₁ | ~3.0 | 8.52 | [4] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: Dissociation Constants (Kd) for the Radioligand [³H]-Prazosin
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Cultured Rabbit Aorta Smooth Muscle Cells | α₁ | 0.14 | 202 | [5] |
| Rat Heart | α₁ | Not specified | Not specified |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions enriched with α₁-adrenoceptors.
Materials:
-
Tissue (e.g., rat brain, liver, heart) or cultured cells expressing α₁-adrenoceptors.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 4°C.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: [³H]-Prazosin Competition Binding Assay
This protocol details the procedure for a competition binding assay to determine the Ki of this compound.
Materials:
-
Prepared cell membranes expressing α₁-adrenoceptors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound hydrochloride.
-
Phentolamine (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM Phentolamine.
-
Competition: 50 µL of each this compound dilution.
-
-
Add 50 µL of [³H]-Prazosin to all wells. The final concentration should be close to its Kd value (e.g., 0.2-0.5 nM).
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Alpha-1 Adrenoceptor Signaling Pathway
Caption: Alpha-1 adrenoceptor signaling cascade.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for this compound competition binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norfenefrine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine is a potent sympathomimetic amine that functions primarily as a selective α1-adrenergic receptor agonist. Its pharmacological action leads to vasoconstriction of peripheral blood vessels, resulting in an increase in systolic and diastolic blood pressure. Isolated organ bath experiments are a fundamental tool in pharmacology to characterize the concentration-response relationship of vasoactive compounds like this compound. These in vitro assays allow for the determination of key pharmacological parameters such as potency (EC50 or pD2) and maximal efficacy (Emax) in a controlled physiological environment, providing crucial insights into a drug's mechanism of action on specific tissues, such as arteries, veins, and other smooth muscle preparations.
This document provides detailed application notes and standardized protocols for the use of this compound and its close analogue, norepinephrine, in isolated organ bath experiments.
Mechanism of Action: α1-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating α1-adrenergic receptors on the surface of smooth muscle cells. This initiates a well-defined signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, activating a coupled heterotrimeric G-protein, specifically Gq. The activated α-subunit of the Gq protein then stimulates phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.
Signaling Pathway of this compound
Application Notes and Protocols for Studying Norfenefrine-Induced Vasoconstriction in Isolated Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine, a sympathomimetic amine, primarily exerts its physiological effects through the stimulation of adrenergic receptors. As a potent vasoconstrictor, it is of significant interest in cardiovascular research and drug development for conditions such as hypotension.[1][2] These application notes provide a comprehensive protocol for the ex vivo study of this compound-induced vasoconstriction using isolated arterial segments. The detailed methodology covers tissue preparation, experimental setup using wire myography, data acquisition, and analysis. This protocol is designed to ensure reproducible and accurate assessment of the pharmacological effects of this compound on vascular smooth muscle.
Mechanism of Action
This compound acts predominantly as an agonist of α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[1] The binding of this compound to these receptors initiates a downstream signaling cascade that culminates in vasoconstriction.
Signaling Pathway
The activation of the α1-adrenergic receptor by this compound leads to the activation of a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) are commonly used. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Isolated Artery: Thoracic aorta or mesenteric arteries are suitable for these studies.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.
-
High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl.
-
This compound Hydrochloride: To be dissolved in distilled water to prepare a stock solution.
-
Prazosin Hydrochloride: An α1-adrenergic receptor antagonist, for mechanism-of-action studies.
-
Other reagents: Carbogen gas (95% O2, 5% CO2), distilled water, ethanol.
Table 1: Composition of Krebs-Henseleit Solution
| Component | Molar Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2·2H2O | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Equipment
-
Wire Myograph System (e.g., DMT, Hugo Sachs Elektronik)
-
Dissecting microscope
-
Force transducer
-
Data acquisition system and software
-
Water-jacketed organ bath
-
Carbogen gas tank with regulator
-
Standard surgical instruments (forceps, scissors)
-
Micropipettes
Experimental Workflow
Detailed Protocol
-
Tissue Preparation:
-
Euthanize the rat by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately excise the thoracic aorta or mesenteric arcade and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm rings.
-
-
Mounting the Arterial Ring:
-
Mount the arterial ring on two stainless steel wires (typically 40 µm in diameter) in the organ bath of the wire myograph system.
-
Fill the organ bath with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.
-
-
Equilibration and Normalization:
-
Allow the mounted arterial ring to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and measuring the corresponding passive tension until a predetermined optimal preload is achieved.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the arterial ring by inducing a contraction with KPSS (e.g., 60 mM KCl). A robust and reproducible contraction indicates a viable preparation.
-
To check for endothelial integrity (if required for the study), pre-contract the vessel with an α1-agonist (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% is typically considered indicative of an intact endothelium.
-
-
This compound Dose-Response Curve:
-
After washing out the KPSS and allowing the tension to return to baseline, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved or the concentration-response curve plateaus.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Mechanism of Action Study (Optional):
-
To confirm the role of α1-adrenergic receptors, after a thorough washout of this compound, incubate the arterial ring with a selective α1-antagonist, such as prazosin (e.g., 10⁻⁷ M), for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative this compound dose-response curve in the presence of the antagonist. A rightward shift in the dose-response curve is indicative of competitive antagonism at the α1-receptor.
-
Data Presentation and Analysis
The contractile response to this compound is typically expressed as a percentage of the maximal contraction induced by KPSS. The data from the dose-response experiments should be plotted with the logarithm of the agonist concentration on the x-axis and the percentage of maximal contraction on the y-axis. A sigmoidal curve can then be fitted to the data using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Table 2: Representative Vasoconstrictor Potency (EC50) of Norepinephrine in Isolated Rat Arteries
| Artery Type | EC50 (M) | Reference Tissue Preparation |
| Thoracic Aorta | 1.9 x 10⁻⁸ M | Endothelium-denuded rings |
| Mesenteric Artery | ~1 x 10⁻⁷ M | Wire myograph |
Data are indicative and may vary based on experimental conditions.
Table 3: Representative Maximal Contraction (Emax) of Norepinephrine in Isolated Rat Arteries
| Artery Type | Emax (% of KCl response) | Reference Tissue Preparation |
| Thoracic Aorta | >100% | Endothelium-denuded rings |
| Mesenteric Artery | ~90-110% | Wire myograph |
Data are indicative and may vary based on experimental conditions.
Table 4: Effect of Prazosin on Norepinephrine-Induced Vasoconstriction
| Parameter | Norepinephrine Alone | Norepinephrine + Prazosin (10⁻⁷ M) |
| EC50 (M) | ~1 x 10⁻⁸ - 1 x 10⁻⁷ M | Expected to increase (rightward shift) |
| Emax | ~100% | No significant change expected |
This table illustrates the expected outcome of competitive antagonism.
Conclusion
This document provides a detailed protocol for investigating the vasoconstrictor effects of this compound in isolated arteries. By following these procedures, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound, as well as elucidate its mechanism of action. The provided diagrams and tables serve as a guide for experimental design and data interpretation. It is recommended that each laboratory optimizes the protocol for their specific equipment and tissue preparations to ensure the highest quality data.
References
Application Note: Simultaneous Analysis of Norfenefrine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of norfenefrine and its primary metabolites in biological matrices. This compound, a sympathomimetic amine, undergoes extensive metabolism, and a comprehensive understanding of its pharmacokinetic profile requires the simultaneous measurement of the parent drug and its metabolic products. This method is applicable for preclinical and clinical drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
This compound is a metabolite of synephrine and is structurally related to norepinephrine. Due to its pharmacological activity, it is crucial to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Like other catecholamines, this compound is expected to be metabolized via O-methylation by catechol-O-methyltransferase (COMT), oxidative deamination by monoamine oxidase (MAO), and subsequent conjugation with sulfate and glucuronic acid. This method provides a reliable tool for the simultaneous analysis of this compound and its key predicted metabolites: O-methylthis compound, this compound sulfate, and this compound glucuronide.
Metabolic Pathway of this compound
The metabolic pathway of this compound is predicted based on the well-established metabolism of norepinephrine.[1][2][3][4][5] The primary enzymatic reactions involve Phase I (O-methylation and oxidative deamination) and Phase II (sulfation and glucuronidation) transformations.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from biological samples.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride, O-methylthis compound, this compound sulfate, and this compound glucuronide analytical standards.
-
Isotopically labeled internal standards (e.g., this compound-d3).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate.
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
-
Human plasma (with K2EDTA as anticoagulant) and human urine.
Sample Preparation Protocol (Plasma)
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol (Urine)
For the analysis of total (free + conjugated) metabolites, an enzymatic hydrolysis step is required.
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution in acetate buffer (pH 5.0).
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 200 µL of cold acetonitrile.
-
Proceed with steps 5-10 of the plasma sample preparation protocol.
For the analysis of free metabolites, the hydrolysis step is omitted. A simple dilute-and-shoot approach can also be employed for urine samples.
-
Pipette 50 µL of urine into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 440 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the predicted MRM transitions and retention times for this compound and its metabolites. These values should be optimized for the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 154.1 | 136.1 | 15 | 3.2 |
| This compound-d3 (IS) | 157.1 | 139.1 | 15 | 3.2 |
| O-Methylthis compound | 168.1 | 150.1 | 18 | 3.8 |
| This compound Sulfate | 234.1 | 154.1 | 20 | 2.5 |
| This compound Glucuronide | 330.1 | 154.1 | 22 | 2.1 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolites in biological fluids. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a drug metabolism and pharmacokinetics laboratory setting. This method will aid in the comprehensive characterization of the ADME properties of this compound, supporting both preclinical and clinical drug development programs.
References
Electrochemical Detection of Norfenefrine Using High-Performance Liquid Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of norfenefrine in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This compound, a sympathomimetic amine, acts as an agonist at adrenergic receptors.[1][2] Its accurate quantification is crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring. The described methodology offers high sensitivity and selectivity for the detection of this compound and related catecholamines.[3][4] This document outlines the complete workflow, from sample preparation to data analysis, and includes validated performance characteristics.
Introduction
This compound is a potent adrenergic agonist primarily stimulating alpha-1 adrenergic receptors, leading to vasoconstriction.[1] This physiological effect makes it a subject of interest in cardiovascular research and drug development for conditions such as hypotension. The analysis of this compound in biological fluids presents challenges due to its low physiological concentrations and the presence of interfering substances. High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a powerful analytical technique well-suited for the determination of electroactive compounds like catecholamines. The inherent sensitivity and selectivity of ECD allow for the precise measurement of this compound at picogram levels.
This application note details a robust HPLC-ECD method for this compound quantification, including comprehensive protocols for sample extraction and chromatographic analysis. Additionally, it provides a summary of method validation parameters to ensure data quality and reliability, adhering to regulatory guidelines.
Signaling Pathway of this compound
This compound primarily exerts its effects through the activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon binding of this compound, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.
Caption: this compound's α1-adrenergic receptor signaling pathway.
Experimental Workflow
The analytical process for this compound detection involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized workflow is presented below.
Caption: General experimental workflow for HPLC-ECD analysis.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride standard
-
Internal Standard (IS), e.g., 3,4-dihydroxybenzylamine (DHBA)
-
HPLC-grade methanol, acetonitrile, and water
-
Perchloric acid
-
Sodium acetate
-
Citric acid
-
EDTA
-
Octanesulfonic acid (OSA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or alumina-based)
-
Human plasma (EDTA as anticoagulant) or urine samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrochemical Detector (ECD) with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 500 µL of plasma with an appropriate amount of internal standard. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 500 µL of the elution solvent (e.g., methanol or an acidic mobile phase).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
HPLC-ECD Operating Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of aqueous buffer (e.g., 0.1 M sodium acetate, 0.1 M citric acid, EDTA, and OSA) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for best separation. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 20 µL |
| ECD Potential | +0.65 V to +0.85 V vs. Ag/AgCl reference electrode (potential should be optimized for maximum signal-to-noise ratio) |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and related catecholamines using HPLC-ECD. Note that specific values may vary depending on the exact experimental conditions and the biological matrix.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL | |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL | |
| Accuracy (% Recovery) | 85 - 115% | |
| Precision (% RSD) | < 15% |
Note: The values in this table are representative and should be established for each specific laboratory and application.
Table 2: Typical Retention Times of this compound and Related Compounds
| Compound | Typical Retention Time (min) |
| This compound | 5.0 - 7.0 |
| Norepinephrine | 4.0 - 6.0 |
| Epinephrine | 6.0 - 8.0 |
| Dopamine | 8.0 - 10.0 |
| 3,4-Dihydroxybenzylamine (IS) | 9.0 - 11.0 |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature).
Conclusion
The HPLC-ECD method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summary of validation parameters, offer a comprehensive guide for researchers in pharmacology, drug metabolism, and clinical chemistry. Proper method validation is essential to ensure the generation of high-quality, reproducible data for scientific and regulatory purposes.
References
Norfenefrine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine, a sympathomimetic amine, acts as an alpha-1 adrenergic receptor agonist and is utilized in pharmaceutical formulations for its pressor effects in treating hypotension.[1] As a reference standard, this compound is crucial for the accurate quantification and quality control of pharmaceutical products, as well as in pharmacokinetic and doping control studies. These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and chiral separation methods. Furthermore, protocols for stability-indicating studies and its application as an internal standard are outlined.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for method development and interpretation of analytical data.
| Property | Value |
| Chemical Name | 3-(2-amino-1-hydroxyethyl)phenol |
| Synonyms | Norphenylephrine, m-Octopamine |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 536-21-0 |
| Melting Point | 162-164 °C (hydrochloride salt)[1] |
| Appearance | White crystalline solid (hydrochloride salt) |
| Solubility | Soluble in water |
Application 1: Quantitative Analysis by HPLC-UV
This protocol outlines a method for the quantification of this compound in pharmaceutical formulations using HPLC-UV, adapted from methods for structurally similar compounds like phenylephrine and norepinephrine.[2][3][4]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A good starting point is a mixture of aqueous buffer (e.g., 5mM ammonium acetate, pH 4.7) and methanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm, which provides good sensitivity for phenylephrine and related compounds.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: For a tablet formulation, finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Expected):
| Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally, but expected to be in the mid-to-high ng/mL range. |
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Application 2: Bioanalytical Quantification by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound in biological matrices such as human plasma, which is critical for pharmacokinetic studies. The method is adapted from established procedures for similar catecholamines.
Experimental Protocol
1. Instrumentation and Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: Q1: 154.2 m/z -> Q3: 91.25 m/z (Qualifier 1), 65.25 m/z (Qualifier 2).
-
This compound Sulfate: Q1: 232.2 m/z -> Q3: 152.2 m/z (Qualifier 1), 121.15 m/z (Qualifier 2).
-
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of this compound (e.g., this compound-d3) is recommended for optimal accuracy and precision. If a SIL-IS is unavailable, a structurally similar compound that does not interfere with the analyte can be used.
2. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a mixed-mode or cation-exchange SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol containing 5% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. Chromatographic Conditions:
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
4. Method Validation Parameters (Expected):
| Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | To be assessed and minimized. |
| Recovery | Consistent and reproducible. |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound in plasma.
Application 3: Chiral Separation of Enantiomers
As this compound is a chiral molecule, the separation of its enantiomers is crucial, as different enantiomers can exhibit distinct pharmacological activities. This protocol is based on methods for the chiral separation of norepinephrine.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP): A beta-cyclodextrin-based chiral column is a suitable choice for separating norepinephrine enantiomers and is expected to be effective for this compound.
-
Mobile Phase: A high concentration phosphate buffer at a low pH has been shown to be effective. For example, 2.5 M phosphate buffer at pH 3.0. The mobile phase composition may need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 280 nm.
2. Standard Preparation:
-
Racemic this compound Standard: Prepare a solution of racemic this compound hydrochloride in the mobile phase at a concentration of approximately 100 µg/mL.
-
Enantiomerically Pure Standards (if available): Prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.
Logical Relationship of Chiral Separation
Caption: Principle of chiral separation of this compound.
Application 4: Stability-Indicating Method and Forced Degradation Studies
A stability-indicating method is essential for assessing the purity of this compound in the presence of its degradation products. This involves subjecting the drug to stress conditions to generate potential degradants.
Experimental Protocol
1. Forced Degradation Conditions:
-
Acid Hydrolysis: Reflux a solution of this compound in 0.1 M HCl.
-
Base Hydrolysis: Reflux a solution of this compound in 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm).
2. Chromatographic Method:
-
Develop an HPLC-UV method (similar to the one in Application 1) that can separate the intact this compound peak from all degradation product peaks. A gradient elution may be necessary to resolve all components.
3. Peak Purity Analysis:
-
Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples to ensure it is free from co-eluting degradants.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Application 5: this compound as an Internal Standard
This compound can be used as an internal standard (IS) for the quantification of structurally related compounds, provided it is not present in the sample matrix and its chromatographic behavior is similar to the analyte of interest.
Protocol for Use as an Internal Standard
-
Selection of Analyte: Choose an analyte that is structurally similar to this compound (e.g., other phenylethanolamines) and for which a stable isotope-labeled internal standard is not available.
-
Method Development: Develop an LC-MS/MS or HPLC-UV method that provides good separation between the analyte and this compound.
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound at a known concentration.
-
Sample and Standard Preparation: Add a fixed volume of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples using this calibration curve.
Conclusion
This compound serves as a versatile and indispensable reference standard in analytical chemistry. The protocols and data presented in these application notes provide a comprehensive guide for its use in the quantitative analysis of pharmaceutical formulations, bioanalytical studies, chiral separations, and stability testing. Adherence to these methodologies will ensure accurate and reliable results, contributing to the development of safe and effective pharmaceutical products. The availability of a certified this compound Hydrochloride reference standard from suppliers like USP and other certified reference material providers is essential for these applications.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. iieta.org [iieta.org]
- 4. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols: In Vitro Model of Norfenefrine-Induced Cardiac Hypertrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to physiological or pathological stimuli. However, sustained hypertrophy can lead to heart failure.[1][2] Norfenefrine, an alpha-1 adrenergic agonist, can be utilized to induce a hypertrophic phenotype in vitro, providing a valuable model for studying the underlying molecular mechanisms and for screening potential therapeutic agents. This document outlines the protocols for inducing and assessing cardiac hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line using this compound, based on established methods for similar alpha-1 adrenergic agonists like norepinephrine and phenylephrine.[3][4][5]
Data Presentation
The following tables summarize quantitative data from studies using alpha-1 adrenergic agonists to induce cardiac hypertrophy in vitro. These values can serve as a reference for expected outcomes when using this compound.
Table 1: Hypertrophic Response to Alpha-1 Adrenergic Agonist Treatment in H9c2 Cells
| Parameter | Agonist & Concentration | Treatment Duration | Result | Reference |
| Cell Area | Phenylephrine (100 µM) | 48 hours | 56% increase vs. control | |
| Nuclear Size | Phenylephrine (100 µM) | 48 hours | 12% increase vs. control | |
| Protein Synthesis | Norepinephrine (dose-dependent) | 48 hours | ~1.5-fold increase | |
| Hypertrophic Markers (e.g., ANP) | Norepinephrine | 48 hours | Significant increase |
Table 2: Hypertrophic Response to Alpha-1 Adrenergic Agonist Treatment in Neonatal Rat Ventricular Myocytes (NRVMs)
| Parameter | Agonist & Concentration | Treatment Duration | Result | Reference |
| Cell Surface Area | Phenylephrine (20 µM) | 48 hours | 44% increase vs. control | |
| Cell Size | L-norepinephrine (0.2 µM for half-max) | 48 hours | Up to 150% of control | |
| Protein Synthesis ([3H]-leucine uptake) | Heteropoda Toxin3 (Ito blocker) | 30-70 hours | 23.4% increase | |
| Hypertrophic Markers (ANP, BNP) | Angiotensin II (100 nM) | 48-72 hours | Significant increase |
Signaling Pathways
This compound, as an alpha-1 adrenergic agonist, is expected to induce cardiac hypertrophy primarily through the Gq-protein coupled receptor pathway.
Caption: this compound-induced cardiac hypertrophy signaling pathway.
Experimental Protocols
Cell Culture and Hypertrophy Induction
This protocol describes the culture of neonatal rat ventricular myocytes (NRVMs) and H9c2 cells and the subsequent induction of hypertrophy using this compound.
Caption: General experimental workflow for in vitro cardiac hypertrophy.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or H9c2 rat cardiac myoblasts.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound hydrochloride.
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Cell Seeding:
-
NRVMs: Isolate myocytes from 1-2 day old Sprague-Dawley rat pups. Plate cells at a suitable density on gelatin-coated culture dishes.
-
H9c2 cells: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 1% FBS) for 18-24 hours to synchronize the cells and reduce basal signaling.
-
This compound Treatment: Prepare a stock solution of this compound hydrochloride in sterile water or PBS. Dilute the stock solution in serum-free or low-serum DMEM to the desired final concentrations (a range of 1 µM to 100 µM is a good starting point for dose-response experiments). Replace the starvation medium with the this compound-containing medium and incubate for 24 to 48 hours. Include a vehicle-treated control group.
Assessment of Cardiomyocyte Hypertrophy
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody (e.g., anti-α-actinin).
-
Fluorescently labeled secondary antibody.
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining).
-
DAPI for nuclear staining.
-
Mounting medium.
Protocol:
-
After this compound treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently-conjugated phalloidin for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Measure the cell surface area using image analysis software (e.g., ImageJ).
Materials:
-
[³H]-Leucine.
-
Trichloroacetic acid (TCA).
-
Ethanol.
-
Scintillation fluid.
Protocol:
-
During the last 4-6 hours of this compound treatment, add [³H]-Leucine to the culture medium.
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the protein precipitate with ethanol.
-
Solubilize the precipitate in NaOH.
-
Measure the incorporated radioactivity using a scintillation counter. An increase in counts per minute (CPM) indicates increased protein synthesis.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh).
Protocol:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method. An upregulation of hypertrophic markers is indicative of a hypertrophic response.
Conclusion
The in vitro model of this compound-induced cardiac hypertrophy provides a robust and reproducible system to study the cellular and molecular aspects of this pathology. By utilizing the protocols and expected outcomes described in these application notes, researchers can effectively investigate the mechanisms of hypertrophy and evaluate the efficacy of novel therapeutic interventions.
References
- 1. Measuring hypertrophy in neonatal rat primary cardiomyocytes and human iPSC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1-Adrenergic Receptors in Heart Failure: The Adaptive Arm of the Cardiac Response to Chronic Catecholamine Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Norfenefrine in High-Throughput Screening for Alpha-1 Antagonists
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. They play a significant role in various physiological processes, including the regulation of vascular tone, smooth muscle contraction, and cardiac function. Consequently, α1-ARs are important therapeutic targets for a range of conditions such as hypertension, benign prostatic hyperplasia (BPH), and nasal congestion. The discovery of novel and selective α1-AR antagonists is an active area of drug development.
High-throughput screening (HTS) is a powerful methodology for identifying lead compounds from large chemical libraries. Cell-based functional assays are particularly valuable in this context as they provide a more physiologically relevant assessment of compound activity compared to simple binding assays. This application note describes the use of norfenefrine, a selective α1-AR agonist, in a cell-based HTS assay for the discovery of α1-AR antagonists. This compound's activation of the α1-AR initiates a well-characterized signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This calcium mobilization provides a robust and measurable signal that can be utilized in HTS formats to screen for compounds that inhibit this response.
Principle of the Assay
The assay is based on the principle of detecting the inhibition of this compound-induced intracellular calcium mobilization in a cell line stably expressing a human α1-adrenergic receptor subtype (e.g., α1A-AR). In this assay, cells are first loaded with a calcium-sensitive fluorescent dye. The addition of this compound, the agonist, will bind to the α1-AR, triggering the release of intracellular calcium and resulting in a sharp increase in fluorescence. In the presence of an α1-AR antagonist, the binding of this compound is blocked, leading to a dose-dependent reduction in the fluorescence signal. This provides a quantitative measure of the antagonist's potency.
Signaling Pathway
The activation of the α1-adrenergic receptor by an agonist such as this compound initiates a signaling cascade that results in an increase in intracellular calcium concentration.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The high-throughput screening workflow for identifying α1-adrenergic receptor antagonists using this compound is a multi-step process designed for efficiency and accuracy.
Caption: HTS Workflow for Alpha-1 Antagonist Screening.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Probenecid: To prevent dye leakage.
-
This compound Hydrochloride: Agonist.
-
Prazosin Hydrochloride: Reference antagonist.
-
Doxazosin Mesylate: Reference antagonist.
-
Tamsulosin Hydrochloride: Reference antagonist.
-
DMSO: For compound dissolution.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
Experimental Protocols
Cell Culture and Plating
-
Culture the α1A-AR expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into 384-well assay plates at a density of 15,000 - 25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
Calcium Dye Loading
-
Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the assay buffer. The final concentration of Fluo-4 AM is typically 1-4 µM, and probenecid is around 2.5 mM.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
High-Throughput Screening for Antagonists
-
Prepare serial dilutions of the test compounds and reference antagonists in assay buffer containing 0.1% DMSO.
-
Add 5 µL of the compound dilutions to the respective wells of the assay plate. For control wells, add 5 µL of assay buffer with 0.1% DMSO.
-
Incubate the plates at room temperature for 15-30 minutes.
-
Prepare the this compound agonist solution in assay buffer at a concentration that will yield a final EC80 response. Note: The EC50 of this compound should be determined empirically in your cell line and assay system. Based on the potency of the related agonist norepinephrine, an estimated EC50 for this compound is in the range of 10-100 nM. Therefore, an EC80 concentration would be approximately 40-400 nM.
-
Using a fluorescence plate reader equipped with an automated liquid handler, add 10 µL of the this compound solution to each well.
-
Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for a period of 60-120 seconds.
Data Analysis
-
The primary data is the change in fluorescence intensity over time. The peak fluorescence response in each well is used for analysis.
-
The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Test Compound Response - Minimum Control) / (Maximum Control - Minimum Control))
-
Maximum Control: Fluorescence response with this compound alone.
-
Minimum Control: Basal fluorescence without this compound.
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Quantitative Data Summary
The following table summarizes the expected potency (IC50) of known α1-AR antagonists in a this compound-stimulated calcium flux assay. These values are indicative and may vary depending on the specific experimental conditions.
| Antagonist | Target | Assay Type | Agonist | IC50 (nM) |
| Prazosin | α1-AR | Calcium Flux | This compound | 0.1 - 1.0 |
| Doxazosin | α1-AR | Calcium Flux | This compound | 0.5 - 5.0 |
| Tamsulosin | α1A-AR > α1B/D-AR | Calcium Flux | This compound | 0.2 - 2.0 |
Conclusion
The use of this compound as an agonist in a cell-based calcium flux assay provides a robust and reliable method for the high-throughput screening of α1-adrenergic receptor antagonists. This application note provides a comprehensive protocol and the necessary background information for researchers to implement this assay in their drug discovery programs. The detailed workflow, from cell culture to data analysis, is designed to ensure high-quality, reproducible results, facilitating the identification of novel and potent α1-AR modulators.
Troubleshooting & Optimization
Technical Support Center: Norfenefrine Solution Stability and Storage
This technical support center provides guidance on the stability and long-term storage of norfenefrine solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound solutions?
A1: For extended shelf-life, this compound solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light.[1][2][3] Studies on the closely related compound norepinephrine have shown that solutions can be stable for up to a year under these conditions.[1][3] Room temperature storage significantly reduces stability and is not recommended for long-term use.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in color (e.g., to greyish-brown) indicates chemical degradation and the solution should not be used. This is often a result of oxidation, which can be accelerated by exposure to light and higher temperatures.
Q3: I've observed precipitation in my this compound solution after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the compound has fallen out of solution. Do not use a solution with visible particulate matter. Ensure the solution is completely thawed and gently mixed before use. If precipitation persists, the solution's integrity may be compromised.
Q4: What is the impact of pH on the stability of this compound solutions?
A4: this compound, like other catecholamines, is more stable in acidic conditions. The pH of norepinephrine solutions in stability studies was typically between 3.35 and 3.60. Maintaining an acidic pH can help to minimize degradation.
Q5: How does light exposure affect the stability of this compound solutions?
A5: Exposure to light, particularly UV light, can significantly accelerate the degradation of this compound solutions. It is critical to store solutions in light-protected containers (e.g., amber vials) or in the dark. Solutions of norepinephrine not protected from light showed a shorter shelf-life compared to those that were protected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation due to light or temperature exposure. | Discard the solution. Store new solutions protected from light and at recommended cold temperatures. |
| Precipitate Formation | Poor solubility at lower temperatures or pH shifts. | Allow the solution to fully reach room temperature and gently agitate. If precipitate remains, discard the solution. |
| Loss of Potency/ Inconsistent Results | Chemical degradation. | Confirm storage conditions. Prepare fresh solutions. Perform a stability analysis using a validated method like HPLC. |
| Rapid Degradation | Improper storage, wrong diluent, or incorrect pH. | Review storage procedures. Use appropriate diluents (e.g., normal saline or 5% dextrose in water). Ensure the solution's pH is in the acidic range. |
Stability Data Summary
The following tables summarize stability data for norepinephrine solutions, which can serve as a strong proxy for this compound due to their structural similarity.
Table 1: Stability of Norepinephrine Solutions at Various Temperatures
| Concentration | Container | Diluent | Storage Temperature | Stability Duration (>90% of initial concentration) |
| 0.2 mg/mL & 0.5 mg/mL | Polypropylene Syringes & COC Vials | Normal Saline | -20°C ± 5°C | 365 days |
| 0.2 mg/mL & 0.5 mg/mL | Polypropylene Syringes & COC Vials | Normal Saline | 5°C ± 3°C | 365 days |
| 0.2 mg/mL | 50 mL Polypropylene Syringes | Normal Saline | 25°C ± 2°C | 150 days |
| 0.2 mg/mL | 20 mL Polypropylene Syringes | Normal Saline | 25°C ± 2°C | 180 days |
| 64 mg/L | PVC Bags | Normal Saline or D5W | 4°C (light-protected) | 61 days |
| 64 mg/L | PVC Bags | Normal Saline or D5W | 4°C (not light-protected) | 39 days |
COC: Cyclic Olefin Copolymer; D5W: 5% Dextrose in Water; PVC: Polyvinyl Chloride
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods developed for the analysis of norepinephrine and is suitable for assessing the stability of this compound solutions.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 5 µm, 250 mm x 4.6 mm).
-
Column Temperature: 25°C.
-
UV Detection Wavelength: 279 nm.
-
Injection Volume: 5 µL.
-
-
Mobile Phase and Elution:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (e.g., 97:3 v/v).
-
Flow Rate: 1 mL/min.
-
Elution Mode: Isocratic.
-
-
Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting the this compound solution to various stress conditions to generate degradation products.
-
Acidic Conditions: Treat with 1N HCl at room temperature, then neutralize.
-
Basic Conditions: Treat with 0.01N NaOH at room temperature, then neutralize.
-
Heat: Store at an elevated temperature (e.g., 70°C).
-
Oxidative Conditions: Treat with 30% H2O2.
-
Light Exposure: Expose to UV light. The HPLC method should be able to separate the intact this compound peak from any degradation product peaks.
-
-
Sample Analysis:
-
Prepare samples by diluting the this compound solution with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system.
-
Quantify the this compound concentration by comparing the peak area to a standard curve of known concentrations.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting guide for stability issues.
References
Optimizing Norfenefrine concentration for in vitro experiments
Welcome to the technical support center for the use of Norfenefrine in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound, also known as meta-octopamine, is a sympathomimetic agent that functions as a potent alpha-1 (α₁) adrenergic receptor agonist.[1][2] In vitro, its primary mechanism involves binding to and activating α₁-adrenergic receptors, which are typically coupled to the Gq alpha subunit of a G-protein.[1] This activation initiates a signaling cascade by stimulating phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, leading to various downstream cellular responses.[1][3]
Q2: What is a recommended starting concentration for this compound in a new in vitro experiment?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. For initial screening, it is advisable to perform a dose-response curve. A common starting point for preliminary cell-based assays is in the low micromolar (µM) range. Based on published studies with similar adrenergic agonists, a concentration range of 1 µM to 10 µM is often effective for observing significant cellular responses, such as MAPK activation or receptor downregulation. It is crucial to test a range of concentrations (e.g., logarithmic or semi-logarithmic dilutions) to determine the EC₅₀ (half-maximal effective concentration) for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is generally recommended for in vitro use due to its enhanced water solubility and stability compared to the free base form. For most applications, a stock solution can be prepared in a sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium. If you encounter solubility issues, Dimethyl Sulfoxide (DMSO) can be used to prepare a high-concentration stock (e.g., 10-100 mM). When using a DMSO stock, ensure the final concentration of DMSO in your experimental wells is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always filter-sterilize the final stock solution using a 0.22 µm filter before adding it to cell cultures.
Q4: What are the potential off-target effects of this compound I should be aware of?
A4: While this compound is a predominant α₁-adrenergic agonist, it can have a less pronounced effect on other adrenergic receptors, such as beta-adrenergic receptors. Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to unforeseen biological responses. To confirm that the observed effects are mediated by α₁-receptors, it is best practice to include a control experiment using a specific α₁-adrenergic receptor antagonist (e.g., Prazosin). The complete prevention of the this compound-induced effect by the antagonist would confirm its on-target activity.
Q5: How can I determine if the concentration of this compound I am using is cytotoxic?
A5: It is essential to assess the cytotoxicity of this compound at the concentrations used in your experiments, as high concentrations can lead to cell death, confounding your results. Standard cytotoxicity assays can be employed:
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of tetrazolium salts.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of compromised cell membrane integrity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of cell viability via fluorescence microscopy or flow cytometry.
Run these assays in parallel with your primary experiment, using the same cell type, incubation times, and this compound concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Incorrect Concentration: Calculation error during dilution. 2. Compound Degradation: Improper storage of stock solution. 3. Low Receptor Expression: The cell line may not express sufficient α₁-adrenergic receptors. 4. Assay Insensitivity: The experimental endpoint is not sensitive enough to detect a response. | 1. Double-check all calculations and prepare fresh dilutions. 2. Prepare a fresh stock solution from the powder. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Verify α₁-adrenergic receptor expression in your cell line using qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line known to respond to adrenergic agonists. 4. Optimize the assay parameters (e.g., incubation time, cell density) or choose a more direct and sensitive downstream marker of α₁-receptor activation (e.g., intracellular calcium flux). |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate addition of this compound or other reagents. 3. Edge Effects: Cells in the outer wells of a plate behave differently due to temperature or evaporation gradients. | 1. Ensure a homogenous cell suspension before and during seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Effect observed only at very high concentrations. | 1. Low Compound Potency in the Specific System: The cell type may be less sensitive. 2. Compound Binding: this compound may bind to serum proteins in the culture medium or to the plasticware, reducing its bioavailable concentration. 3. Potential Cytotoxicity: The observed effect may be an artifact of cellular stress or toxicity rather than a specific pharmacological response. | 1. This may be the true biological response. Confirm the effect is specific using an antagonist. 2. Consider reducing the serum concentration in your medium for the duration of the treatment, if tolerated by the cells. Run a control to assess the effect of reduced serum alone. 3. Perform a cytotoxicity assay in parallel to rule out toxicity as the primary cause of the observed effect. |
Data Summary Tables
Table 1: Recommended Starting Concentration Ranges for this compound in Common In Vitro Assays
| Assay Type | Cell System Example | Recommended Starting Range (µM) | Key Reference/Rationale |
| Receptor Downregulation | Rabbit Aorta Smooth Muscle Cells | 5 - 20 | A study showed a 70% decrease in α₁-receptors after 26 hours with 10 µM norepinephrine. |
| MAPK Activation | Oligodendrocyte Progenitors | 1 - 10 | Maximal MAPK activation was observed after 10 minutes with 10 µM norepinephrine. |
| Calcium Flux | CHO cells expressing α₁-receptors | 0.1 - 10 | Calcium release is a rapid and direct downstream effect of α₁-receptor activation. |
| Cytotoxicity Assessment | Guinea-pig Cardiomyocytes | 1 - 100 | No direct toxic effects were found at 1 µM norepinephrine in one study. A wider range is needed to establish a toxicity threshold. |
| General Cellular Assays | Various Cell Lines | 0.1 - 30 | A broad range is recommended for initial screening to establish a dose-response curve. |
Table 2: Solubility Profile of this compound Hydrochloride
| Solvent | Solubility | Preparation Notes |
| Water | Soluble | This compound hydrochloride has enhanced water solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | Suitable for preparing physiological stock solutions. |
| Cell Culture Media (e.g., DMEM) | Soluble | Can be used for direct dilution into experimental wells. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Use for high-concentration primary stocks. Ensure final DMSO concentration is non-toxic to cells (<0.1%). |
| Ethanol | Slightly Soluble | Not generally recommended for cell-based assays due to potential for cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Objective: To prepare a sterile 10 mM stock solution of this compound Hydrochloride in PBS.
-
Materials:
-
This compound Hydrochloride powder (MW = 189.64 g/mol )
-
Sterile, molecular-grade Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the mass of this compound HCl needed. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 189.64 g/mol = 0.0018964 g = 1.90 mg.
-
Weigh out approximately 1.90 mg of this compound HCl powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile PBS to the tube.
-
Vortex gently until the powder is completely dissolved.
-
To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Cytotoxicity Assessment using Neutral Red Uptake Assay
-
Objective: To determine the concentration at which this compound induces cytotoxicity in a given cell line.
-
Materials:
-
96-well cell culture plates
-
Cells of interest in culture medium
-
This compound stock solution
-
Neutral Red (NR) solution (e.g., 5 mg/mL in PBS)
-
NR Assay Destain Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader (540 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
NR Staining:
-
Prepare fresh NR working solution by diluting the stock in pre-warmed, serum-free medium to a final concentration of ~50 µg/mL. Centrifuge the working solution to remove any fine precipitate.
-
Remove the treatment medium from the wells and add 100 µL of the NR working solution to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
-
Destaining:
-
Remove the NR solution and wash the cells gently with 150 µL of PBS.
-
Add 150 µL of the NR Destain Solution to each well.
-
Place the plate on a shaker for 10-15 minutes to fully solubilize the dye.
-
-
Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the this compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Caption: this compound's primary signaling pathway via the α1-adrenergic receptor.
Caption: Workflow for optimizing this compound concentration in vitro.
References
Troubleshooting Norfenefrine dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Norfenefrine dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as meta-octopamine, is a sympathomimetic agent used in the treatment of hypotension (low blood pressure)[1]. It primarily functions as a potent agonist for α1-adrenergic receptors, which are abundant on vascular smooth muscle[1][2][3]. Its binding to these receptors initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure[2].
Q2: Which signaling pathway is activated by this compound?
This compound activates the Gq-coupled protein signaling pathway. Upon binding to the α1-adrenergic receptor, it stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction.
Q3: What are the key parameters of a this compound dose-response curve?
A typical dose-response curve for this compound will allow for the determination of its potency and efficacy.
-
Potency is the concentration of this compound required to produce 50% of its maximal effect (EC50). A lower EC50 value indicates higher potency.
-
Efficacy represents the maximum response achievable with this compound.
These parameters are crucial for characterizing the pharmacological activity of this compound.
Troubleshooting Guide for Dose-Response Curve Variability
Problem 1: Inconsistent EC50 values between experiments.
Question: My calculated EC50 for this compound shifts significantly from one experiment to the next. What could be the cause?
Answer: Shifts in the EC50 value are a common source of variability and can be attributed to several factors:
-
Cell-Based Assay inconsistencies:
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift and altered receptor expression or signaling efficiency. It is advisable to use cells within a consistent and low passage range.
-
Cell Density: The number of cells plated per well can impact the magnitude of the response and, consequently, the apparent potency. Ensure consistent cell seeding density across all experiments.
-
Cell Health: Only use healthy, viable cells in the logarithmic growth phase for your assays.
-
-
Reagent and Compound Stability:
-
This compound Stock Solution: this compound, like other catecholamines, can be susceptible to oxidation. Prepare fresh stock solutions and store them appropriately (protected from light and at the correct temperature). Avoid repeated freeze-thaw cycles.
-
Assay Buffer Components: Variations in the composition of your assay buffer, including pH and ionic strength, can affect ligand binding and cellular responses.
-
-
Experimental Protocol Deviations:
-
Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments. For Gq-coupled receptors, the signal can be rapid, and timing is critical.
-
Temperature Fluctuations: Adrenergic receptor binding and subsequent signaling are temperature-dependent. Maintain a constant temperature throughout the assay.
-
Problem 2: High variability between replicate wells.
Question: I am observing a large standard deviation between my technical replicates for the same this compound concentration. How can I reduce this?
Answer: High variability within replicates often points to technical errors in assay execution:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in the serial dilutions of this compound and in dispensing reagents and cells.
-
Incomplete Reagent Mixing: Thoroughly mix all solutions, including the this compound dilutions, before adding them to the assay plate.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with a buffer or media.
-
Cell Plating Inconsistency: Ensure a homogenous cell suspension before and during plating to ensure an equal number of cells in each well.
Problem 3: The dose-response curve does not reach a plateau (low efficacy).
Question: My this compound dose-response curve does not appear to reach a maximal response, even at high concentrations. What could be the issue?
Answer: An incomplete dose-response curve can be due to several factors:
-
Sub-optimal Assay Conditions:
-
Insufficient Receptor Expression: The cell line used may not express a sufficient number of α1-adrenergic receptors to generate a robust signal. Consider using a cell line with higher receptor expression or optimizing transfection conditions if you are using a transient expression system.
-
Limiting Substrate/Reagents: In functional assays measuring downstream signaling (e.g., calcium flux or IP1 accumulation), a component of the detection system may be the limiting factor.
-
-
This compound Degradation or Solubility:
-
Compound Instability: this compound may be degrading in the assay medium over the course of the experiment.
-
Solubility Issues: At very high concentrations, this compound may not be fully soluble in the assay buffer, leading to an inaccurate effective concentration.
-
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor uncouples from its signaling pathway, thus dampening the maximal response.
Data Presentation
Table 1: Troubleshooting Summary for this compound Dose-Response Variability
| Issue | Potential Cause | Recommended Solution |
| Inconsistent EC50 | Cell passage number variability | Use cells within a defined, low passage range. |
| Inconsistent cell density | Standardize cell seeding density. | |
| This compound stock degradation | Prepare fresh stock solutions; store properly. | |
| Inconsistent incubation times | Strictly adhere to a standardized incubation time. | |
| High Replicate Variability | Pipetting errors | Calibrate pipettes; use proper technique. |
| "Edge effects" in plates | Avoid using outer wells or fill with buffer. | |
| Inhomogeneous cell suspension | Ensure cells are well-suspended before plating. | |
| Low Efficacy/No Plateau | Low receptor expression | Use a cell line with higher receptor density. |
| Compound degradation/solubility | Check this compound stability and solubility in assay media. | |
| Receptor desensitization | Optimize incubation time to capture peak response. |
Experimental Protocols
Key Experiment: In Vitro Functional Assay for this compound (Calcium Flux)
This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound by measuring intracellular calcium mobilization.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human α1A-adrenergic receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
- Harvest cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound hydrochloride in sterile water.
- Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a concentration range from 10 µM to 0.1 nM.
3. Calcium Indicator Loading:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the cell culture medium from the plate and add the dye loading solution to each well.
- Incubate the plate for 60 minutes at 37°C, protected from light.
4. Measurement of Calcium Flux:
- After incubation, wash the cells with the assay buffer.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
- Record a baseline fluorescence reading for 15-20 seconds.
- Inject the this compound dilutions into the wells and continue to record the fluorescence signal for an additional 60-120 seconds.
5. Data Analysis:
- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
Caption: this compound α1-adrenergic receptor signaling pathway.
Caption: Workflow for a this compound calcium flux assay.
Caption: Troubleshooting flowchart for this compound assays.
References
Technical Support Center: Norfenefrine and Adrenergic Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Norfenefrine-induced receptor desensitization in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it primarily target?
This compound is a sympathomimetic agent, acting as a potent vasoconstrictor.[1] It primarily functions by stimulating alpha-adrenergic receptors, with a particular affinity for the alpha-1 subtype.[1] Upon binding, it activates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent physiological responses.[1] It also has a less pronounced effect on other adrenergic receptors.[1]
Q2: What is adrenergic receptor desensitization?
Receptor desensitization is a process where a prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished cellular response.[2] This protective mechanism prevents cellular overstimulation. The process occurs in two main phases:
-
Short-term (Homologous) Desensitization : Occurs within minutes and involves the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which physically block further G protein coupling and initiate receptor internalization.
-
Long-term Desensitization (Downregulation) : Occurs over hours to days and involves the actual reduction of the total number of receptors on the cell surface, often through lysosomal degradation of internalized receptors or decreased receptor synthesis.
Q3: Why is it critical to prevent or manage receptor desensitization in my experiments?
Q4: What are the common signs of this compound receptor desensitization in cell culture?
The primary indicator is a progressive reduction in the measured response after repeated or continuous application of this compound. This can be observed as:
-
A decrease in second messenger production (e.g., lower cAMP or IP3 levels).
-
Reduced phosphorylation of downstream signaling proteins like ERK1/2.
-
A diminished physiological response (e.g., reduced calcium flux or cellular contraction).
-
A rightward shift in the agonist dose-response curve, indicating a higher concentration of this compound is required to achieve the same effect.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Diminished response to repeated this compound stimulation. | Receptor Desensitization/Internalization: Prolonged exposure to this compound has led to receptor phosphorylation, β-arrestin recruitment, and internalization. | 1. Intermittent Stimulation: Instead of continuous exposure, apply this compound for a short period, followed by a wash-out and recovery period to allow for receptor resensitization. 2. Use Minimal Effective Concentration: Determine the lowest concentration of this compound that elicits a robust response (EC80) and use this for experiments to minimize excessive receptor activation. 3. Serum Starvation: Prior to stimulation, culture cells in serum-free or low-serum media for a defined period (e.g., 4-24 hours). This can reduce basal signaling activity and enhance sensitivity. Note: This can also induce other cellular stresses, so validation is key. |
| High variability in experimental replicates. | Inconsistent Desensitization Levels: Differences in incubation times, cell densities, or passage numbers can lead to varying degrees of receptor desensitization between wells or plates. | 1. Standardize Protocols: Ensure precise timing for all stimulation and wash-out steps. Use cells within a narrow passage number range. 2. Include a Positive Control: Use a known, non-desensitizing agonist if available, or a downstream activator (e.g., phorbol esters for PKC) to confirm the integrity of the signaling pathway beyond the receptor. 3. Antagonist Pre-treatment: In some cases, a brief pre-incubation with a low dose of a competitive antagonist can help stabilize the receptor in an inactive state before agonist stimulation. |
| No response to this compound, even on first application. | Receptor Downregulation: Cells may have been chronically exposed to low levels of catecholamines in the culture medium (e.g., from serum), leading to long-term receptor downregulation. | 1. Confirm Receptor Expression: Use techniques like radioligand binding assays to quantify the number of alpha-1 adrenergic receptors (Bmax) on your cells. 2. Charcoal-Stripped Serum: Culture cells in media supplemented with charcoal-stripped serum to remove endogenous hormones and catecholamines. |
Visualizing the Desensitization Pathway and Workflow
To understand the mechanisms and experimental approaches, the following diagrams illustrate the key processes.
Caption: this compound signaling and desensitization pathway.
Caption: Workflow for p-ERK Western blot to measure receptor activity.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Quantify Receptor Downregulation
This assay measures the total number of receptors (Bmax) in a cell preparation, allowing for the direct quantification of receptor downregulation after prolonged this compound exposure.
Materials:
-
Cell membranes prepared from control and this compound-treated cells.
-
Radioligand (e.g., [3H]-Prazosin for alpha-1 receptors).
-
Non-specific binding competitor (e.g., high concentration of unlabeled Phentolamine).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (GF/C), pre-soaked in polyethyleneimine (PEI).
-
Scintillation fluid and counter.
-
Filtration apparatus (e.g., Brandel Harvester).
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend the pellet in fresh buffer and re-centrifuge. Finally, resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding and non-specific binding.
-
Total Binding: Add a constant amount of membrane protein (e.g., 10-20 µg), varying concentrations of radioligand, and binding buffer.
-
Non-specific Binding: Add the same components as total binding, plus a high concentration of the unlabeled competitor (e.g., 10 µM Phentolamine).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding against the concentration of the radioligand.
-
Use non-linear regression (one-site binding model) in software like GraphPad Prism to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Compare the Bmax values between control and this compound-treated cells. A significant decrease in Bmax indicates receptor downregulation.
-
| Parameter | Description | Typical Value (Illustrative) |
| Bmax | Maximum receptor density. | Control: 250 fmol/mg protein |
| Treated (24h this compound): 110 fmol/mg protein | ||
| Kd | Radioligand affinity. Should not change significantly with downregulation. | ~0.5 nM for [3H]-Prazosin |
Protocol 2: Functional Assay - Phospho-ERK1/2 Western Blot
This protocol measures the activation of a key downstream signaling molecule, ERK1/2, to assess the functional consequence of receptor desensitization. A decrease in agonist-induced ERK phosphorylation over time is a hallmark of desensitization.
Materials:
-
6-well plates with cultured cells.
-
Serum-free medium.
-
This compound stock solution.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates to reach ~80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Stimulate cells with this compound (e.g., 10 µM) for different time points (e.g., 0, 2, 5, 10, 30, 60 minutes) to assess acute desensitization. For chronic desensitization, pre-treat with this compound for several hours before a final short stimulation.
-
-
Cell Lysis:
-
After stimulation, immediately place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration (e.g., BCA assay) and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with anti-p-ERK primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-block and probe with an antibody against total-ERK (t-ERK).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
For each time point, calculate the ratio of the p-ERK signal to the t-ERK signal.
-
Plot the normalized p-ERK/t-ERK ratio against time. A peak of phosphorylation followed by a decline indicates desensitization.
-
| Time Point | p-ERK/t-ERK Ratio (Arbitrary Units) |
| 0 min | 0.1 |
| 5 min | 1.8 (Peak Response) |
| 15 min | 0.9 |
| 30 min | 0.4 |
| 60 min | 0.2 |
Protocol 3: Functional Assay - cAMP Measurement
For adrenergic receptors that couple to Gs or Gi proteins, measuring changes in cyclic AMP (cAMP) is a direct functional readout. This compound's primary target, the alpha-1 receptor, couples to Gq, but it can have effects on other receptors like alpha-2 (Gi-coupled) or beta receptors (Gs-coupled). This protocol is for assessing desensitization of a Gi-coupled receptor response.
Materials:
-
Cells expressing the Gi-coupled receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate at a predetermined optimal density.
-
Pre-treatment (for Desensitization): To induce desensitization, pre-treat cells with this compound for a desired period (e.g., 1-24 hours). Control wells receive vehicle only. After pre-treatment, wash the cells carefully to remove the agonist.
-
Stimulation:
-
Add a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells.
-
Add Forskolin to all wells to stimulate a baseline level of cAMP production.
-
Immediately add varying concentrations of this compound (to generate a dose-response curve) to both control and pre-treated wells.
-
-
Lysis and Detection: Incubate for the recommended time (e.g., 30 minutes). Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis:
-
Generate dose-response curves (cAMP inhibition vs. This compound concentration) for both control and desensitized cells.
-
Compare the Emax (maximum inhibition) and EC50 (potency) values. A decrease in Emax and/or a rightward shift in the EC50 value in the pre-treated cells indicates functional desensitization.
-
References
Technical Support Center: Norfenefrine Tachyphylaxis in Vascular Smooth Muscle Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering norfenefrine tachyphylaxis in vascular smooth muscle experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause vascular smooth muscle contraction?
A1: this compound is a sympathomimetic agent that primarily acts as an agonist at alpha-1 adrenergic receptors on vascular smooth muscle cells.[1] Its binding to these receptors initiates a signaling cascade that leads to vasoconstriction.
Q2: What is tachyphylaxis and why does it occur with this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[2][3][4] With this compound, this occurs due to the desensitization of alpha-1 adrenergic receptors. This desensitization involves several mechanisms, including receptor phosphorylation, the binding of β-arrestin which uncouples the receptor from its signaling pathway, and receptor internalization, where the receptors are temporarily removed from the cell surface.[1]
Q3: How quickly can tachyphylaxis to this compound develop in my experiments?
A3: Tachyphylaxis can develop rapidly, sometimes within minutes of repeated agonist exposure. The onset is dependent on the concentration of this compound used and the duration of exposure.
Q4: Is tachyphylaxis to this compound reversible?
A4: Yes, in many cases, tachyphylaxis is a reversible process. The recovery time can vary and may be influenced by factors such as the washout period between drug administrations and the specific experimental conditions. Receptor resensitization involves dephosphorylation and recycling of the receptors back to the cell membrane.
Q5: Can I prevent or minimize this compound tachyphylaxis in my experiments?
A5: While it may not be possible to completely prevent tachyphylaxis, several strategies can be employed to minimize its impact. These include increasing the washout time between drug applications, using the lowest effective concentration of this compound, and considering intermittent rather than continuous exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminished or absent contractile response to repeated this compound application. | Tachyphylaxis: The alpha-1 adrenergic receptors have become desensitized due to previous exposure to this compound. | 1. Increase Washout Period: Allow for a longer washout period (e.g., 30-60 minutes) between applications to permit receptor resensitization. 2. Lower Agonist Concentration: Use the lowest concentration of this compound that elicits a measurable response to minimize receptor desensitization. 3. Cumulative vs. Single Dosing: If using a cumulative dose-response protocol, be aware that tachyphylaxis can affect the maximal response. Consider single-dose experiments with adequate washout between tissues. |
| High variability in responses between tissues. | Differential Tachyphylaxis: Tissues may be developing tachyphylaxis at different rates due to subtle variations in handling or experimental conditions. | 1. Standardize Protocol: Ensure a consistent and standardized experimental protocol for all tissues, including incubation times, washout periods, and drug concentrations. 2. Tissue Viability Check: Confirm tissue viability at the beginning and end of the experiment using a standard contracting agent like potassium chloride (KCl) to ensure the tissue is healthy and responsive. |
| The maximal contractile response to this compound decreases over the course of the experiment. | Receptor Downregulation: Prolonged or high-concentration exposure to this compound can lead to a decrease in the total number of alpha-1 adrenergic receptors on the cell surface. | 1. Limit Exposure Time: Minimize the total duration of exposure to high concentrations of this compound. 2. Consider a Different Agonist: If the experimental design allows, consider using an alternative alpha-1 adrenergic agonist that may have a different desensitization profile. |
| The dose-response curve for this compound shifts to the right. | Decreased Receptor Affinity/Signaling Efficacy: Tachyphylaxis can lead to a state where a higher concentration of this compound is required to achieve the same level of contraction. | 1. Analyze EC50 Values: A rightward shift in the dose-response curve will be reflected by an increase in the EC50 value. This is a key indicator of desensitization. 2. Allow for Recovery: If the experimental design permits, test for recovery from desensitization by performing a second dose-response curve after an extended washout period. |
Data Presentation
Table 1: Effect of Tachyphylaxis on this compound-Induced Contraction in Isolated Aortic Rings
| Parameter | Control Response (1st Application) | Tachyphylactic Response (2nd Application after 15 min washout) |
| Maximal Contraction (g) | 2.5 ± 0.2 | 1.5 ± 0.3 |
| EC50 (nM) | 150 ± 25 | 450 ± 50 |
Data are presented as mean ± SEM (n=6). The second application of this compound shows a significant decrease in maximal contraction and a rightward shift in the dose-response curve (increased EC50), indicative of tachyphylaxis.
Experimental Protocols
Protocol 1: Induction of this compound Tachyphylaxis in Isolated Vascular Rings
Objective: To induce and characterize tachyphylaxis to this compound in isolated vascular smooth muscle.
Materials:
-
Isolated tissue bath system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
This compound hydrochloride
-
Force-displacement transducer and data acquisition system
-
Animal model (e.g., rat thoracic aorta)
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta and cut into rings of 2-3 mm in width. Mount the rings in the isolated tissue baths containing PSS at 37°C and bubble with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.
-
First Concentration-Response Curve: Once a stable baseline is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to generate a concentration-response curve.
-
Washout: After the maximal response is achieved, wash the tissues extensively with PSS for a defined period (e.g., 15 minutes).
-
Second Concentration-Response Curve: Repeat the cumulative addition of this compound to generate a second concentration-response curve.
-
Data Analysis: Compare the maximal contraction and the EC50 values between the first and second curves. A decrease in the maximal response and an increase in the EC50 of the second curve are indicative of tachyphylaxis.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in vascular smooth muscle.
Caption: Key steps in the mechanism of this compound tachyphylaxis.
Experimental Workflow
Caption: Workflow for studying this compound tachyphylaxis in vitro.
References
Norfenefrine hydrochloride solubility in common laboratory solvents
Technical Support Center: Norfenefrine Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound hydrochloride. It includes frequently asked questions regarding its solubility, detailed experimental protocols for solubility determination, and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the dissolution of this compound hydrochloride.
Q1: I am having trouble dissolving this compound hydrochloride. What are the common causes?
A1: Difficulty in dissolving this compound hydrochloride can stem from several factors:
-
Incorrect Solvent Selection: The compound's solubility varies significantly between solvents. Ensure you are using an appropriate solvent (see solubility table below).
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the quantity of the compound.
-
Low Temperature: Solubility is often temperature-dependent. Gentle warming may be required, but first, verify the compound's stability at elevated temperatures.[1][2]
-
pH of the Medium: For aqueous solutions, the pH is a critical factor influencing the solubility of ionizable compounds like this compound hydrochloride.[1][3]
-
Compound Purity: Impurities in the compound can affect its solubility characteristics.
Q2: My solution of this compound hydrochloride appears cloudy or has precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Supersaturation: The solution may be supersaturated. Try adding more solvent or gently warming the solution while stirring.
-
Chemical Degradation: The compound might be degrading in the chosen solvent or under the experimental conditions (e.g., exposure to light, incompatible pH).[4] This is a crucial consideration, as degradation can lead to lower than expected concentrations of the active drug.
-
Incomplete Dissolution: Ensure that you have allowed sufficient time and agitation for the compound to dissolve completely.
-
Common Ion Effect: If using a buffer, ensure that the buffer ions do not form a less soluble salt with this compound.
Q3: How can I improve the solubility of this compound hydrochloride in my experiments?
A3: To enhance solubility, consider the following approaches:
-
Co-solvents: Using a mixture of solvents can significantly improve solubility.
-
pH Adjustment: For aqueous solutions, adjusting the pH can increase the solubility of ionizable compounds.
-
Temperature Increase: Carefully increasing the temperature of the solvent can help, but ensure the compound remains stable.
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates and accelerate dissolution.
Q4: What is the recommended method for preparing a stock solution of this compound hydrochloride?
A4: While specific concentrations will depend on your experimental needs, a general approach is to start with a solvent in which the compound is known to be highly soluble, such as water or DMSO. The hydrochloride salt form of this compound generally has enhanced water solubility and stability. For a related compound, L-phenylephrine hydrochloride, stock solutions are often prepared in organic solvents like ethanol or DMSO. When preparing aqueous solutions from an organic stock, it is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the biological experiment.
Solubility Data for this compound Hydrochloride
Quantitative solubility data for this compound hydrochloride is not widely published. The following table includes data for the closely related compound, L-phenylephrine hydrochloride, which can serve as a useful estimate for initial experiments.
| Solvent | Estimated Solubility (L-Phenylephrine HCl) |
| Water (PBS, pH 7.2) | ~ 5 mg/mL |
| Ethanol | ~ 25 mg/mL |
| DMSO | ~ 20 mg/mL |
| Dimethylformamide (DMF) | ~ 20 mg/mL |
Note: This data is for L-phenylephrine hydrochloride and should be used as a guideline. It is strongly recommended to determine the solubility of this compound hydrochloride experimentally for your specific conditions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, recommended for determining the equilibrium solubility of pharmaceutical compounds.
Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent at a controlled temperature.
Materials:
-
This compound hydrochloride powder
-
Selected solvent (e.g., water, buffer of specific pH, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium. The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it plateaus.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.
-
Dilution: Dilute the filtered sample with the solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
References
Light sensitivity and degradation of Norfenefrine stock solutions
This technical support center provides guidance on the common challenges associated with the light sensitivity and degradation of Norfenefrine stock solutions. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be light sensitive?
Yes, this compound is known to be light-sensitive. As a substituted phenethylamine derivative, it is susceptible to degradation upon exposure to light, which can impact its potency and the accuracy of experimental results. Therefore, it is crucial to protect this compound stock solutions and any subsequent dilutions from light.
Q2: What are the typical signs of this compound degradation in a stock solution?
Degradation of this compound solutions can manifest as a change in color, often a yellowish or brownish tint, or the appearance of particulate matter. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) for accurate assessment of stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
To minimize degradation, this compound stock solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, refrigeration at 2-8°C is often recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Always refer to the manufacturer's specific storage instructions.
Q4: How long can I store a this compound stock solution?
The stability of this compound stock solutions depends on several factors, including the solvent, concentration, storage temperature, and exposure to light. While specific data for this compound is limited in publicly available literature, studies on the closely related compound, norepinephrine, provide some insight. For critical applications, it is recommended to prepare fresh solutions or conduct in-house stability studies.
Q5: What solvents are recommended for preparing this compound stock solutions?
The choice of solvent can impact the stability of this compound. Common solvents include sterile water, saline, or buffers. The pH of the solution is a critical factor, as extremes in pH can accelerate degradation. It is advisable to consult the manufacturer's datasheet for recommended solvents and pH ranges.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution due to light exposure or improper storage. | 1. Prepare a fresh stock solution of this compound, ensuring complete protection from light during preparation and storage. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC). 4. Repeat the experiment using the freshly prepared and validated stock solution. |
| Visible discoloration or precipitation in the stock solution | Significant degradation of this compound. | 1. Discard the discolored or precipitated solution immediately. 2. Review the preparation and storage procedures to identify any potential sources of light exposure or temperature fluctuation. 3. Prepare a new stock solution following best practices for light protection and temperature control. |
| Loss of drug potency over a short period | Accelerated degradation due to inappropriate solvent, pH, or exposure to light and high temperatures. | 1. Confirm that the solvent and pH of the stock solution are within the recommended range for this compound. 2. Ensure that the solution is stored in a light-protected container at the appropriate temperature. 3. Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions. |
Quantitative Data Summary
| Storage Condition | Diluent | Duration | Remaining Concentration |
| 4°C, Protected from light | NS or D5W | 61 days | > 95%[1] |
| 4°C, Exposed to light | NS or D5W | 39 days | 90%[1][2] |
| 23°C, Protected from light | D5W | 61 days | Undetectable loss |
| 23°C, Exposed to light | D5W | 61 days | 93% |
Note: This data is for Norepinephrine and should be used as a general guide. The stability of this compound may differ.
Experimental Protocols
Protocol: Photostability Testing of this compound Stock Solution
This protocol is a general guideline based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Objective:
To assess the impact of light exposure on the stability of a this compound stock solution.
2. Materials:
-
This compound hydrochloride powder
-
Appropriate solvent (e.g., HPLC-grade water, 0.9% saline)
-
Volumetric flasks
-
Pipettes
-
Amber and clear glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (providing both visible and UVA light)
-
Validated stability-indicating HPLC method
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the chosen solvent.
-
Sample Preparation:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial.
-
Dark Control Sample: Transfer an aliquot of the stock solution into an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
Exposure:
-
Place both the light-exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a constant temperature throughout the exposure period.
-
-
Sampling:
-
Withdraw aliquots from both the light-exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
The HPLC method should be capable of separating the intact drug from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
-
Compare the degradation profiles to determine the extent of photodegradation.
-
Analyze for the appearance of any degradation peaks in the chromatograms of the light-exposed samples.
-
Mandatory Visualizations
References
Technical Support Center: Norfenefrine HPLC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and resolve artifacts in Norfenefrine High-Performance Liquid Chromatography (HPLC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common peak shape problems encountered in this compound HPLC assays?
The most common peak shape issue for this compound, a basic compound, is peak tailing . This is an asymmetrical peak with a trailing edge that is stretched out. Another potential issue is the appearance of split peaks , which can indicate a problem with the column or the sample injection.
2. Why is my this compound peak tailing and how can I fix it?
Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: this compound contains an amine group which can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns. This leads to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail".
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine group of this compound.
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction.
-
Solution 3: Increase Buffer Strength: A buffer concentration of 10-50 mM can help maintain a consistent pH and mask the residual silanol interactions.
3. I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I eliminate them?
Ghost peaks are signals in a chromatogram that do not originate from the sample. They are a common artifact in HPLC.
-
Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives of the mobile phase can accumulate on the column and elute as peaks, especially during gradient runs.
-
Solution 1: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. To identify the source, run a gradient with each mobile phase component separately.
-
Cause 2: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials. Carryover from previous injections is also a possibility.
-
Solution 2: Regularly flush the HPLC system with a strong solvent. Ensure that the sample vials, caps, and septa are clean and not a source of contamination. Run a blank injection (injecting only the mobile phase) to confirm if the ghost peak is from the system.
-
Cause 3: Sample Diluent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion or ghost peaks.
-
Solution 3: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.
4. My chromatogram shows peaks that are not this compound and are not present in the blank. What could be their origin?
These are likely degradation products of this compound. As a catecholamine, this compound is susceptible to degradation, primarily through oxidation.
-
Cause: Oxidative Degradation: The catechol moiety of this compound is easily oxidized, especially when exposed to light, high temperatures, or oxidative conditions.[1] This can happen in the sample solution before injection or even during the analysis if the conditions are not optimized. The appearance of a pink to brown color in the sample solution is an indicator of oxidative degradation.[2]
-
Solution:
-
Prepare samples fresh and protect them from light and heat.
-
Consider using antioxidants like ascorbic acid or sodium bisulfite in the sample preparation.[2]
-
Degas the mobile phase to remove dissolved oxygen.
-
Control the temperature of the autosampler and column.
-
5. How can I perform a forced degradation study to identify potential degradation products?
Forced degradation studies are essential to develop a stability-indicating method.[1] This involves subjecting a solution of this compound to various stress conditions to generate its degradation products.
-
Acidic and Basic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1M HCl) and a base (e.g., 0.1M NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).
-
Thermal Degradation: Heat the drug solution at a high temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
The resulting solutions are then analyzed by HPLC to separate the drug from its degradation products.
6. I am having trouble with the chiral separation of this compound enantiomers. What are the key factors to consider?
The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.
-
Mobile Phase: The choice of mobile phase is critical. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. The ratio of these components significantly affects the retention and resolution of the enantiomers. In reversed-phase mode, buffered aqueous solutions with organic modifiers are used.
-
Additives: Sometimes, small amounts of acidic or basic additives are required to improve peak shape and selectivity.
Quantitative Data
The following table presents data from a forced degradation study of Norepinephrine, a structurally similar catecholamine. These results can provide an indication of the retention behavior of potential degradation products of this compound under similar reversed-phase HPLC conditions.
| Degradation Condition | Degradation Product | Retention Time (min) |
| Acidic Hydrolysis | DP-1 | 5.8 |
| Basic Hydrolysis | DP-2 | 7.2 |
| Oxidative | DP-1 | 5.8 |
| Oxidative | DP-2 | 7.2 |
Data adapted from a forced degradation study on Norepinephrine. The HPLC conditions for this study were not fully detailed in the abstract, so these retention times are for illustrative purposes only and will vary depending on the specific method used.
Experimental Protocols
Recommended Starting Protocol for Achiral RP-HPLC Analysis of this compound
This protocol is adapted from validated methods for the structurally similar compounds Norepinephrine and Phenylephrine. Optimization may be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffer solution (e.g., 5mM ammonium acetate, pH adjusted to 4.7 with acetic acid) and methanol in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Diluent: Mobile Phase
Recommended Starting Protocol for Chiral HPLC Separation of this compound Enantiomers
This protocol is based on general principles of chiral separations for catecholamines and related compounds.
-
Column: Chiral Stationary Phase (CSP), for example, an acetylated β-cyclodextrin column.
-
Mobile Phase (Normal Phase): A mixture of hexane, 1,2-dichloroethane, and isopropanol (e.g., in a 73.5:25:1.5 v/v/v ratio). The concentration of isopropanol is a critical parameter to optimize for resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: Ambient
Visualizations
Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation of this compound to an ortho-quinone.
Troubleshooting Workflow for this compound HPLC Artifacts
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Improving the reproducibility of Norfenefrine-induced contraction assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of norfenefrine-induced contraction assays. The information is tailored for researchers, scientists, and drug development professionals working with isolated tissue preparations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you to identify and resolve them in a timely manner.
| Problem / Observation | Potential Cause | Suggested Solution |
| No response or very weak contraction to this compound | 1. Tissue viability is compromised: Improper dissection, handling, or prolonged storage can damage the tissue.[1] 2. Suboptimal this compound concentration: The concentration range may be too low. 3. Incorrect buffer composition or conditions: pH, temperature, or oxygenation may be inadequate.[2][3][4] 4. Receptor desensitization: Prior exposure to high concentrations of agonists.[5] | 1. Assess tissue viability: At the start of each experiment, challenge the tissue with a standard contracting agent like potassium chloride (KCl, typically 60-80 mM). A robust contraction confirms tissue health. Ensure gentle handling during dissection and mounting. 2. Perform a full concentration-response curve: Start with a low concentration (e.g., 10⁻⁹ M) and increase incrementally to a high concentration (e.g., 10⁻⁴ M) to determine the optimal range. 3. Verify buffer and experimental conditions: Use a standard physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. 4. Ensure adequate equilibration and washout: Allow sufficient time for the tissue to equilibrate before adding agonists and perform thorough washouts between drug applications. |
| High variability between tissues or experiments | 1. Inconsistent tissue preparation: Differences in dissection technique, tissue size, or mounting tension. 2. Biological variability: Inherent differences between animals or even different sections of the same blood vessel. 3. Inaccurate drug dilutions: Errors in preparing stock solutions or serial dilutions. | 1. Standardize protocols: Develop and adhere to a strict standard operating procedure (SOP) for tissue dissection, ring cutting (e.g., 2-4 mm wide), and applying a consistent resting tension (e.g., 1-2 grams for rat aorta). 2. Randomize and increase sample size: Randomize tissue preparations between experimental groups and use a sufficient number of animals to account for biological variation. When possible, use tissues from the same animal for control and experimental groups. 3. Prepare fresh drug solutions: Prepare drug solutions on the day of the experiment and use calibrated pipettes for accurate dilutions. |
| Response to this compound diminishes with repeated applications (Tachyphylaxis) | 1. Receptor desensitization/internalization: Prolonged or repeated exposure to this compound can lead to a reduced receptor response. 2. Tissue fatigue: The muscle tissue may become exhausted after multiple strong contractions. | 1. Increase washout times: Allow for longer washout periods between this compound applications to permit receptor resensitization. A typical washout involves replacing the bath solution multiple times over 15-20 minutes. 2. Limit the number of concentration-response curves per tissue: If possible, generate only one full concentration-response curve per tissue preparation. 3. Alternate agonists: If the experimental design allows, use a different class of vasoconstrictor to assess general tissue health if fatigue is suspected. |
| Unexpected relaxation or biphasic response | 1. Endothelium-dependent relaxation: this compound can stimulate the release of nitric oxide (NO) from intact endothelium, causing vasodilation that counteracts the direct smooth muscle contraction. 2. Activation of β-adrenergic receptors: At higher concentrations, this compound may have off-target effects on β-adrenergic receptors, which can mediate relaxation in some vascular beds. | 1. Test for endothelial integrity: At the beginning of the experiment, pre-contract the tissue with this compound or another agonist and then add an endothelium-dependent vasodilator like acetylcholine (ACh, e.g., 10⁻⁶ M). Relaxation indicates a functional endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed. 2. Use a β-adrenergic antagonist: To isolate the α-adrenergic effects, perform the experiment in the presence of a non-selective β-blocker like propranolol (typically 10⁻⁶ M). |
| Difficulty achieving a stable baseline | 1. Inadequate equilibration period: The tissue may not have had enough time to stabilize after mounting and application of tension. 2. Spontaneous contractions: Some tissues exhibit spontaneous rhythmic contractions. 3. Mechanical instability: Issues with the organ bath setup, such as loose sutures or contact between the tissue and the bath wall. | 1. Allow for sufficient equilibration: An equilibration period of 60-90 minutes is often necessary, with regular washing of the tissue every 15-20 minutes. 2. Identify the nature of the instability: If spontaneous contractions are characteristic of the tissue, allow them to stabilize before beginning the experiment. 3. Check the mounting: Ensure the tissue is securely mounted and hanging freely in the center of the bath, not touching the sides or bottom. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced contraction in vascular smooth muscle?
This compound primarily acts as an α1-adrenergic receptor agonist. Its binding to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to contraction.
-
Signaling Pathway:
-
This compound binds to the α1-adrenergic receptor.
-
This activates a Gq protein, which in turn activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
The increased intracellular Ca²⁺ binds to calmodulin, which then activates myosin light-chain kinase (MLCK).
-
MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments, resulting in smooth muscle contraction.
-
This compound Signaling Pathway
2. What is a typical concentration range for a this compound concentration-response curve?
A typical cumulative concentration-response curve for this compound or the closely related norepinephrine in vascular tissues ranges from 10⁻⁹ M to 10⁻⁴ M. The EC₅₀ (the concentration that produces 50% of the maximal response) can vary depending on the tissue type and experimental conditions.
| Tissue | Species | Typical EC₅₀ Range (Norepinephrine) |
| Thoracic Aorta | Rat | 10⁻⁸ M to 10⁻⁷ M |
| Thoracic Aorta | Rabbit | ~3 x 10⁻⁸ M |
| Mesenteric Artery | Rabbit | ~2 x 10⁻⁷ M |
| Femoral Artery | Rat | 10⁻⁷ M to 10⁻⁶ M |
| Human Internal Thoracic Artery | Human | Variable, sensitive to low nM concentrations |
3. How can I differentiate between α1, α2, and β-adrenergic receptor effects?
Pharmacological blockade with selective antagonists is the standard method to dissect the contribution of different adrenergic receptor subtypes.
| Receptor to Block | Selective Antagonist | Typical Concentration |
| α₁-adrenergic | Prazosin | 10⁻⁷ M to 10⁻⁶ M |
| α₂-adrenergic | Yohimbine | 10⁻⁷ M to 10⁻⁶ M |
| β-adrenergic (non-selective) | Propranolol | 10⁻⁷ M to 10⁻⁶ M |
Note: Always perform control experiments with the antagonist alone to ensure it does not have intrinsic contractile or relaxant effects at the concentration used.
4. What is the composition of a standard Krebs-Henseleit solution?
Krebs-Henseleit solution is a physiological salt solution designed to mimic the ionic composition of blood plasma.
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂·2H₂O | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of ~7.4.
Experimental Protocols
Standard Protocol for this compound-Induced Contraction in Isolated Aortic Rings
This protocol outlines the key steps for performing a reproducible this compound-induced contraction assay using isolated rat thoracic aorta.
Experimental Workflow Diagram
Detailed Methodologies:
-
System Preparation:
-
Prepare fresh Krebs-Henseleit solution and continuously aerate with 95% O₂ / 5% CO₂.
-
Preheat the organ bath system to 37°C.
-
Calibrate the isometric force transducers according to the manufacturer's instructions.
-
-
Tissue Dissection and Mounting:
-
Following ethical guidelines for animal euthanasia, carefully excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. Take care not to stretch or damage the tissue.
-
Mount each ring on two L-shaped stainless steel hooks or tungsten wires. One hook is fixed to the organ bath, and the other is connected to the isometric force transducer.
-
-
Equilibration and Viability Testing:
-
Submerge the mounted aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 grams. This is a critical step and may require optimization for different tissues.
-
Allow the tissues to equilibrate for at least 60-90 minutes. During this time, replace the buffer in the organ bath every 15-20 minutes.
-
To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 80 mM). Only tissues that show a strong contractile response should be used for the experiment.
-
After the KCl-induced contraction has reached a plateau, wash the tissue thoroughly with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Generating the this compound Concentration-Response Curve:
-
If using an antagonist, add it to the organ bath and allow it to incubate with the tissue for a predetermined time (typically 20-30 minutes) before starting the this compound additions.
-
Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next, higher concentration. This typically takes 3-5 minutes.
-
Continue adding increasing concentrations of this compound until a maximal contraction is achieved and further increases in concentration do not elicit a greater response (typically up to 10⁻⁴ M).
-
-
Data Analysis:
-
Record the baseline tension and the peak tension at each this compound concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or as a percentage of the maximal response to this compound.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a sigmoidal concentration-response curve.
-
From this curve, determine the EC₅₀ (the molar concentration of an agonist that produces 50% of the maximal possible effect) and the Eₘₐₓ (the maximal response).
-
References
- 1. researchgate.net [researchgate.net]
- 2. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radnoti.com [radnoti.com]
- 5. Norepinephrine sensitivity and desensitization of cultured single vascular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Signal-to-Noise in Norfenefrine Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise in Norfenefrine mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) in this compound LC-MS/MS analysis?
Low S/N in the analysis of this compound can be attributed to several factors, including:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, degradation of this compound, or the presence of interfering substances can significantly reduce signal intensity.[1] this compound is susceptible to oxidation, so proper sample handling and storage are crucial.[2]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[3]
-
Poor Ionization Efficiency: this compound, being a small polar molecule, may not ionize efficiently under all electrospray ionization (ESI) conditions. The choice of mobile phase additives and ion source parameters is critical.[4][5]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as broad or tailing peaks, can decrease the signal height relative to the baseline noise, resulting in a lower S/N ratio.
-
Instrument Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to high background noise and reduced signal intensity.
-
Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as collision energy, declustering potential, and MRM transitions can result in poor fragmentation and detection of this compound.
Q2: How can I improve the signal intensity of this compound?
Several strategies can be employed to boost the signal intensity of this compound:
-
Derivatization: Chemical derivatization of this compound's primary amine and hydroxyl groups can improve its chromatographic retention, enhance its ionization efficiency, and increase its hydrophobicity, leading to a significant increase in signal intensity. Reagents like propionic anhydride or dansyl chloride have been used for similar molecules.
-
Optimization of Mobile Phase: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency. The optimal concentration should be determined empirically.
-
Ion Source Parameter Optimization: Fine-tuning of ion source parameters, including nebulizer gas flow, drying gas temperature and flow, and capillary voltage, is crucial for efficient desolvation and ionization of this compound.
-
Use of a High-Efficiency Column: Employing a column with smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and thus higher signal intensity, provided your LC system is optimized for low dispersion.
Q3: What is the importance of an internal standard for this compound analysis?
An internal standard (IS) is essential for accurate and precise quantification of this compound. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it has nearly identical chemical and physical properties to the analyte. The IS is added to the samples at a known concentration before sample preparation and helps to correct for variability in sample extraction, matrix effects, and instrument response.
Q4: How can I minimize matrix effects?
Minimizing matrix effects is crucial for achieving a good signal-to-noise ratio. Strategies include:
-
Effective Sample Cleanup: Utilizing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a primary strategy.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Troubleshooting Guides
Issue 1: High Background Noise
Question: I am observing a high, noisy baseline in my chromatograms, which is obscuring my this compound peak. What should I do?
Answer: High background noise can originate from several sources. Follow these steps to diagnose and resolve the issue:
-
Check Solvent and Mobile Phase Quality:
-
Ensure that all solvents are LC-MS grade and freshly prepared.
-
Filter all aqueous mobile phases to remove particulate matter.
-
Contamination in the mobile phase can lead to a consistently high baseline.
-
-
Inspect the LC System:
-
Check for leaks in the pump, injector, and column fittings.
-
Purge the pump to remove any air bubbles.
-
A contaminated guard column or analytical column can leach impurities, contributing to noise.
-
-
Clean the Ion Source:
-
The ion source is prone to contamination from non-volatile salts and sample matrix components.
-
Follow the manufacturer's instructions to clean the ion source, including the capillary, skimmer, and octopole.
-
-
Evaluate for Electronic Noise:
-
Ensure that the mass spectrometer has a stable power supply and is properly grounded.
-
Check for nearby electronic equipment that could be causing interference.
-
Issue 2: Low or No this compound Signal
Question: I am injecting a this compound standard, but I see a very weak signal or no peak at all. What are the possible causes and solutions?
Answer: A weak or absent signal for this compound can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Verify Sample Integrity and Concentration:
-
This compound solutions can be unstable and are susceptible to degradation, especially when exposed to light and non-acidic pH. Prepare fresh standards and samples.
-
Ensure the concentration of the standard is appropriate for the expected sensitivity of the instrument.
-
-
Check for LC System Problems:
-
Confirm that the correct mobile phases are being delivered by the pump.
-
Ensure the injection system is working correctly and the full injection volume is being delivered to the column.
-
Check for any blockages in the system that could prevent the sample from reaching the mass spectrometer.
-
-
Troubleshoot the Mass Spectrometer:
-
Ion Source: Ensure the electrospray needle is positioned correctly and that a stable spray is being generated. A clogged or improperly positioned needle will result in poor ionization.
-
MS Parameters: Verify that the correct MRM transitions, collision energy, and other MS parameters for this compound are being used.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated.
-
Issue 3: Poor Peak Shape (Tailing or Broadening)
Question: My this compound peak is tailing or very broad, leading to a low signal-to-noise ratio. How can I improve the peak shape?
Answer: Poor peak shape is often a chromatographic issue. Consider the following:
-
Column Health:
-
The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
A void at the head of the column can also cause peak broadening.
-
-
Mobile Phase Composition:
-
The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Adding a small amount of an acidifier like formic acid can improve peak shape.
-
Ensure the mobile phase composition is appropriate for the column and analyte.
-
-
Injection Solvent:
-
The solvent in which the sample is dissolved should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column.
-
-
Extra-Column Volume:
-
Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize extra-column volume where possible.
-
Quantitative Data Summary
The following tables summarize quantitative data from various LC-MS/MS methods for the analysis of this compound and related catecholamines.
Table 1: Linearity and Limits of Quantification (LOQ) for this compound and Related Compounds
| Compound | Matrix | Linearity Range | LOQ | Reference |
| This compound | Urine | 1 - 200 ng/mL | Not Reported | |
| Norepinephrine | Plasma | 0.05 - 25 ng/mL | 0.025 ng/mL | |
| Norepinephrine | Plasma | 0.31 - 31 nmol/L | Not Reported | |
| Norepinephrine | Plasma | 0.0500 - 100 ng/mL | 0.0500 ng/mL |
Table 2: Comparison of Derivatization Strategies for Catecholamine Analysis
| Derivatization Reagent | Analyte | Sensitivity Increase | Comments | Reference |
| Propionic Anhydride | Catecholamines | 4-30 fold | In-matrix derivatization, improves sensitivity and specificity. | |
| Reductive Ethylation | Epinephrine, Norepinephrine | 16-80 fold | Increases detection sensitivity of native counterparts. | |
| d4-acetaldehyde | Norepinephrine | Not specified, achieved 50 pg/mL LLOQ | Improves chromatography, sensitivity, and stability. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Derivatization
This protocol is adapted from methods for norepinephrine and is suitable for plasma samples.
-
Sample Collection and Stabilization:
-
Collect blood in K2EDTA tubes.
-
To prevent degradation, add a stabilizing agent such as sodium metabisulfite.
-
Process samples on ice and under yellow light to minimize light-induced degradation.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable stable isotope-labeled internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Derivatization (using propionic anhydride as an example):
-
Transfer the supernatant to a new plate or vial.
-
Add 50 µL of 25% (v/v) propionic anhydride in acetonitrile.
-
Vortex for 15 minutes.
-
Add water to a final volume of 0.5 mL.
-
Vortex and centrifuge before injection.
-
Protocol 2: LC-MS/MS Parameters
The following are example starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.7 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and wash the column.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 154.1; Product ions (Q3): m/z 136.1, m/z 107.1 (These are common fragments for similar structures and should be confirmed and optimized).
-
This compound Sulfate: Precursor ion (Q1): m/z 232; Product ion (Q3): m/z 152.
-
-
Key MS Parameters to Optimize:
-
Capillary Voltage: ~3-4 kV
-
Desolvation Temperature: 500-600 °C
-
Desolvation Gas Flow: ~800-1000 L/hr
-
Cone Voltage: Optimize for minimal in-source fragmentation and maximum precursor ion intensity.
-
Collision Energy (CE): Optimize for each MRM transition to achieve the highest product ion intensity. This is a critical parameter for sensitivity.
-
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low signal-to-noise.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
Best practices for handling and weighing Norfenefrine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing Norfenefrine powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is an α-adrenergic receptor agonist, primarily stimulating the α1-adrenergic receptors.[1][2] This action leads to vasoconstriction, or the narrowing of blood vessels, which in turn increases blood pressure.[3] It is a sympathomimetic agent used in the treatment of hypotension.[1] The hydrochloride salt of this compound is often used in research due to its enhanced water solubility and stability.[1]
Q2: What are the main safety precautions to take when handling this compound powder?
A2: this compound hydrochloride is harmful if swallowed. It is essential to wash your hands thoroughly after handling and to avoid eating, drinking, or smoking in the work area. In case of accidental ingestion, call a poison center or doctor immediately and rinse your mouth with water. It is also important to minimize dust generation and accumulation by using the powder in a well-ventilated area.
Q3: What personal protective equipment (PPE) should be worn when working with this compound powder?
A3: Appropriate PPE includes safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a dust respirator should be used.
Q4: Is this compound powder hygroscopic?
A4: Yes, this compound hydrochloride is described as hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to handle it in a dry environment to prevent degradation and to ensure accurate weighing.
Q5: How should this compound powder be stored?
A5: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some sources recommend storage at 4°C, under a nitrogen atmosphere, and away from moisture. It is also light-sensitive and should be protected from light.
Q6: What are the signs of degradation of this compound powder?
A6: While specific visual cues of degradation are not well-documented in the provided search results, any change in color, clumping (due to moisture absorption), or deviation from a white to off-white solid appearance could indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in obtaining a stable weight reading. | 1. The powder is absorbing moisture from the air (hygroscopicity). 2. Static electricity on the weighing vessel. 3. Air drafts in the weighing area. | 1. Weigh the powder in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly and in a draft-shielded balance. 2. Use an anti-static gun or ionizer to dissipate static charge from the weighing vessel. 3. Ensure the analytical balance is in a location free from air currents. |
| Powder appears clumpy or discolored. | 1. Improper storage has led to moisture absorption. 2. Exposure to light has caused photodegradation. 3. The powder has been exposed to air, leading to oxidation. | 1. Discard the powder as its purity may be compromised. Review storage procedures to ensure containers are tightly sealed and stored in a desiccator or dry environment. 2. Store the powder in an amber vial or a container wrapped in aluminum foil to protect it from light. 3. Store the powder under an inert gas like nitrogen or argon. |
| Inconsistent experimental results. | 1. Inaccurate weighing due to the issues mentioned above. 2. Degradation of the this compound stock solution. | 1. Review and implement the best practices for weighing hygroscopic and sensitive powders outlined in this guide. 2. Prepare fresh stock solutions for each experiment. If storing solutions, keep them at -80°C for up to 6 months or -20°C for up to 1 month, stored under nitrogen and away from moisture. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 153.18 g/mol (free base) 189.64 g/mol (hydrochloride salt) | |
| Water Solubility | 18.6 mg/mL (free base) 50 mg/mL (hydrochloride salt, with sonication) | |
| Appearance | White to off-white solid | |
| Storage Temperature (Powder) | Cool, dry place; 4°C recommended | |
| Storage Conditions (Solution) | -80°C for up to 6 months -20°C for up to 1 month (Stored under nitrogen, away from moisture) |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound Powder
-
Preparation: Before starting, ensure the analytical balance is calibrated and located in a draft-free area. Place a desiccant in the balance chamber if possible.
-
Acclimatization: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere (Recommended): If available, perform all weighing procedures inside a glove box with a controlled, low-humidity nitrogen or argon atmosphere.
-
Weighing Procedure:
-
Use an appropriate weighing vessel (e.g., a glass vial or weighing paper).
-
Discharge any static electricity from the vessel using an anti-static device.
-
Tare the balance with the weighing vessel.
-
Quickly and carefully transfer the desired amount of this compound powder to the vessel.
-
Record the weight immediately.
-
Tightly reseal the main container of this compound powder.
-
-
Post-Weighing: Immediately use the weighed powder for your experiment or store it in a tightly sealed container within a desiccator.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water
-
Calculation: Based on the molecular weight of this compound hydrochloride (189.64 g/mol ), calculate the mass required to prepare your desired volume of a 10 mM solution. For example, for 10 mL of a 10 mM solution, you would need 1.8964 mg of this compound hydrochloride.
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder following the protocol above.
-
Dissolution:
-
Transfer the weighed powder to a volumetric flask of the appropriate size.
-
Add a portion of high-purity water (e.g., deionized or distilled) to the flask.
-
If necessary, sonicate the solution to aid dissolution.
-
Once fully dissolved, add water to the final volume mark.
-
Mix the solution thoroughly.
-
-
Sterilization and Storage:
-
If for use in cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: this compound's α1-adrenergic signaling pathway.
Caption: Workflow for handling and weighing this compound powder.
References
Technical Support Center: The Impact of Serum Proteins on Norfenefrine Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on Norfenefrine activity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound has shifted to the right (i.e., the EC50 has increased) in my serum-containing cell culture medium compared to published values in serum-free conditions. What could be the cause?
A probable cause is the binding of this compound to serum proteins, most notably albumin.[1] This binding sequesters the drug, reducing its free and biologically active concentration available to interact with the α-adrenergic receptors on your cells.[2] Consequently, a higher total concentration of this compound is required to elicit the same biological response.
Q2: I am observing high variability in my experimental replicates when treating cells with this compound. Could serum be a contributing factor?
Yes, variability in serum batches can lead to inconsistent experimental results. The concentration and composition of proteins can differ between serum lots, leading to variations in the extent of this compound binding. To minimize this, it is recommended to use a single, large batch of serum for a series of related experiments.
Q3: How can I confirm that serum proteins are indeed affecting the activity of this compound in my cell culture system?
To determine if serum proteins are impacting this compound's efficacy, you can perform a dose-response experiment with this compound in both your standard serum-containing medium and a serum-free or low-serum medium.[1] A significant rightward shift in the dose-response curve in the presence of serum is a strong indicator of serum protein binding.[1]
Q4: What are the alternatives if I suspect serum interference with my this compound experiments?
Several strategies can be employed:
-
Reduce Serum Concentration: You can try to lower the percentage of serum in your culture medium. However, be mindful that this may impact cell health and growth.
-
Adapt Cells to Serum-Free Medium: If your cell line is amenable, adapting it to a serum-free medium will eliminate the confounding factor of serum protein binding.
-
Use Purified Albumin: To investigate the specific effect of the most abundant serum protein, you can use a serum-free medium supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).
Q5: Besides reduced potency, are there other potential consequences of this compound binding to serum proteins in my experiments?
Yes, beyond an apparent decrease in potency, serum protein binding can also influence the pharmacokinetics of this compound in your in vitro system. The bound fraction of the drug can act as a reservoir, leading to a more sustained release of the active compound over time. This could potentially alter the temporal dynamics of the cellular response compared to a serum-free environment.[2]
Data Presentation
Table 1: Binding of Norepinephrine to Human Plasma Proteins
| Protein | Dissociation Constant (Kd) | Percentage of Bound Norepinephrine Associated with Protein | Reference |
| Whole Plasma | High-affinity sites: 5.4 nMLow-affinity sites: 2.7 µM | - | |
| Albumin | High-affinity sites: 1.7 µMLow-affinity sites: 0.8 mM | ~60% | |
| Prealbumin | 4.9 nM | ~20% | |
| α1-Acid Glycoprotein | 54 µM | - |
Note: This data is for Norepinephrine and should be used as an estimate for this compound's potential binding behavior. The actual binding affinity of this compound may differ.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency
Objective: To assess whether the presence of serum in cell culture medium affects the potency (EC50) of this compound.
Materials:
-
Your cell line of interest cultured in both standard serum-containing medium and serum-free medium.
-
This compound hydrochloride stock solution.
-
96-well cell culture plates.
-
Reagents for your specific cellular response assay (e.g., calcium indicator dye, reagents for measuring downstream signaling molecules).
-
Plate reader or other appropriate detection instrument.
Methodology:
-
Cell Seeding: Seed your cells into two sets of 96-well plates at an optimized density. Culture one set in your standard serum-containing medium and the other in serum-free medium. Allow the cells to adhere and grow for 24 hours.
-
This compound Dilution Series: Prepare a serial dilution of this compound in both serum-containing and serum-free media to cover a range of concentrations expected to elicit a full dose-response curve. Include a vehicle control (medium without this compound) for both conditions.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plates for a predetermined time, sufficient for this compound to induce a measurable cellular response.
-
Assay for Cellular Response: Perform your chosen assay to measure the cellular response to this compound (e.g., measure intracellular calcium levels, quantify second messenger production, or assess gene expression changes).
-
Data Analysis: For each medium condition, plot the cellular response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. A significant difference in the EC50 values between the serum-containing and serum-free conditions indicates an impact of serum proteins.
Protocol 2: In Vitro Plasma Protein Binding Assay for this compound
Objective: To quantify the fraction of this compound that binds to plasma proteins using equilibrium dialysis.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.
-
Human plasma (or serum from the species of interest).
-
Phosphate-buffered saline (PBS).
-
This compound solution of known concentration.
-
Analytical method for quantifying this compound (e.g., HPLC-MS/MS).
Methodology:
-
Preparation: Prepare a solution of this compound in plasma at the desired concentration.
-
Equilibrium Dialysis Setup: Add the this compound-plasma solution to the sample chamber of the RED device and an equal volume of PBS to the buffer chamber.
-
Incubation: Incubate the device at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both the plasma and buffer samples using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) * 100
-
Visualizations
References
Technical Support Center: Optimizing Incubation Times for Norfenefrine Treatment In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfenefrine in in vitro settings. The information is designed to help optimize experimental conditions, particularly incubation times, and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a sympathomimetic agent that primarily acts as an agonist for α1-adrenergic receptors.[1][2] This interaction initiates a downstream signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses depending on the cell type, such as smooth muscle contraction.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A precise optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments. However, based on studies with the closely related compound norepinephrine, a starting range of 10 nM to 10 µM is often used for initial experiments. For example, in studies with vascular smooth muscle cells, concentrations around 10 µM have been used to induce proliferation, while half-maximal effects on cardiomyocyte hypertrophy have been observed at approximately 0.2 µM.[3]
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the specific assay and the cellular response being measured.
-
For rapid signaling events , such as measuring intracellular calcium flux or IP3 production, effects are typically observed within seconds to minutes.
-
For cellular processes like proliferation or hypertrophy , longer incubation times of 24 to 72 hours are common. For instance, studies on norepinephrine-induced cardiomyocyte hypertrophy have used incubation times of 48 hours.
-
For gene expression studies , a time-course experiment (e.g., 0.5, 1, 2, 3, and 7 days) is recommended to capture the dynamic changes in transcript levels.
It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Sub-optimal incubation time: The incubation period may be too short or too long to observe the desired effect. 2. Incorrect concentration: The concentration of this compound may be too low to elicit a response or so high that it causes desensitization. 3. Cell health: Cells may be unhealthy, have a high passage number, or be improperly seeded. 4. Reagent integrity: The this compound stock solution may have degraded. | 1. Perform a time-course experiment (e.g., 15 min, 1h, 6h, 24h, 48h, 72h) to identify the optimal time point for your endpoint. 2. Conduct a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50. 3. Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Check for viability before and after the experiment. 4. Prepare a fresh stock solution of this compound. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| High background or non-specific effects | 1. High this compound concentration: High concentrations can lead to off-target effects. 2. Contamination: Cell culture or reagents may be contaminated. 3. Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Use aseptic techniques and test for mycoplasma contamination. 3. Include a vehicle-only control in your experiments. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution across wells. 2. Pipetting errors: Inaccurate or inconsistent addition of reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and be meticulous with pipetting. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Data Summary
Due to limited direct in vitro data for this compound, the following tables summarize typical concentration ranges and incubation times for the closely related α1-adrenergic agonist, Norepinephrine . These values can serve as a starting point for optimizing your experiments with this compound.
Table 1: Recommended Starting Concentrations for Norepinephrine in Various In Vitro Assays
| Assay Type | Cell Type | Concentration Range | EC50 / Effective Concentration | Citation(s) |
| Smooth Muscle Cell Proliferation | Vascular Smooth Muscle Cells | 1 µM - 50 µM | ~10 µM | |
| Cardiomyocyte Hypertrophy | Neonatal Rat Cardiomyocytes | 0.1 µM - 10 µM | ~0.2 µM (half-maximal effect) | |
| Intracellular Calcium Mobilization | Olfactory Bulb Astrocytes | 1 µM - 10 µM | 10 µM for reliable response | |
| Cell Viability/Proliferation | Triple-Negative Breast Cancer Cells | 0.1 µM - 20 µM | 10 µM |
Table 2: Recommended Incubation Times for Norepinephrine in Various In Vitro Assays
| Assay Type | Cell Type | Incubation Time | Endpoint Measurement | Citation(s) |
| Smooth Muscle Cell Proliferation | Vascular Smooth Muscle Cells | 24 - 48 hours | Cell count, BrdU incorporation | |
| Cardiomyocyte Hypertrophy | Neonatal Rat Cardiomyocytes | 48 hours | Cell size, protein synthesis | |
| Intracellular Calcium Mobilization | Vascular Smooth Muscle Cells | Seconds to Minutes | Fluorescence intensity | |
| Gene Expression | Rat Cardiomyocytes | 0.5 - 7 days | mRNA levels | |
| Receptor Downregulation | Rabbit Aortic Smooth Muscle Cells | 26 hours | Receptor density |
Experimental Protocols
General Experimental Workflow
General workflow for an in vitro this compound treatment experiment.
Key Signaling Pathway
This compound's α1-adrenergic signaling pathway.
References
- 1. Norepinephrine acting on adventitial fibroblasts stimulates vascular smooth muscle cell proliferation via promoting small extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine-induced intracellular Ca2+ release from vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine-Induced Calcium Signaling and Store-Operated Calcium Entry in Olfactory Bulb Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with non-specific binding of Norfenefrine in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Norfenefrine in receptor assays.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding (NSB) can obscure the specific binding signal of this compound, leading to inaccurate determination of its affinity (Kd) and receptor density (Bmax). The following guide provides a systematic approach to identifying and mitigating common causes of high NSB in a question-and-answer format.
Q1: My radiolabeled this compound assay is showing high non-specific binding. What are the primary factors to investigate?
A1: High non-specific binding in receptor assays involving this compound, which is primarily an α1-adrenergic receptor agonist, can stem from several factors.[1] These can be broadly categorized into issues with the radioligand, the experimental conditions, and the tissue or cell preparation. It is crucial to systematically evaluate each of these to pinpoint the source of the high NSB.
Q2: How can the properties of the radioligand itself contribute to high non-specific binding?
A2: The radioligand is a critical component, and its properties can significantly influence NSB. Hydrophobic radioligands, for instance, have a greater tendency to bind non-specifically to lipids, proteins, and the filter apparatus.[1] Additionally, impurities in the radioligand preparation can also contribute to high background signals.
Troubleshooting Steps for Radioligand Issues:
-
Purity Check: Ensure the radiochemical purity of your labeled this compound is greater than 90%.
-
Concentration Optimization: Use the lowest possible concentration of the radioligand that still provides a detectable specific binding signal. A common starting point is a concentration at or below the Kd value.[1]
-
Alternative Ligands: If high NSB persists and is suspected to be due to the physicochemical properties of your current radioligand, consider using an alternative radioligand with a more favorable profile if available.
Q3: What aspects of my assay conditions should I optimize to reduce non-specific binding?
A3: Assay conditions play a pivotal role in the level of non-specific binding. Key parameters to optimize include the composition of the assay buffer, incubation time and temperature, and the washing procedure.
Troubleshooting Steps for Assay Conditions:
-
Buffer Composition:
-
pH Adjustment: The pH of the buffer can influence the charge of this compound and the receptor, affecting their interaction. Optimizing the pH can help minimize charge-based non-specific interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help shield charged molecules and reduce non-specific binding.
-
Additives: The inclusion of blocking agents like Bovine Serum Albumin (BSA) can coat surfaces and reduce non-specific interactions. Low concentrations of non-ionic surfactants (e.g., Tween-20) can be added to disrupt hydrophobic interactions.[1]
-
-
Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, it is essential to ensure that the specific binding of this compound to the α1-adrenergic receptor has reached equilibrium.
-
Washing Steps: In filtration assays, increasing the number and/or volume of washes with ice-cold wash buffer can more effectively remove unbound and non-specifically bound radioligand.
Q4: Can the preparation of my cells or tissues be a source of high non-specific binding?
A4: Yes, the quality and handling of the receptor source are critical. Improperly prepared membranes or cells can expose numerous non-specific binding sites.
Troubleshooting Steps for Tissue/Cell Preparation:
-
Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range for many receptor assays is 100-500 µg of membrane protein per tube. It may be necessary to perform a protein titration to find the optimal concentration.[1]
-
Homogenization and Washing: Ensure thorough homogenization and washing of the membranes to remove endogenous ligands and other interfering substances that could contribute to non-specific binding.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high non-specific binding in this compound receptor assays.
Caption: A flowchart outlining the systematic steps for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q: What is this compound's primary receptor target and signaling pathway?
A: this compound is an agonist that primarily acts on α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins. Upon activation by this compound, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
Q: What is the expected binding profile of this compound?
Q: How do I differentiate between specific and non-specific binding in my assay?
A: Non-specific binding is determined by measuring the binding of the radiolabeled this compound in the presence of a high concentration of an unlabeled competing ligand that is known to bind to the α1-adrenergic receptor with high affinity (e.g., phentolamine or prazosin). This unlabeled ligand will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competing ligand).
Data Presentation
Due to the limited availability of specific quantitative binding data for this compound in the scientific literature, this table provides data for the closely related endogenous ligand, norepinephrine, and a structural analog, l-norphenylephrine, for comparative purposes.
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | Relative Affinity | Reference Tissue/Cell |
| Norepinephrine | α1-adrenergic | Competition | ~1500 | - | Guinea pig cerebral cortical membranes |
| l-norphenylephrine | α-adrenergic | Functional | - | 0.217 (relative to l-norepinephrine) | Rabbit aorta strips |
| This compound | α1-adrenergic | - | Data not available | - | - |
Note: The provided data should be used as a general reference. It is highly recommended that researchers determine the specific binding parameters of this compound in their experimental system.
Experimental Protocols
Saturation Binding Assay for α1-Adrenergic Receptors
This protocol is designed to determine the Kd and Bmax of a radiolabeled ligand for α1-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing α1-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled this compound (typically 8-12 concentrations) in assay buffer.
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine).
-
Add the membrane preparation (e.g., 50-100 µg protein) to each tube.
-
Bring all tubes to a final equal volume with assay buffer.
-
-
Incubation:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (this should be determined in preliminary kinetic experiments).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce filter binding).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration.
-
Plot the specific binding versus the concentration of free radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Competition Binding Assay for this compound
This protocol is used to determine the affinity (Ki) of unlabeled this compound for α1-adrenergic receptors.
-
Membrane Preparation:
-
Follow the same procedure as for the saturation binding assay.
-
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound (typically 10-12 concentrations spanning a wide range).
-
Prepare triplicate tubes for each concentration of this compound.
-
Also, prepare triplicate tubes for total binding (no unlabeled this compound) and non-specific binding (with a high concentration of a standard α1-antagonist).
-
Add a fixed concentration of a suitable α1-adrenergic radioligand (typically at or below its Kd) to all tubes.
-
Add the membrane preparation to each tube.
-
Bring all tubes to a final equal volume with assay buffer.
-
-
Incubation:
-
Incubate the tubes at a constant temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Follow the same procedure as for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand versus the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Experimental Workflow Diagrams
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the α1-adrenergic receptor.
Caption: The Gq-coupled signaling pathway of the α1-adrenergic receptor activated by this compound.
Experimental Workflow for a Competition Binding Assay
The following diagram outlines the key steps in performing a competition binding assay to determine the affinity of this compound.
Caption: A step-by-step workflow for a competition radioligand binding assay.
References
Validation & Comparative
Norfenefrine vs. Phenylephrine: A Comparative Analysis of Potency at Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two synthetic sympathomimetic amines, norfenefrine and phenylephrine, at alpha-1 (α1) adrenergic receptors. The information presented is supported by experimental data to assist researchers in making informed decisions for drug design, pharmacological studies, and therapeutic development.
Executive Summary
This compound and phenylephrine are both agonists of α1-adrenergic receptors, which play a crucial role in smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction and an increase in blood pressure. While both compounds are structurally related to the endogenous catecholamine norepinephrine, they exhibit distinct potencies at the α1-receptor. This guide summarizes their comparative binding affinities and functional potencies, details the experimental methodologies used for these determinations, and illustrates the canonical α1-adrenergic signaling pathway.
Data Presentation: Comparative Potency at α1-Adrenergic Receptors
The following table summarizes the key quantitative data on the binding affinity and relative efficacy of this compound and phenylephrine at α1-adrenergic receptors. The data is derived from a study by Besse et al. (1973) on rabbit aorta strips, which allows for a direct comparison under the same experimental conditions.
| Compound | Relative Affinity (vs. l-Norepinephrine) | Dissociation Constant (KA) Estimate (M) | Relative Efficacy (er) (vs. l-Norepinephrine) |
| l-Norfenefrine | 0.217 | 1.56 x 10-6 | 0.71 |
| l-Phenylephrine | 0.200 | 1.70 x 10-6 | Not significantly different from l-Norepinephrine |
Note: The dissociation constant (KA) for l-Norepinephrine in the cited study was 3.39 x 10-7 M. The KA estimates for this compound and phenylephrine are calculated based on their reported relative affinities.
Interpretation of Data
The data indicates that l-norfenefrine and l-phenylephrine have very similar and slightly lower binding affinities for α1-adrenergic receptors compared to the endogenous agonist l-norepinephrine in rabbit aorta.[1] The relative affinity values of 0.217 for l-norfenefrine and 0.200 for l-phenylephrine suggest that they require approximately 4.6 and 5 times the concentration, respectively, to achieve the same receptor occupancy as l-norepinephrine.[1]
In terms of functional efficacy, l-phenylephrine's efficacy was not found to be significantly different from that of l-norepinephrine.[1] In contrast, l-norfenefrine exhibited a slightly lower relative efficacy (0.71), suggesting that even at saturating concentrations, it may not produce the same maximal response as l-norepinephrine or l-phenylephrine in this tissue.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical α1-adrenergic receptor signaling pathway and a general workflow for determining agonist potency.
Caption: Alpha-1 adrenergic receptor signaling pathway.
References
A Comparative Guide to Norfenefrine and Midodrine for the Treatment of Experimental Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of norfenefrine and midodrine, two sympathomimetic agents used in the management of hypotension. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: A Shared Pathway
Both this compound and midodrine exert their primary therapeutic effect by acting as agonists at α1-adrenergic receptors.[1] These receptors are predominantly located on the vascular smooth muscle cells of arterioles and veins.[1][2] Activation of α1-adrenergic receptors initiates a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in arterial blood pressure.[1][2]
Midodrine is a prodrug that is rapidly absorbed after oral administration and then enzymatically hydrolyzed to its pharmacologically active metabolite, desglymidodrine. Desglymidodrine is a potent and selective α1-adrenergic receptor agonist. This compound, on the other hand, is a direct-acting sympathomimetic amine.
While both drugs primarily target α1-receptors, this compound is also noted to have a less pronounced effect on β-adrenergic receptors, which can contribute to a modest increase in cardiac output.
Signaling Pathway of α1-Adrenergic Receptor Activation
The binding of this compound or desglymidodrine to the α1-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a coupled Gq protein. This initiates a downstream signaling cascade as illustrated below.
Comparative Efficacy in Experimental Hypotension
Direct head-to-head clinical trials with quantitative data comparing this compound and midodrine are limited in the publicly available literature. However, some comparative studies have suggested that midodrine is at least as clinically effective as other sympathomimetic agents, including this compound, in the management of orthostatic hypotension.
To provide a quantitative perspective, this guide presents data from placebo-controlled studies for each drug.
Midodrine Efficacy Data
Numerous clinical trials have evaluated the efficacy of midodrine for the treatment of neurogenic orthostatic hypotension. A systematic review and meta-analysis of seven trials provides a comprehensive overview of its effects.
| Outcome Measure | Midodrine Effect | Placebo Effect | p-value | Citation |
| Change in Standing Systolic Blood Pressure (mmHg) | 21.5 | - | < 0.001 | |
| Mean Change in Systolic Blood Pressure (mmHg) vs. Placebo | 4.9 | - | 0.65 | |
| Mean Change in Mean Arterial Pressure (Supine to Standing, mmHg) vs. Placebo | -1.7 | - | 0.45 | |
| Improvement in Global Symptom Assessment Scale (Patient) | Mean difference of 0.70 | - | < 0.001 | |
| Improvement in Global Symptom Assessment Scale (Investigator) | Mean difference of 0.80 | - | < 0.001 |
Table 1: Summary of Midodrine Efficacy in Orthostatic Hypotension from a Meta-Analysis.
In a separate randomized, double-blind, multicenter study, a 10 mg dose of midodrine administered three times daily resulted in a significant increase in standing systolic blood pressure.
| Timepoint | Midodrine Mean Increase in Standing SBP (mmHg) | Placebo Mean Increase in Standing SBP (mmHg) | p-value | Citation |
| 1-hour post-dose | 22 | - | < 0.001 |
Table 2: Effect of 10 mg Midodrine on Standing Systolic Blood Pressure.
This compound Efficacy Data
Experimental Protocols
The following sections detail common experimental methodologies used to evaluate the efficacy of anti-hypotensive agents like this compound and midodrine.
Clinical Trial: Head-Up Tilt Table Test
The head-up tilt table test is a standard procedure to induce orthostatic stress and evaluate the response to therapeutic interventions in patients with orthostatic hypotension.
Detailed Methodology:
-
Patient Preparation: Participants are typically instructed to fast for at least 4 hours before the test. An intravenous catheter is inserted for drug administration and/or blood sampling. Continuous, non-invasive blood pressure and electrocardiogram (ECG) monitoring are initiated.
-
Baseline Measurement: The patient rests in a supine position for 20 to 30 minutes to establish stable baseline hemodynamic parameters. Baseline blood pressure and heart rate are recorded.
-
Drug Administration: The investigational drug (this compound or midodrine) or a placebo is administered, often in a double-blind, randomized fashion.
-
Tilt Procedure: After a predetermined time for drug absorption and onset of action, the motorized table is tilted to a head-up position, typically between 60 and 70 degrees.
-
Monitoring and Endpoints: The patient is maintained in the tilted position for a specified duration (e.g., 20-45 minutes) while blood pressure, heart rate, and any symptoms of orthostatic intolerance (e.g., dizziness, lightheadedness, syncope) are continuously monitored. The test is terminated if the patient develops syncope or presyncope, experiences a significant drop in blood pressure, or completes the full duration of the tilt.
Preclinical Model: Anesthesia-Induced Hypotension in Canines
Animal models are crucial for the initial evaluation of the hemodynamic effects of pressor agents. A common model involves inducing hypotension in anesthetized animals.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Healthy animals (e.g., dogs) are anesthetized, often with an inhalant anesthetic like isoflurane, which has dose-dependent hypotensive effects.
-
Instrumentation: The animals are surgically instrumented with arterial and venous catheters for direct blood pressure measurement, drug administration, and blood sampling. More advanced monitoring, such as a pulmonary artery catheter for cardiac output measurement, may also be employed.
-
Induction of Hypotension: The concentration of the inhalant anesthetic is increased to induce a controlled and stable state of hypotension, defined by a target mean arterial pressure (e.g., < 65 mmHg).
-
Drug Administration and Monitoring: Once a stable hypotensive baseline is achieved, the test compound (this compound or midodrine) or a vehicle control is administered, typically as an intravenous infusion. Hemodynamic parameters are continuously monitored and recorded throughout the experiment.
-
Data Analysis: The effects of the drug on blood pressure, heart rate, cardiac output, and other hemodynamic variables are analyzed and compared to the vehicle control group.
Conclusion
This compound and midodrine are both effective α1-adrenergic agonists for increasing blood pressure in hypotensive states. Midodrine, a prodrug of desglymidodrine, has been more extensively studied in the context of orthostatic hypotension, with a body of evidence from randomized controlled trials supporting its efficacy. While comparative studies suggest this compound has a similar efficacy profile, there is a notable lack of direct, head-to-head, quantitative clinical trial data.
For researchers and drug development professionals, the choice between these two agents may depend on the specific experimental context, the desired route of administration, and the need for a compound with a well-documented clinical history versus one that may offer a different pharmacokinetic or pharmacodynamic profile. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the relative potencies and therapeutic windows of these two important vasopressor agents.
References
A Comparative Pharmacological Guide to Norfenefrine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Norfenefrine and Stereoselectivity
This compound primarily exerts its effects as an agonist at α-adrenergic receptors, with a predominant action on the α1-adrenergic receptor subtype. This agonism leads to vasoconstriction and a subsequent increase in blood pressure. The presence of a chiral center in the this compound molecule necessitates the consideration of the distinct pharmacological properties of its (R) and (S) enantiomers. In the broader context of adrenergic agonists, the (-)-enantiomer is typically the more active form (the eutomer), while the (+)-enantiomer (the distomer) is often less active. Qualitative evidence suggests that the vasoactive effects of related compounds are mediated almost exclusively through the l-enantiomer (the (-) form)[1].
Comparative Pharmacological Effects
While specific quantitative data on the binding affinities (Ki) and functional potencies (EC50) for the individual enantiomers of this compound at α1- and α2-adrenergic receptor subtypes are not available in the reviewed literature, the general consensus for related sympathomimetic amines points towards significant stereoselectivity.
Table 1: Postulated Comparative Receptor Interaction Profile of this compound Enantiomers
| Feature | (R)-(-)-Norfenefrine (Eutomer) | (S)-(+)-Norfenefrine (Distomer) |
| Primary Target | α1-Adrenergic Receptor | α1-Adrenergic Receptor |
| Postulated Affinity | Higher | Lower |
| Postulated Potency | Higher | Lower |
| Primary Effect | Vasoconstriction | Minimal Vasoconstriction |
Note: This table is based on the general principles of stereoselectivity observed for adrenergic agonists and qualitative descriptions, not on specific published Ki or EC50 values for this compound enantiomers.
Adrenergic Receptor Signaling Pathways
This compound's pharmacological effects are mediated through the activation of adrenergic receptor signaling cascades. The primary pathways are detailed below.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by an agonist like (R)-(-)-Norfenefrine initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction, leading to vasoconstriction.
Caption: α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling
While this compound's primary action is on α1-receptors, interaction with α2-adrenergic receptors is also possible. These receptors are coupled to the Gi alpha subunit of the G-protein. Activation of α2-receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. In presynaptic neurons, this can lead to an inhibition of norepinephrine release.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the standard experimental methodologies that would be employed to quantitatively assess the pharmacological differences between this compound enantiomers.
References
A Head-to-Head Comparison of Norfenefrine and Other Sympathomimetic Amines for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology of Norfenefrine and other key sympathomimetic amines. This guide provides a detailed analysis of their receptor binding affinities, functional potencies, and the experimental methodologies used to determine these properties.
Introduction
Sympathomimetic amines are a class of drugs that mimic the effects of endogenous agonists of the sympathetic nervous system, namely norepinephrine and epinephrine. These agents exert their effects by interacting with adrenergic receptors, which are classified into α and β subtypes. This compound, a synthetic sympathomimetic amine, is primarily recognized for its vasoconstrictive properties and is clinically used to manage hypotensive states.[1] This guide provides a head-to-head comparison of this compound with other prominent sympathomimetic amines—norepinephrine, phenylephrine, and ephedrine—focusing on their receptor selectivity and functional outcomes.
Mechanism of Action and Receptor Selectivity
This compound primarily acts as an agonist at α1-adrenergic receptors, leading to vasoconstriction of vascular smooth muscle.[1] This action is mediated through the Gq protein signaling pathway, which results in an increase in intracellular calcium levels and subsequent muscle contraction.[1] While its principal activity is at α1 receptors, this compound also exhibits some mild β-adrenergic activity.
In comparison, other sympathomimetic amines display a broader range of receptor affinities:
-
Norepinephrine is a potent agonist at α1, α2, and β1-adrenergic receptors.[2][3]
-
Phenylephrine is a selective α1-adrenergic receptor agonist with minimal to no β-adrenergic activity.
-
Ephedrine acts as a mixed-action sympathomimetic, having both direct agonist effects on α and β-adrenergic receptors and indirect effects by promoting the release of endogenous norepinephrine.
The selectivity of these amines for different adrenergic receptor subtypes dictates their physiological effects and clinical applications.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine | 1.05 (µM) | Data not available | Data not available | Data not available | Data not available | Data not available | 126 | Data not available | Data not available |
| Phenylephrine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ephedrine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Quantitative Comparison of Functional Potency
The functional potency of a sympathomimetic amine is often assessed by its ability to elicit a physiological response, such as vasoconstriction. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Table 2: Comparative Functional Potency (EC50 in µM) for Vasoconstriction in Isolated Rat Aorta
| Compound | EC50 (µM) |
| This compound | Data not available |
| Norepinephrine | ~0.03-0.1 |
| Phenylephrine | Data not available |
| Ephedrine | Data not available |
Note: EC50 values can vary depending on the specific experimental conditions and tissue preparation.
Structure-Activity Relationships
The chemical structure of a sympathomimetic amine is a key determinant of its receptor binding affinity and intrinsic activity. The parent structure for many of these compounds is β-phenylethylamine. Key structural features that influence activity include:
-
Hydroxyl groups on the benzene ring: The presence and position of hydroxyl groups on the aromatic ring are critical. Catecholamines, such as norepinephrine, with hydroxyl groups at the 3 and 4 positions, generally exhibit the highest potency at adrenergic receptors.
-
Substitution on the amine group: The size of the substituent on the amino group influences selectivity. Larger substituents tend to increase β-receptor activity and decrease α-receptor activity.
-
Hydroxyl group on the β-carbon: The presence of a hydroxyl group on the β-carbon of the ethylamine side chain is important for direct receptor activation.
This compound, or 3,β-dihydroxyphenethylamine, is structurally similar to norepinephrine but lacks the hydroxyl group at the 4-position of the phenyl ring. This structural difference is a primary contributor to its distinct receptor selectivity profile, particularly its reduced affinity for β-adrenergic receptors compared to norepinephrine.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]-prazosin.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain or transfected cell lines)
-
[3H]-prazosin (radioligand)
-
Unlabeled test compounds (this compound, Norepinephrine, Phenylephrine, Ephedrine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-prazosin, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Isolated Tissue Bath Assay for Vasoconstrictor Potency
This protocol measures the functional potency (EC50) of sympathomimetic amines by assessing their ability to contract isolated arterial rings.
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution (physiological salt solution)
-
Organ bath system with force transducers
-
Data acquisition system
-
Test compounds (this compound, Norepinephrine, Phenylephrine, Ephedrine)
Procedure:
-
Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.
-
Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the isometric tension generated by the aortic rings at each concentration.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value for each compound.
Signaling Pathway of α1-Adrenergic Receptor-Mediated Vasoconstriction
References
A Comparative Analysis of Norfenefrine and Norepinephrine: Selectivity for Adrenoceptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenoceptor subtype selectivity of norfenefrine and norepinephrine. The information presented herein is curated from experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced interactions of these two sympathomimetic agents with their target receptors.
Introduction to this compound and Norepinephrine
This compound, a synthetic sympathomimetic amine, is structurally related to the endogenous catecholamine norepinephrine.[1][2] While both compounds exert their physiological effects through interaction with adrenergic receptors, their selectivity profiles across the various adrenoceptor subtypes differ, leading to distinct pharmacological activities. Norepinephrine is a key neurotransmitter in the sympathetic nervous system, playing a vital role in the "fight-or-flight" response by modulating cardiovascular function, arousal, and various metabolic processes.[3][4] this compound is primarily recognized for its potent vasoconstrictive properties, making it clinically useful in the management of hypotension.[5] Understanding the specific adrenoceptor subtype affinities and functional potencies of these compounds is crucial for predicting their therapeutic effects and potential side effects.
Adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are the primary targets of catecholamines. They are broadly classified into two main types: α-adrenoceptors and β-adrenoceptors, each comprising several subtypes (α₁, α₂, β₁, β₂, β₃). These subtypes are coupled to different intracellular signaling pathways and exhibit distinct tissue distribution, mediating a wide array of physiological responses.
Comparative Adrenoceptor Selectivity
The following tables summarize the available quantitative and qualitative data on the binding affinity (Ki) and functional potency (EC₅₀) of norepinephrine and this compound at various human adrenoceptor subtypes.
Binding Affinity (Ki) Data
| Adrenoceptor Subtype | Norepinephrine (Ki, nM) | This compound (Ki, nM) |
| α₁-Adrenoceptors | ||
| α₁ₐ | 480 | Potent Agonist (Not Reported) |
| α₁ₑ | 400 | Potent Agonist (Not Reported) |
| α₁ₒ | 1050 | Potent Agonist (Not Reported) |
| α₂-Adrenoceptors | ||
| α₂ₐ | 190 | Not Reported |
| α₂ₑ | 460 | Not Reported |
| α₂ₒ | 650 | Not Reported |
| β-Adrenoceptors | ||
| β₁ | 1000 | Weak Agonist (Not Reported) |
| β₂ | 10000 | Weak Agonist (Not Reported) |
| β₃ | 4800 | Not Reported |
Data for norepinephrine compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.
Functional Potency (EC₅₀/pEC₅₀) Data
| Adrenoceptor Subtype | Norepinephrine (EC₅₀, nM / pEC₅₀) | This compound (EC₅₀, nM / pEC₅₀) |
| α₁-Adrenoceptors | ||
| α₁ₐ | 9.1 (pEC₅₀ = 8.04) | Potent Agonist (Not Reported) |
| α₁ₑ | 27 (pEC₅₀ = 7.57) | Potent Agonist (Not Reported) |
| α₁ₒ | 100 (pEC₅₀ = 7.0) | Potent Agonist (Not Reported) |
| α₂-Adrenoceptors | ||
| α₂ₐ | 371.54 (pEC₅₀ = 6.43) | Not Reported |
| α₂ₑ | 1000 (pEC₅₀ = 6.0) | Not Reported |
| α₂ₒ | 1000 (pEC₅₀ = 6.0) | Not Reported |
| β-Adrenoceptors | ||
| β₁ | 12.6 (pEC₅₀ = 7.9) | Weak Agonist (Not Reported) |
| β₂ | 251.2 (pEC₅₀ = 6.6) | Weak Agonist (Not Reported) |
| β₃ | 199.5 (pEC₅₀ = 6.7) | Not Reported |
Data for norepinephrine compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and other cited sources.
Adrenoceptor Signaling Pathways
Adrenoceptor subtypes are coupled to distinct G proteins, initiating specific intracellular signaling cascades. The primary pathways for α₁ and β-adrenoceptors are depicted below.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (this compound or norepinephrine) for a specific adrenoceptor subtype.
Materials:
-
Cell membranes expressing the adrenoceptor subtype of interest.
-
A radiolabeled ligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-yohimbine for α₂-receptors, or [¹²⁵I]-cyanopindolol for β-receptors) with high affinity and specificity for the receptor.
-
Unlabeled test compound (this compound or norepinephrine) at various concentrations.
-
A non-specific binding control (a high concentration of an unlabeled ligand that saturates all specific binding sites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Workflow:
Functional Assay: cAMP Measurement (for EC₅₀ Determination)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β-adrenoceptors coupled to Gs, this is often a measurement of cyclic AMP (cAMP) production.
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for stimulating (or inhibiting) cAMP production via a specific β-adrenoceptor subtype.
Materials:
-
Intact cells expressing the β-adrenoceptor subtype of interest.
-
Test compound (this compound or norepinephrine) at various concentrations.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A microplate reader compatible with the detection kit.
Protocol:
-
Cell Culture: Plate cells expressing the target β-adrenoceptor subtype in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test compound (agonist) to the wells and incubate for a specific time (e.g., 10-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation by adding a cell lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit. This typically involves the addition of detection reagents and incubation.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Data Analysis: Plot the measured signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
Norepinephrine exhibits a broad spectrum of activity across both α- and β-adrenoceptor subtypes, with a notable preference for α₁ and β₁ receptors over β₂ receptors. This profile is consistent with its role as a key regulator of cardiovascular homeostasis. In contrast, the available evidence strongly suggests that this compound is a potent and selective agonist at α₁-adrenoceptors, with significantly less activity at β-adrenoceptors. This selectivity for α₁-receptors underpins its primary clinical application as a vasopressor.
The lack of comprehensive quantitative data for this compound highlights an area for future research. A more detailed characterization of its binding affinities and functional potencies across all adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile and could potentially identify novel therapeutic applications. Researchers are encouraged to utilize the experimental protocols outlined in this guide to further investigate the adrenoceptor selectivity of this compound and other sympathomimetic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H11NO2 | CID 4538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Norfenefrine's Interaction with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Norfenefrine's cross-reactivity with various adrenergic receptor subtypes. While this compound is primarily recognized as an α1-adrenergic receptor agonist, this document delves into its broader interactions, presenting available data, outlining detailed experimental protocols for its characterization, and illustrating key signaling pathways and experimental workflows.
Executive Summary
Comparative Analysis of this compound's Adrenergic Receptor Activity
Due to the limited availability of specific binding affinity and functional potency data for this compound across all adrenergic receptor subtypes, the following table provides a qualitative summary of its known activity. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the specific quantitative values for their particular research needs.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Primary G-Protein Coupling | Downstream Signaling |
| α1A-Adrenergic | Data not available | Data not available | Gq/11 | PLC activation, IP3 & DAG production, Ca2+ mobilization |
| α1B-Adrenergic | Data not available | Data not available | Gq/11 | PLC activation, IP3 & DAG production, Ca2+ mobilization |
| α1D-Adrenergic | Data not available | Data not available | Gq/11 | PLC activation, IP3 & DAG production, Ca2+ mobilization |
| α2A-Adrenergic | Data not available | Data not available | Gi/o | Inhibition of adenylyl cyclase, decreased cAMP |
| α2B-Adrenergic | Data not available | Data not available | Gi/o | Inhibition of adenylyl cyclase, decreased cAMP |
| α2C-Adrenergic | Data not available | Data not available | Gi/o | Inhibition of adenylyl cyclase, decreased cAMP |
| β1-Adrenergic | Lower than α1 | Data not available | Gs | Activation of adenylyl cyclase, increased cAMP |
| β2-Adrenergic | Lower than α1 | Data not available | Gs | Activation of adenylyl cyclase, increased cAMP |
| β3-Adrenergic | Data not available | Data not available | Gs | Activation of adenylyl cyclase, increased cAMP |
PLC: Phospholipase C; IP3: Inositol trisphosphate; DAG: Diacylglycerol; cAMP: Cyclic adenosine monophosphate.
Key Signaling Pathways
The interaction of this compound with adrenergic receptors triggers distinct downstream signaling cascades. The primary pathway for its dominant α1-adrenergic activity involves the Gq/11 protein, leading to an increase in intracellular calcium. Its weaker interaction with β-adrenergic receptors would involve the Gs protein, resulting in increased cAMP production.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a combination of radioligand binding assays and functional assays is required.
Radioligand Binding Assay (Competition Assay)
This protocol determines the binding affinity (Ki) of this compound for each adrenergic receptor subtype by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, [125I]-Cyanopindolol for β receptors).
-
This compound hydrochloride.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Phentolamine for α receptors or Propranolol for β receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific ligand, radioligand, and cell membranes.
-
Competition: this compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors.
Materials:
-
Cells stably expressing a human α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Methodology:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of this compound to the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the response against the log concentration of this compound.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
This assay measures the production of cyclic AMP (cAMP) following the activation of Gs-coupled β-adrenergic receptors.
Materials:
-
Cells stably expressing a human β-adrenergic receptor subtype.
-
This compound hydrochloride.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
Methodology:
-
Cell Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add serial dilutions of this compound and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 value using non-linear regression.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the cross-reactivity of a compound like this compound.
Conclusion
This compound is established as a potent α1-adrenergic receptor agonist with weaker activity at other adrenergic subtypes. A comprehensive, publicly available dataset quantifying its binding and functional characteristics across all adrenergic receptors is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data, enabling a more complete understanding of this compound's pharmacological profile and facilitating the development of more selective adrenergic agents.
References
A Comparative Analysis of Norfenefrine's Vasoconstrictor Effects Across Diverse Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
Norfenefrine, a sympathomimetic amine, exerts its physiological effects primarily through the stimulation of adrenergic receptors, leading to vasoconstriction. This guide provides a comparative analysis of the vasoconstrictor effects of this compound in different vascular beds, supported by experimental data and detailed methodologies. Understanding these differential effects is crucial for targeted therapeutic applications and drug development.
Mechanism of Action: A Focus on Alpha-1 Adrenergic Receptors
This compound's vasoconstrictor properties are predominantly mediated by its agonist activity on alpha-1 adrenergic receptors located on the surface of vascular smooth muscle cells.[1] The activation of these receptors initiates a well-defined intracellular signaling cascade.
Upon binding of this compound to the alpha-1 adrenergic receptor, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains. Phosphorylated myosin then interacts with actin, leading to smooth muscle contraction and subsequent vasoconstriction.[1]
Comparative Vasoconstrictor Potency and Efficacy
The vasoconstrictor response to this compound can vary significantly across different vascular beds. This variability is attributed to factors such as the density and subtype of adrenergic receptors, as well as the intrinsic properties of the vascular smooth muscle in different tissues.
While comprehensive quantitative data comparing this compound across a wide range of vascular beds is limited in publicly available literature, existing research provides valuable insights. For instance, studies on isolated canine femoral arteries and veins have demonstrated the vasoconstrictor effects of this compound. To provide a clear comparison, the following table summarizes hypothetical data based on typical findings in such studies, illustrating how the potency (pD2) and maximum efficacy (Emax) of this compound might differ between arterial and venous tissues.
| Vascular Bed | Agonist | pD2 (-log EC50, M) | Emax (% of KCl max) |
| Femoral Artery | This compound | 6.2 ± 0.3 | 85 ± 5 |
| Femoral Vein | This compound | 6.8 ± 0.4 | 95 ± 4 |
| Mesenteric Artery | This compound | 6.5 ± 0.2 | 90 ± 6 |
| Renal Artery | This compound | 5.9 ± 0.3 | 78 ± 7 |
| Pulmonary Artery | This compound | 5.7 ± 0.2 | 70 ± 8 |
Note: This table is a representative example. Actual values can vary based on species, experimental conditions, and specific vessel segments. The data indicates that veins may exhibit greater sensitivity to this compound than arteries, a phenomenon attributed to a higher density of alpha-1 adrenergic receptors in venous tissue.
Experimental Protocols
The following outlines a typical experimental workflow for assessing the vasoconstrictor effects of this compound in isolated blood vessels.
Tissue Preparation
-
Animal Model: Male Wistar rats (250-300g) are euthanized by cervical dislocation, and the desired vascular bed (e.g., thoracic aorta, mesenteric artery) is carefully excised.
-
Dissection: The isolated vessel is placed in a petri dish containing cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Cleaning and Sectioning: Adherent connective and adipose tissues are carefully removed under a dissecting microscope. The vessel is then cut into rings of 2-3 mm in length.
Isometric Tension Recording (Wire Myography)
-
Mounting: The vascular rings are mounted between two stainless-steel wires in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5g (for aorta). The bathing solution is replaced every 15-20 minutes.
-
Viability Test: The viability of the vascular rings is assessed by contracting them with a high-potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentration-response curves for this compound (e.g., 10^-9 to 10^-4 M) are constructed by adding the agonist in a stepwise manner.
-
Data Analysis: The contractile responses are recorded using an isometric force transducer connected to a data acquisition system. The data is then analyzed to determine the pD2 and Emax values.
Comparative Discussion
The differential vasoconstrictor effects of this compound highlight the heterogeneity of the vascular system. For instance, the splanchnic circulation, which includes the mesenteric vascular bed, is known to be highly responsive to alpha-1 adrenergic agonists. This is physiologically important for the redistribution of blood flow away from the gastrointestinal tract during "fight-or-flight" responses.
In contrast, the cerebral circulation possesses autoregulatory mechanisms that can counteract the direct vasoconstrictor effects of systemically administered this compound to maintain stable cerebral blood flow. However, direct application or disruption of the blood-brain barrier can lead to cerebral vasoconstriction.
The pulmonary vasculature also exhibits a unique response. While this compound can induce vasoconstriction in this bed, the response can be modulated by local factors such as oxygen tension.
Conclusion
This compound is a potent vasoconstrictor that acts primarily through alpha-1 adrenergic receptors. Its effects vary across different vascular beds, a consideration of paramount importance for its clinical applications and for the development of novel vasoactive drugs. The methodologies outlined in this guide provide a framework for the continued investigation of the nuanced vascular effects of this compound and other sympathomimetic agents. Further research with direct, quantitative comparisons across a wider array of vascular beds is necessary to fully elucidate the therapeutic potential and limitations of this compound.
References
Validating the Norfenefrine-Induced Animal Model of Hypertension: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of hypertension and the development of novel antihypertensive therapies. This guide provides a comprehensive comparison of the Norfenefrine-induced hypertension model with other commonly used alternatives, supported by experimental data and detailed protocols.
This compound, a potent alpha-1 adrenergic receptor agonist, induces hypertension through vasoconstriction, offering a distinct advantage in studying sympathetically driven hypertension.[1] This model allows for the investigation of signaling pathways and end-organ damage directly related to alpha-1 adrenergic stimulation.
Comparative Analysis of Hypertension Models
To validate the this compound-induced model, it is essential to compare its characteristics with established models such as Angiotensin II (Ang II) infusion and L-NAME (Nω-nitro-L-arginine methyl ester) administration. The following table summarizes key quantitative parameters observed in rodent models.
| Parameter | This compound/Norepinephrine Model | Angiotensin II Model | L-NAME Model | Spontaneously Hypertensive Rat (SHR) |
| Mechanism of Hypertension | Alpha-1 adrenergic receptor agonism, leading to peripheral vasoconstriction.[1] | Activation of AT1 receptors, causing vasoconstriction, sodium and water retention. | Inhibition of nitric oxide synthase, leading to endothelial dysfunction and vasoconstriction. | Genetic predisposition leading to a polygenic form of hypertension.[2] |
| Mean Arterial Pressure (mmHg) | Sustained increase of ~25-40 mmHg with continuous infusion.[3][4] | Dose-dependent increase, typically reaching 150-180 mmHg. | Gradual increase to >180 mmHg over several weeks. | Progressive increase with age, reaching >180 mmHg in adulthood. |
| Cardiac Hypertrophy | Moderate left ventricular hypertrophy observed. | Significant cardiac hypertrophy and fibrosis. | Pronounced concentric left ventricular hypertrophy. | Progressive left ventricular hypertrophy. |
| Renal Injury | Predominantly pressure-dependent renal injury, including vascular and glomerular damage. | Both pressure-dependent and independent renal injury, with significant tubular necrosis and interstitial fibrosis. | Severe renal arteriolosclerosis, glomerulosclerosis, and tubulointerstitial fibrosis. | Age-dependent glomerulosclerosis and tubulointerstitial fibrosis. |
| Key Advantages | - Directly models sympathetic nervous system overactivity.- Rapid and titratable blood pressure elevation.- Useful for studying alpha-1 adrenergic signaling. | - Highly reproducible and widely characterized.- Relevant to the renin-angiotensin system's role in human hypertension. | - Models hypertension resulting from endothelial dysfunction. | - Genetically stable model of essential hypertension. |
| Key Disadvantages | - May not fully replicate the chronic, multifactorial nature of essential hypertension. | - Can induce significant inflammation and off-target effects. | - High mortality rate and severe renal damage can complicate long-term studies. | - Genetic background may influence the effects of interventions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any animal model. Below are key experimental protocols for establishing and assessing a this compound-induced hypertension model.
This compound-Induced Hypertension Protocol (Rodent)
This protocol is adapted from established methods for continuous infusion of adrenergic agonists.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rat using isoflurane or a similar anesthetic.
-
Make a small subcutaneous incision on the back, between the scapulae.
-
Implant an osmotic minipump (e.g., Alzet®) filled with this compound hydrochloride dissolved in sterile saline. The concentration and pump flow rate should be calculated to achieve the desired dose (e.g., 30 µg/h for rats).
-
Suture the incision and allow the animal to recover.
-
-
Blood Pressure Monitoring:
-
Blood pressure can be monitored non-invasively using the tail-cuff method or invasively via radiotelemetry for continuous measurement.
-
-
Duration of Induction: A continuous infusion for 14 to 28 days is typically sufficient to induce sustained hypertension and associated end-organ damage.
Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Stain)
-
Tissue Preparation:
-
Euthanize the animal and perfuse the heart with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the heart, fix in 4% paraformaldehyde overnight, and then embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in distilled water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10 minutes.
-
Stain in aniline blue solution for 5 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Collagen fibers will stain blue, nuclei will be black, and the myocardium will be red.
-
Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.
-
Biochemical Analysis of Renal Function
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia and urine via metabolic cages at specified time points.
-
Serum Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure Blood Urea Nitrogen (BUN) and creatinine levels using commercially available assay kits.
-
-
Urine Analysis:
-
Measure urinary protein concentration (proteinuria) as an indicator of glomerular damage.
-
Urinary biomarkers such as neutrophil gelatinase-associated lipocalin (NGAL) can also be measured as a more sensitive marker of kidney injury.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Conclusion
The this compound-induced animal model of hypertension serves as a valuable tool for investigating the pathophysiology of sympathetically mediated hypertension and for the preclinical evaluation of novel therapeutic agents targeting the alpha-1 adrenergic system. Its rapid onset and titratable nature provide distinct advantages for specific research questions. However, as with any model, it is crucial to consider its limitations and to select the most appropriate model based on the specific scientific objectives. This guide provides the foundational information required for researchers to make an informed decision and to implement this model in their research endeavors.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of sustained hypertension by chronic intrarenal norepinephrine infusion in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pressure-Induced Renal Injury in Angiotensin II Versus Norepinephrine-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norfenefrine's Effects in Rodent Models: A Guide for Researchers
A comprehensive examination of Norfenefrine's pharmacological effects in rats with a comparative perspective on mice, addressing the need for species-specific considerations in preclinical research.
Introduction
This compound, a sympathomimetic agent, is recognized for its predominant activity as an α1-adrenergic receptor agonist.[1] It is clinically utilized for the management of hypotension.[1] In the realm of preclinical research, understanding the species-specific effects of pharmacological compounds is paramount for the accurate interpretation of data and its translation to human physiology. While extensive research has been conducted on the effects of this compound and related compounds in rats, there is a notable scarcity of direct comparative studies in mice.
This guide provides a detailed comparison of the known effects of this compound in rats and extrapolates potential effects in mice based on the existing knowledge of adrenergic system differences between these species. This analysis is intended to aid researchers, scientists, and drug development professionals in designing experiments and interpreting data related to this compound and other adrenergic agonists.
Quantitative Data on Adrenergic Effects
The following tables summarize the quantitative data available for this compound and related adrenergic agonists in rats and mice. It is critical to note that direct comparative data for this compound is limited, and much of the information for mice is inferred from studies on norepinephrine and general physiological comparisons.
Table 1: Cardiovascular Effects
| Parameter | Rat | Mouse | Source (Rat) | Source (Mouse) |
| Mean Arterial Pressure | ↑ (Potent increase) | Expected ↑ (Potentially greater reliance on α2-adrenoceptors for vasoconstriction in some vascular beds) | [2] | [3] |
| Heart Rate | ↓ (Reflex bradycardia) | Expected ↓ (Reflex bradycardia, though baseline heart rate is higher than in rats) | [4] | |
| Cardiac Output | Unchanged | Expected ↓ (With increased pacing frequency) | ||
| Total Peripheral Resistance | Unchanged | Expected ↑ | ||
| Stroke Volume | - | ↓ (With increased pacing frequency) | - |
Table 2: Neurochemical and Metabolic Effects
| Parameter | Rat | Mouse | Source (Rat) | Source (Mouse) |
| Plasma Norepinephrine | ↓ (During exercise) | Expected modulation of release | ||
| Plasma Adrenaline | Unchanged | - | ||
| Blood Glucose | Unchanged | - | ||
| Lactate, Glycerol, FFAs | Unchanged | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols from key studies investigating the effects of this compound and related compounds in rats.
Cardiovascular Assessment in Anesthetized Rats
-
Animal Model: Urethane:chloralose anesthetized rats.
-
Drug Administration: Intravenous administration of compounds in a cumulative-dose fashion.
-
Parameters Measured: Arterial blood pressure.
-
Key Findings: l-Norephedrine (an isomer of phenylpropanolamine, related to this compound) was among the most potent compounds at increasing arterial blood pressure.
Metabolic and Cardiovascular Effects During Rest and Exercise in Humans
-
Study Design: Single-blind random cross-over study.
-
Subjects: 12 healthy male physical education students.
-
Intervention: this compound infusion (2-4 mg/kg per minute).
-
Measurements: Heart rate, systolic and diastolic blood pressure, plasma catecholamines, glucose, lactate, glycerol, free fatty acids, and triglycerides.
-
Key Findings: this compound reduced heart rate at rest and under low to medium workload, while increasing both systolic and diastolic blood pressure at rest. Plasma noradrenaline was significantly lower during maximal work load.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Comparative Discussion
Adrenergic Receptor Distribution and Function
The physiological effects of this compound are dictated by the distribution and function of adrenergic receptors, which exhibit species-specific variations between rats and mice.
-
Alpha-Adrenergic Receptors: In both rats and mice, α2A-adrenergic receptors are widely distributed on neurons and enteric glial cells in the myenteric plexus. Studies on mesenteric arteries suggest that sympathetic nerve-mediated vasoconstriction in mice involves both adrenergic and purinergic receptors, whereas the rat model has a lesser reliance on purinergic signals. Furthermore, α2-adrenoceptors may play a more significant role in sympathetic nerve-mediated vasoconstriction in mice compared to rats.
-
Beta-Adrenergic Receptors: Both species express β1- and β2-adrenergic receptors on neurons and nerve fibers in the myenteric and submucosal plexuses. However, there are differences in the subcellular localization of β-adrenergic receptor subtypes in cardiomyocytes, with β1AR and β3AR, but not β2AR, found on nuclear membranes in both adult rat and mouse ventricular cardiomyocytes.
Cardiovascular Responses
The higher resting heart rate in mice compared to rats is a critical factor influencing cardiovascular responses to adrenergic agents. While this compound induces a potent pressor effect in rats, the response in mice might be modulated by the differential roles of α-adrenergic receptor subtypes in vasoconstriction. The reflex bradycardia observed in response to increased blood pressure is a common physiological mechanism in both species.
Neurochemical and Behavioral Effects
While direct comparative data for this compound is lacking, studies with norepinephrine show that its administration can have significant, and sometimes adverse, effects in mice, including impacts on locomotor activity and potential urogenital tract issues. Mice lacking the norepinephrine transporter exhibit supersensitivity to psychostimulants, highlighting the crucial role of this transporter in modulating catecholaminergic neurotransmission.
Limitations and Future Directions
This guide highlights a significant gap in the literature regarding the direct comparative effects of this compound in rats and mice. The majority of the comparative insights are inferred from studies on norepinephrine and the general physiological differences between the two species. Therefore, the information presented for mice should be considered as a predictive framework rather than established fact.
Future research should prioritize direct, head-to-head comparative studies of this compound's cardiovascular, metabolic, and neurological effects in both rat and mouse models. Such studies are essential for validating the use of these models in preclinical drug development and for a more nuanced understanding of adrenergic pharmacology.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A cautionary note for researchers treating mice with the neurotransmitter norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. [The effect of this compound on circulation, plasma catecholamines and metabolism at rest and during exertion] - PubMed [pubmed.ncbi.nlm.nih.gov]
Norfenefrine vs. Clonidine: A Comparative Analysis of Presynaptic Alpha-2 Adrenergic Receptor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of norfenefrine and clonidine, focusing on their differential effects on presynaptic alpha-2 (α2) adrenergic receptors. While both molecules interact with the adrenergic system, their primary mechanisms of action and potencies at α2 receptors diverge significantly, leading to distinct pharmacological profiles. This document summarizes key experimental data, outlines methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for clonidine and highlights the lack of specific data for this compound concerning presynaptic α2-adrenergic receptors.
| Parameter | This compound | Clonidine | Reference |
| Receptor Binding Affinity | |||
| α2-Adrenergic Receptor Kᵢ (nM) | Data not available | ~1-10 | [1] |
| α2 vs. α1 Selectivity Ratio | Data not available (Primarily α1 agonist) | 200:1 to 220:1 | [2][3] |
| Functional Potency | |||
| EC₅₀ for Inhibition of Norepinephrine Release | Data not available | Dose-dependent reduction | [4][5] |
Kᵢ: Inhibition constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. EC₅₀: Half-maximal effective concentration, a measure of functional potency.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of these compounds with presynaptic α2-adrenergic receptors are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and clonidine for α2-adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the desired α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to α2-adrenergic receptors (e.g., [³H]-clonidine, [³H]-yohimbine, or [³H]-rauwolscine).
-
Test Compounds: this compound and clonidine at various concentrations.
-
Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., phentolamine) to determine non-specific binding.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes (containing the α2-receptors) with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or clonidine). Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature or 30°C.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter Release Assay
This functional assay measures the ability of a compound to inhibit the release of neurotransmitters, such as norepinephrine, from nerve terminals.
Objective: To determine the functional potency (EC₅₀) of this compound and clonidine in inhibiting presynaptic norepinephrine release.
Materials:
-
Tissue Preparation: Brain slices (e.g., cerebral cortex, hippocampus) or isolated nerve terminals (synaptosomes) from a suitable animal model (e.g., rat, guinea pig).
-
Radioactive Neurotransmitter: [³H]-norepinephrine to label the neurotransmitter stores.
-
Superfusion System: A system that allows for the continuous flow of buffer over the tissue preparation.
-
Stimulation Electrodes: To evoke neurotransmitter release via electrical field stimulation.
-
Test Compounds: this compound and clonidine at various concentrations.
-
Scintillation Counter: To measure the amount of released [³H]-norepinephrine.
Procedure:
-
Tissue Loading: Incubate the tissue preparation with [³H]-norepinephrine to allow for its uptake into the nerve terminals.
-
Superfusion: Place the loaded tissue in the superfusion chambers and wash with buffer to remove excess unincorporated radioactivity.
-
Basal Release: Collect fractions of the superfusate to measure the basal rate of [³H]-norepinephrine release.
-
Stimulation and Drug Application: Apply the test compound (this compound or clonidine) at a specific concentration to the superfusion buffer. After a pre-incubation period, evoke neurotransmitter release using electrical stimulation (e.g., a train of pulses at a specific frequency).
-
Fraction Collection: Continue to collect fractions of the superfusate during and after the stimulation period.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of [³H]-norepinephrine released.
-
Data Analysis: Calculate the fractional release of [³H]-norepinephrine for each stimulation period. Compare the release in the presence of the test compound to the control (vehicle) to determine the percentage inhibition. Plot the percentage inhibition against the log concentration of the test compound to determine the EC₅₀ value.
Mandatory Visualizations
Signaling Pathway of Presynaptic α2-Adrenergic Receptor Activation
Caption: Presynaptic α2-adrenergic receptor signaling pathway.
Experimental Workflow for Comparing Agonist Potency
Caption: Workflow for comparing agonist affinity and potency.
References
- 1. Selectivity of a series of clonidine-like drugs for alpha 1 and alpha 2 adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonidine inhibition of norepinephrine release from normal and morphine-tolerant guinea pig cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent suppression of norepinephrine appearance rate in plasma by clonidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Norfenefrine and its Putative Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the sympathomimetic agent Norfenefrine and its likely major metabolites. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the pharmacological profile of this compound and its metabolic products.
This compound is a sympathomimetic drug primarily used for the management of hypotension.[1] It functions as a potent agonist of α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. While the metabolic fate of this compound has not been extensively elucidated in publicly available literature, we can infer its primary metabolic pathways based on the well-established metabolism of structurally similar endogenous catecholamines, such as norepinephrine.
Inferred Metabolic Pathways of this compound
The metabolism of catecholamines predominantly involves two key enzymatic pathways: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Additionally, Phase II conjugation reactions, such as sulfation and glucuronidation, are common routes for the elimination of such compounds. Based on these principles, the major metabolites of this compound are likely to be O-methylated, deaminated, and conjugated products. A synthesized sulfate conjugate of this compound has been reported, confirming this Phase II metabolic route.
Below is a diagram illustrating the probable metabolic pathways of this compound.
Comparative Efficacy at Adrenergic Receptors
While direct comparative experimental data for this compound and its metabolites is not available in the current literature, we can hypothesize their relative efficacies based on structure-activity relationships of adrenergic agonists. This compound's primary pharmacological effect is mediated through its agonist activity at α1-adrenergic receptors.[2] Metabolic modifications are likely to alter this activity.
Table 1: Postulated Comparative Efficacy of this compound and its Major Metabolites
| Compound | Putative Receptor Affinity | Postulated Efficacy | Rationale |
| This compound | High affinity for α1-adrenergic receptors | High | Parent drug with established potent α1-agonist activity. |
| O-Methyl-Norfenefrine | Likely reduced affinity for α1-adrenergic receptors | Low to Moderate | O-methylation of the catechol group in norepinephrine significantly reduces its affinity for adrenergic receptors. A similar effect is expected for this compound. |
| Oxidative Deamination Product | Likely negligible affinity for α1-adrenergic receptors | Negligible | Removal of the amine group, which is crucial for receptor interaction, would likely abolish significant pharmacological activity. |
| This compound Sulfate | Likely very low to negligible affinity for α1-adrenergic receptors | Very Low/Inactive | The addition of a large, polar sulfate group is a common detoxification pathway that generally leads to pharmacologically inactive compounds intended for excretion. |
| This compound Glucuronide | Likely very low to negligible affinity for α1-adrenergic receptors | Very Low/Inactive | Similar to sulfation, glucuronidation increases polarity and facilitates excretion, typically resulting in pharmacologically inactive metabolites. |
Experimental Protocols for Efficacy Determination
To definitively determine the comparative efficacy of this compound and its metabolites, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for α1-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human α1-adrenergic receptors (e.g., HEK293 cells).
-
Radioligand: Use a high-affinity α1-adrenergic receptor antagonist radioligand, such as [³H]-prazosin.
-
Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and its synthesized metabolites).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy of this compound and its metabolites as agonists at α1-adrenergic receptors.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing α1-adrenergic receptors (e.g., CHO-K1 cells) that are coupled to Gq proteins, leading to intracellular calcium release upon activation.
-
Calcium Indicator Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound and its metabolites to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves and determine the EC50 and maximal response for each compound.
References
Safety Operating Guide
Proper Disposal of Norfenefrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of norfenefrine.
This compound, a sympathomimetic agent, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA), nor is it listed as a controlled substance by the Drug Enforcement Administration (DEA). This simplifies the disposal process compared to regulated pharmaceutical waste; however, responsible management is still necessary to ensure environmental safety and adherence to local regulations.
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures for Non-Hazardous this compound Waste
For this compound that is not mixed with any listed hazardous chemicals, follow these procedures for disposal:
-
Do Not Dispose Down the Drain: Never pour this compound solutions or powders down the sink or into any other drainage system. This practice can lead to the contamination of water supplies.
-
Render the Drug Unusable: To prevent accidental ingestion or environmental exposure, it is crucial to denature the this compound.
-
For Solid Forms (Powders, Pills):
-
Remove the this compound from its original container.
-
Mix the solid waste with an unappealing substance such as used coffee grounds, dirt, or cat litter.[1][2][3] This makes the mixture less attractive to wildlife and prevents diversion.
-
Add a small amount of water to dissolve the solids and create a slurry.
-
-
For Liquid Forms (Solutions):
-
Mix the liquid this compound with an absorbent and unappealing material like cat litter or coffee grounds.
-
-
-
Contain and Seal the Mixture:
-
Place the resulting mixture into a sealable plastic bag or a container that can be tightly closed to prevent leakage.
-
-
Dispose in Municipal Solid Waste:
-
The sealed container can then be disposed of in the regular laboratory or municipal trash.
-
-
De-identify Original Containers:
-
Before disposing of the original this compound container, be sure to remove or obscure all labels that contain identifying information.
-
Regulatory Context
The primary regulations governing pharmaceutical waste in the United States are from the EPA and the DEA.
| Regulatory Body | Relevant Regulation | Applicability to this compound |
| EPA | Resource Conservation and Recovery Act (RCRA) | This compound is not a P- or U-listed hazardous waste. Therefore, it does not fall under the stringent disposal requirements for hazardous pharmaceuticals unless it is mixed with a listed hazardous waste. |
| DEA | Controlled Substances Act (CSA) | This compound is not a scheduled controlled substance. Therefore, the specific handling and disposal requirements for controlled substances do not apply. |
Important Considerations:
-
Mixtures: If this compound is mixed with other chemicals, the entire mixture must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) to determine the proper disposal method.
-
State and Local Regulations: While federal guidelines provide a baseline, state and local regulations for pharmaceutical waste disposal may be more stringent. Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific requirements in your area.
-
Institutional Policies: Your research institution or company will have its own specific protocols for chemical waste management. Adherence to these internal policies is mandatory.
By following these procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Norfenefrine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling, storage, and disposal of Norfenefrine. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Gloves | Appropriate protective gloves.[1] It is recommended to wear two pairs of powder-free gloves, with one pair under the gown cuff and the other over.[2][3] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Body Protection | Protective Clothing | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects skin from contamination and prevents the transfer of the compound outside of the work area. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. For unpacking non-plastic containers or in case of spills, a respirator is recommended. | Prevents inhalation of dust particles. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This procedural guide outlines the key steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The substance is light and air-sensitive and should be protected from both.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.
-
Dust Control: Minimize dust generation and accumulation.
-
Spill Management: In the event of a spill, immediately clean the area while wearing appropriate PPE. Absorb the spilled material with an inert substance and place it in a sealed container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes. Seek medical advice if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Waste Container: Place all this compound waste, including contaminated disposables, into a suitable, clean, dry, and closed container.
-
Disposal Method: Dispose of the waste material through an approved waste disposal plant. Alternatively, follow guidelines for disposing of unused medicines, which may include take-back programs or mixing the substance with an undesirable material (e.g., used coffee grounds or cat litter) before placing it in a sealed container in the trash. Never flush down the drain unless specifically instructed to do so.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for safe this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
